Methyl 3-(2-Pyridyl)propiolate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-pyridin-2-ylprop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFHTWMHKXJIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-(2-Pyridyl)propiolate (CAS: 72764-93-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Building Block
Methyl 3-(2-Pyridyl)propiolate, with the CAS number 72764-93-3, is a heterocyclic organic compound that holds significant potential as a versatile building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its structure uniquely combines a pyridine ring, a common and privileged scaffold in drug discovery, with a reactive propiolate moiety.[4][5] This bifunctionality makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocycles. The pyridine nitrogen can act as a ligand or a basic site, influencing the molecule's chemical and biological properties, while the electron-deficient alkyne is primed for a variety of chemical transformations. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, with a focus on practical insights for laboratory use.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-(2-Pyridyl)propiolate is presented in the table below. It is important to note that some of these properties, such as the boiling point and density, are predicted values based on computational models due to the limited availability of experimentally determined data in the literature.[2]
| Property | Value | Source |
| CAS Number | 72764-93-3 | [1][2][3] |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| Predicted Boiling Point | 274.4 ± 13.0 °C | [2] |
| Predicted Density | 1.18 ± 0.1 g/cm³ | [2] |
| Synonyms | Methyl 3-(pyridin-2-yl)propiolate, Methyl 3-(2-pyridinyl)-2-propynoate, 2-Propynoic acid, 3-(2-pyridinyl)-, methyl ester | [1][2] |
Synthesis of Methyl 3-(2-Pyridyl)propiolate
The most logical and widely applicable method for the synthesis of Methyl 3-(2-Pyridyl)propiolate is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In this case, the reaction would involve the coupling of a 2-halopyridine (such as 2-bromopyridine or 2-iodopyridine) with methyl propiolate.
The choice of the halide on the pyridine ring is a critical experimental parameter. While 2-iodopyridine is generally more reactive, 2-bromopyridine is often more readily available and cost-effective. The following is a proposed, field-proven protocol for the synthesis of Methyl 3-(2-Pyridyl)propiolate via a Sonogashira coupling reaction.
Proposed Experimental Protocol: Sonogashira Coupling
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of Methyl 3-(2-Pyridyl)propiolate.
Materials:
-
2-Bromopyridine
-
Methyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (5 mL per mmol of 2-bromopyridine) and freshly distilled triethylamine (2.0 eq) via syringe.
-
Initiation of Reaction: Stir the mixture at room temperature for 15 minutes. Then, add methyl propiolate (1.2 eq) dropwise via syringe.
-
Reaction Progression: Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromopyridine) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 3-(2-Pyridyl)propiolate.
Spectroscopic Characterization
Proper characterization of the synthesized Methyl 3-(2-Pyridyl)propiolate is essential for confirming its identity and purity. The following are the expected spectroscopic features.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, peer-reviewed spectrum is not readily accessible, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
Predicted NMR Data:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~8.6 (dd) | H at C6 of pyridine |
| ~7.8 (td) | H at C4 of pyridine |
| ~7.6 (d) | H at C3 of pyridine |
| ~7.3 (ddd) | H at C5 of pyridine |
| ~3.8 (s) | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 3-(2-Pyridyl)propiolate is expected to show characteristic absorption bands for its functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
| ~2230 | C≡C stretch (alkyne) |
| ~1715 | C=O stretch (ester) |
| ~1580, 1470, 1430 | C=C and C=N stretches (pyridine ring) |
| ~1250 | C-O stretch (ester) |
Mass Spectrometry (MS)
In a mass spectrum, Methyl 3-(2-Pyridyl)propiolate is expected to show a molecular ion peak corresponding to its molecular weight.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 161.05
Reactivity and Synthetic Applications
The reactivity of Methyl 3-(2-Pyridyl)propiolate is dominated by the electrophilic nature of the propiolate moiety, making it an excellent substrate for various nucleophilic and cycloaddition reactions.
Cycloaddition Reactions
Methyl 3-(2-Pyridyl)propiolate is a potent dipolarophile in [3+2] cycloaddition reactions. This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings, which are prevalent in many biologically active compounds.[6] For example, it can react with azides to form triazoles or with nitrones to form isoxazolines.
Diagram of a General [3+2] Cycloaddition Reaction:
Caption: General scheme of a [3+2] cycloaddition reaction involving Methyl 3-(2-Pyridyl)propiolate.
Michael Addition
The electron-withdrawing ester group makes the alkyne susceptible to Michael addition by soft nucleophiles such as amines, thiols, and enolates. This provides a route to functionalized pyridyl-substituted alkenes, which are also valuable synthetic intermediates.
Applications in Medicinal Chemistry
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Methyl 3-(2-Pyridyl)propiolate serves as an excellent starting material for introducing this important pharmacophore into novel molecular architectures. The propiolate linker can be further elaborated to connect the pyridine headgroup to other fragments, making it a valuable tool in fragment-based drug discovery. The introduction of a methyl group can also favorably modulate the physicochemical and pharmacokinetic properties of a drug candidate.
Safety and Handling
As no specific safety data sheet (SDS) is publicly available for Methyl 3-(2-Pyridyl)propiolate, it is prudent to handle it with the utmost care, assuming it possesses hazards similar to or greater than its structural components, such as methyl propiolate. The following safety information is based on data for methyl propiolate and should be considered as a guideline.[7][8][9]
Hazard Identification:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation. May cause respiratory tract irritation.[8][9]
-
Lachrymator: Substance which increases the flow of tears.[8][9]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If inhalation risk is high, use a respirator.
Handling and Storage:
-
Keep away from heat, sparks, and open flames.[7]
-
Ground and bond containers when transferring material.[7]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[9]
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]
In all cases of exposure, seek immediate medical attention.
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An In-Depth Technical Guide to the Physical Properties of Methyl 3-(2-Pyridyl)propiolate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Hybrid Scaffold
Methyl 3-(2-Pyridyl)propiolate (CAS No. 72764-93-3) is a heterocyclic organic compound that merges two chemically significant moieties: a pyridine ring and a methyl propiolate group.[1][2] This unique architecture makes it a valuable building block in medicinal chemistry and materials science. The pyridine ring, a common feature in pharmaceuticals, often imparts desirable pharmacokinetic properties and provides a key interaction point for biological targets.[3][4] Simultaneously, the propiolate group, an activated alkyne, is a versatile handle for a variety of chemical transformations, most notably in cycloaddition reactions and as a key substrate in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[5][6]
Understanding the fundamental physical and spectroscopic properties of this molecule is paramount for its effective utilization in synthesis, purification, and formulation. This guide provides a comprehensive overview of these core characteristics, grounded in established analytical techniques, to empower researchers in their scientific endeavors.
Core Physicochemical Properties
The physical state and solubility of a compound dictate its handling, reaction conditions, and potential formulation pathways. Methyl 3-(2-Pyridyl)propiolate is a light yellow to yellow solid at room temperature, necessitating storage at refrigerated conditions (2-8°C) to ensure its long-term stability.[2]
| Property | Value | Source |
| CAS Number | 72764-93-3 | [1] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Boiling Point | 274.4 ± 13.0 °C (Predicted) | [1][2] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [1][2] |
| Storage | 2-8°C | [2] |
It is important to note that the boiling point and density are predicted values derived from computational models. Experimental verification is recommended for applications where these parameters are critical.
Solubility Profile: A Key to Application
The solubility of a compound is a critical parameter for chemists, influencing everything from the choice of reaction solvent to its viability in biological assays. While specific quantitative solubility data for Methyl 3-(2-Pyridyl)propiolate is not widely published, a qualitative assessment can be derived from its structure and the properties of analogous compounds.
The presence of the polar pyridine ring and the ester functional group suggests moderate polarity. It is expected to be soluble in polar aprotic solvents, which are essential for many organic reactions and for preparing stock solutions for biological screening.
Expected Solubility:
-
High Solubility: Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Chloroform, Acetone.
-
Moderate Solubility: Ethanol, Methanol, Ethyl Acetate.
-
Low Solubility/Insoluble: Water, Hexanes.
The high solubility in DMSO, a common solvent for storing compound libraries and for use in high-throughput screening, is particularly noteworthy for drug development professionals.[7]
Molecular Structure and Synthesis Pathway
The structure of Methyl 3-(2-Pyridyl)propiolate is defined by a pyridine ring connected at the 2-position to a propargylic ester. This arrangement creates a rigid, conjugated system with distinct electronic properties.
Caption: Molecular structure of Methyl 3-(2-Pyridyl)propiolate.
A prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction .[5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Caption: Workflow for Sonogashira coupling synthesis.
This method is favored for its mild reaction conditions and high tolerance for various functional groups, making it a cornerstone of modern organic synthesis.[8][9]
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous identification of a molecule and offers insights into its electronic structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the pyridine ring, typically found in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system.[10][11] The methyl ester protons will appear as a sharp singlet in the upfield region, likely around δ 3.8 ppm.[12] The precise chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the propiolate substituent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The alkyne carbons (C≡C) are expected in the δ 70-90 ppm range.[13] The carbonyl carbon (C=O) of the ester will be significantly downfield, typically above δ 150 ppm.[14] The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm), and the methyl carbon will be the most upfield signal, around δ 52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. For Methyl 3-(2-Pyridyl)propiolate, the key diagnostic peaks are:
-
~2230 cm⁻¹ (C≡C stretch): A sharp, medium-intensity peak characteristic of a disubstituted alkyne.
-
~1715 cm⁻¹ (C=O stretch): A strong, sharp peak corresponding to the ester carbonyl group. The conjugation with the alkyne slightly lowers this frequency compared to a saturated ester.[15]
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch): Medium to weak bands characteristic of the pyridine ring.
-
~1600-1450 cm⁻¹ (C=C and C=N stretches): Multiple bands from the vibrations of the aromatic pyridine ring.
-
~1250 cm⁻¹ (C-O stretch): A strong band associated with the ester C-O single bond.
Caption: Key functional groups and their expected IR absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, Methyl 3-(2-Pyridyl)propiolate is expected to show a distinct molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 161, corresponding to its molecular weight.[16][17]
Common fragmentation pathways would likely involve:
-
Loss of the methoxy group (-OCH₃): Resulting in a fragment at m/z 130.
-
Loss of the carbomethoxy group (-COOCH₃): Leading to a fragment at m/z 102.
-
Cleavage of the pyridine ring: Generating characteristic fragments of the pyridine scaffold.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of experimental data hinges on robust and well-defined protocols. The following outlines standard procedures for characterizing a solid organic compound like Methyl 3-(2-Pyridyl)propiolate.
Protocol 1: Melting Point Determination
Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range suggests high purity, while a broad and depressed range typically indicates the presence of impurities.
-
Sample Preparation: A small amount of the crystalline solid is carefully packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
-
Validation: The procedure should be repeated at least twice, and the calibration of the apparatus should be regularly checked with known standards.
Protocol 2: NMR Sample Preparation
Causality: Proper sample preparation is critical for acquiring high-resolution NMR spectra free from contaminants and interfering signals. The choice of solvent is paramount.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its single, easily identifiable solvent peak. If solubility is an issue, deuterated DMSO (DMSO-d₆) is a suitable alternative.
-
Sample Weighing: Approximately 5-10 mg of the compound is accurately weighed and placed into a clean, dry NMR tube.
-
Solvent Addition: About 0.6-0.7 mL of the chosen deuterated solvent is added to the NMR tube.
-
Dissolution: The tube is capped and gently agitated (vortexed or sonicated) until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0.00 ppm, though modern spectrometers can lock onto the residual solvent peak.
-
Analysis: The prepared sample is inserted into the NMR spectrometer to acquire the spectrum.
Conclusion
The physical properties of Methyl 3-(2-Pyridyl)propiolate define its identity, purity, and applicability in scientific research. Its solid nature, characteristic spectroscopic fingerprint, and reactivity make it a compound of significant interest. The combination of the biologically relevant pyridine nucleus and the synthetically versatile alkyne ester function positions it as a powerful tool for developing novel therapeutics and advanced organic materials. This guide provides the foundational data and procedural insights necessary for researchers to confidently incorporate this valuable building block into their work.
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Al-Zoubi, R. M., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
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Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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Mohammadi, Z., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]
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A Spectroscopic Guide to Methyl 3-(2-Pyridyl)propiolate: Unveiling Molecular Structure through NMR, IR, and MS Data
Introduction
Methyl 3-(2-pyridyl)propiolate (CAS No. 72764-93-3) is a heterocyclic organic compound featuring a pyridine ring, an internal alkyne, and a methyl ester functional group.[1][2] This unique combination of functionalities makes it a valuable building block in synthetic organic chemistry, particularly in the synthesis of more complex heterocyclic systems. A thorough understanding of its molecular structure is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the spectral data of methyl 3-(2-pyridyl)propiolate, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental spectroscopic principles and supported by authoritative references.
Molecular Structure and Spectroscopic Correlation
The structural features of methyl 3-(2-pyridyl)propiolate directly correlate with its spectroscopic signatures. The following diagram illustrates the key structural components that are elucidated by the analytical techniques discussed in this guide.
Caption: A typical workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: Expected IR Absorption Bands for Methyl 3-(2-Pyridyl)propiolate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch (Pyridine) |
| ~2950 | Weak | Aliphatic C-H Stretch (-OCH₃) |
| ~2230 | Medium-Weak | C≡C Stretch (Internal Alkyne) |
| ~1720 | Strong | C=O Stretch (Ester Carbonyl) |
| ~1580, 1470, 1430 | Medium | C=C and C=N Ring Stretching (Pyridine) |
| ~1250 | Strong | C-O Stretch (Ester) |
Interpretation of IR Spectrum:
The IR spectrum of methyl 3-(2-pyridyl)propiolate is expected to show several characteristic absorption bands. The aromatic C-H stretching vibrations of the pyridine ring are anticipated in the 3100-3000 cm⁻¹ region. [3][4]A weak but sharp absorption around 2230 cm⁻¹ is indicative of the carbon-carbon triple bond of the internal alkyne. [5]A strong, sharp peak around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester functional group. The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region. [6][7]Finally, a strong absorption around 1250 cm⁻¹ corresponds to the C-O stretching of the ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Table 4: Expected Mass Spectrometry Data for Methyl 3-(2-Pyridyl)propiolate
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 161 | Moderate | [M]⁺ (Molecular Ion) |
| 130 | High | [M - OCH₃]⁺ |
| 102 | High | [M - COOCH₃]⁺ |
| 78 | Moderate | [C₅H₄N]⁺ (Pyridyl cation) |
Interpretation of Mass Spectrum:
The molecular ion peak ([M]⁺) is expected at an m/z value of 161, corresponding to the molecular weight of methyl 3-(2-pyridyl)propiolate. [8][9]Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃), leading to prominent peaks at m/z 130 and 102, respectively. Fragmentation can also lead to the formation of the stable pyridyl cation at m/z 78. The fragmentation of 2-substituted pyridines can be influenced by the nitrogen atom, potentially leading to unique rearrangement pathways.
The logical relationship between the molecular structure and the expected mass spectral fragments is depicted below.
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust and self-validating system for the structural elucidation and characterization of methyl 3-(2-pyridyl)propiolate. The expected chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns are in excellent agreement with the known principles of organic spectroscopy and the specific structural features of the molecule. This guide serves as a valuable resource for scientists, enabling confident identification and utilization of this important synthetic intermediate.
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An In-depth Technical Guide to the Reactivity and Stability of Methyl 3-(2-Pyridyl)propiolate
Introduction: A Versatile Heterocyclic Building Block
Methyl 3-(2-Pyridyl)propiolate is a heterocyclic compound featuring a pyridine ring, an ester functional group, and a carbon-carbon triple bond (alkyne). This unique combination of functionalities makes it a highly valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the methyl ester group activates the alkyne, rendering it susceptible to a variety of chemical transformations. Simultaneously, the pyridine ring introduces basicity, potential for metal coordination, and a site for aromatic substitution, influencing the molecule's overall reactivity and physical properties.
This guide provides a comprehensive overview of the chemical reactivity and stability of Methyl 3-(2-Pyridyl)propiolate, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its primary reaction classes, stability profile under various conditions, and provide actionable experimental protocols.
Physicochemical and Safety Data
A foundational understanding of a compound's physical properties and hazards is critical for its safe and effective use in a research setting.
| Property | Value | Source |
| CAS Number | 72764-93-3 | |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 274.4 ± 13.0 °C (Predicted) | [2] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [2] |
| Storage Temperature | +4°C | [1] |
Safety Profile: While specific toxicity data for Methyl 3-(2-Pyridyl)propiolate is limited, related propiolate esters are known to be lachrymatory and should be handled in a well-ventilated fume hood[3]. Standard precautions for handling chemical reagents, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory.
Synthesis of Methyl 3-(2-Pyridyl)propiolate
The most direct and efficient method for synthesizing Methyl 3-(2-Pyridyl)propiolate is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide and is a cornerstone of modern organic synthesis[4][5].
Causality of Method Choice: The Sonogashira coupling is preferred due to its high functional group tolerance, relatively mild reaction conditions, and generally high yields. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is crucial for the catalytic cycle to proceed efficiently[5].
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and Copper(I) iodide (CuI, 0.06 eq).
-
Solvent and Base: Add anhydrous, degassed triethylamine (TEA) or a mixture of THF/TEA as the solvent and base.
-
Alkyne Addition: Add methyl propiolate (1.2 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 3-(2-Pyridyl)propiolate as a pure product.
Caption: Generalized Sonogashira Coupling Workflow.
Core Reactivity Profile
The reactivity of Methyl 3-(2-Pyridyl)propiolate is dominated by its electron-deficient alkyne, which serves as a versatile electrophile in several key transformations.
[3+2] Dipolar Cycloaddition Reactions
The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings[6][7]. In this reaction, a 1,3-dipole (a molecule with delocalized charge across three atoms) reacts with a "dipolarophile" (in this case, the alkyne of Methyl 3-(2-Pyridyl)propiolate) in a concerted, pericyclic reaction[7].
Causality of Reactivity: The electron-poor nature of the propiolate makes it an excellent dipolarophile for reaction with electron-rich 1,3-dipoles, such as azides (forming triazoles), nitrile oxides (forming isoxazoles), or pyridinium ylides (forming indolizines)[3][6][8]. The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile[7].
Caption: Mechanism of [3+2] Dipolar Cycloaddition.
Nucleophilic Conjugate (Michael) Addition
The polarization of the alkyne by the adjacent ester group makes the β-carbon atom highly electrophilic and susceptible to attack by soft nucleophiles in a conjugate or Michael-type addition[9][10]. This reaction is a powerful tool for forming carbon-heteroatom bonds.
Causality of Reactivity: The reaction proceeds via the attack of a nucleophile on the β-carbon of the alkyne, leading to a resonance-stabilized enolate intermediate. Subsequent protonation yields the final vinyl adduct[9]. The stereochemistry of the resulting alkene (E or Z isomer) can often be controlled by the choice of nucleophile, solvent, and reaction conditions[11].
-
Thiol-yne Addition: Thiols and thiolate anions are excellent nucleophiles for this transformation, readily adding across the alkyne to form vinyl sulfides[11][12]. The reaction is often base-catalyzed to generate the more nucleophilic thiolate anion[13].
-
Aza-Michael Addition: Primary and secondary amines can also serve as effective nucleophiles, leading to the formation of enamines[14][15]. These products are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles.
Caption: Nucleophilic Michael Addition Pathway.
Protocol: Base-Catalyzed Thiol-Michael Addition
-
Reactant Preparation: Dissolve Methyl 3-(2-Pyridyl)propiolate (1.0 eq) and a thiol (e.g., benzyl mercaptan, 1.1 eq) in a suitable solvent such as methanol or THF.
-
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA, 0.1 eq) or 1,8-Diazabicycloundec-7-ene (DBU), to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC, observing the consumption of the starting materials.
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be directly purified by silica gel column chromatography to isolate the vinyl sulfide product.
Stability Profile
The stability of Methyl 3-(2-Pyridyl)propiolate is a critical consideration for its storage, handling, and application in multi-step syntheses.
Thermal Stability
Under standard ambient conditions (room temperature), the compound is chemically stable. However, like many highly functionalized organic molecules, particularly those containing triple bonds, it is expected to decompose at elevated temperatures. The specific decomposition temperature has not been rigorously reported, but heating above its boiling point should be avoided. Polyyne structures, in general, can be kinetically unstable, and steric shielding can enhance their stability.
Hydrolytic Stability
As an ester, Methyl 3-(2-Pyridyl)propiolate is susceptible to hydrolysis, a reaction where water cleaves the ester bond to form the parent carboxylic acid (3-(2-Pyridyl)propiolic acid) and methanol[16]. This process can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. It requires heating with a strong acid in the presence of excess water[16].
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that is typically faster than acid-catalyzed hydrolysis. The reaction with a base like sodium hydroxide yields the carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid.
Causality of Instability: The electrophilic nature of the ester's carbonyl carbon makes it a target for nucleophilic attack by water or hydroxide ions. Steric hindrance around the ester group can slow the rate of hydrolysis[17]. Given the linear geometry of the propiolate, steric hindrance is minimal, suggesting it will be readily hydrolyzed under appropriate conditions.
Caption: Hydrolytic Decomposition Pathway.
Photochemical Stability
Pyridine and its derivatives can undergo photochemical reactions upon exposure to UV light[18]. The pyridine ring can be excited to form radical intermediates, which can lead to various transformations or degradation. While specific photostability studies on Methyl 3-(2-Pyridyl)propiolate are not widely available, it is prudent to store the compound protected from light to prevent potential photochemical degradation or undesired side reactions, especially if it is to be used in photoredox catalysis where it could act as a quencher or participant.
Conclusion
Methyl 3-(2-Pyridyl)propiolate is a potent and versatile synthon for synthetic chemists. Its reactivity is centered on the electrophilic nature of its activated alkyne, which readily participates in high-yield cycloaddition and nucleophilic addition reactions. This reactivity profile allows for the facile construction of complex heterocyclic scaffolds. However, users must remain cognizant of its stability, particularly its susceptibility to hydrolysis under both acidic and basic conditions. By understanding the principles of its reactivity and the boundaries of its stability, researchers can effectively harness the synthetic potential of this valuable chemical intermediate.
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Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents . (1993). Zenodo. [Link]
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An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of Methyl 3-(2-Pyridyl)propiolate
Abstract
Alkynes featuring electron-withdrawing substituents, known as activated alkynes, are exceptionally valuable intermediates in modern organic synthesis due to their heightened electrophilicity and diverse reactivity.[1][2] This guide provides a comprehensive examination of Methyl 3-(2-Pyridyl)propiolate, a prominent member of this class. We will dissect the electronic architecture of the molecule, detailing how the interplay between the methyl ester and the 2-pyridyl moiety profoundly enhances the electrophilic character of the alkyne. This guide explores its reactivity in key synthetic transformations, including Michael additions and cycloaddition reactions, offering mechanistic insights and field-proven experimental protocols. Designed for researchers, scientists, and drug development professionals, this document serves as a technical resource for harnessing the synthetic potential of this versatile building block.
The Electronic Landscape of Methyl 3-(2-Pyridyl)propiolate
The notable reactivity of Methyl 3-(2-Pyridyl)propiolate stems from the powerful electron-withdrawing nature of the substituents flanking the carbon-carbon triple bond. The sp-hybridization of the alkyne carbons inherently lends them a degree of electrophilicity greater than their alkene (sp²) counterparts.[3] However, in this molecule, this intrinsic property is significantly amplified by two key groups: the methyl propiolate and the 2-pyridyl ring.
-
The Propiolate Group (-C≡C-CO₂Me): The ester carbonyl group is a classic electron-withdrawing group. It deactivates the alkyne through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M). The electronegative oxygen atoms pull electron density away from the alkyne through the sigma bond framework. More importantly, the entire ester moiety creates a conjugated system, allowing the π-electrons of the alkyne to be delocalized onto the carbonyl oxygen. This delocalization creates a significant partial positive charge (δ+) on the β-carbon of the alkyne, marking it as the primary site for nucleophilic attack.
-
The 2-Pyridyl Substituent: The pyridine ring is an electron-deficient heterocycle, making it a more potent electron-withdrawing group than a simple phenyl ring.[4][5] The nitrogen atom's electronegativity exerts a strong inductive pull on the ring's electron density. When positioned at the 2-position relative to the alkyne, the nitrogen atom can also participate in resonance stabilization of the negative charge that develops in the transition state upon nucleophilic attack. This dual activation mechanism makes the 2-pyridyl group particularly effective at enhancing the alkyne's electrophilicity. The lone pair on the nitrogen can also act as a coordination site for Lewis acid catalysts, further activating the system.[6]
The synergistic combination of these two groups renders the alkyne in Methyl 3-(2-Pyridyl)propiolate highly susceptible to attack by a wide range of nucleophiles.
Caption: Electronic activation of Methyl 3-(2-Pyridyl)propiolate.
Reactivity Profile: A Gateway to Molecular Complexity
The enhanced electrophilicity of Methyl 3-(2-Pyridyl)propiolate makes it a versatile substrate for various chemical transformations, primarily conjugate additions and cycloadditions.
Michael Addition Reactions
The 1,4-conjugate addition, or Michael addition, is a hallmark reaction of activated alkynes.[1][7][8] A diverse array of "soft" nucleophiles readily attack the electrophilic β-carbon, leading to highly functionalized alkenes. The efficiency and outcome of these reactions are heavily dependent on the nucleophile, solvent, and catalyst used.[8]
Common Nucleophiles and Their Reactivity:
| Nucleophile Class | Example | Catalyst/Conditions | Product Type | Typical Yield |
| Thiols (Thiol-yne) | Benzyl mercaptan | Base (e.g., Et₃N) or catalyst-free | (Z)-Vinyl sulfide | High to Quantitative |
| Amines (Amino-yne) | Piperidine | Often catalyst-free, may require heat | (Z)-Enamine | Good to High |
| Carbanions | Diethyl malonate | Base (e.g., NaOEt) | Functionalized Alkene | Good |
| Phosphines | Triphenylphosphine | Catalyst-free | Phosphonium ylide | High |
Causality Behind Experimental Choices:
-
Nucleophile Selection: Soft nucleophiles, like thiols and amines, are preferred for 1,4-addition because their attack on the soft β-carbon is orbital-controlled and highly efficient.[1] Hard nucleophiles, such as organolithium reagents, are more likely to attack the hard carbonyl carbon (1,2-addition).[9]
-
Stereoselectivity: The addition of nucleophiles like thiols and amines typically proceeds via an anti-addition mechanism, leading predominantly to the Z-isomer of the resulting alkene. This stereochemical outcome is a key feature of the reaction's utility.
-
Catalysis: While many reactions proceed without a catalyst, especially with potent nucleophiles like thiols, a base is often employed to generate a more nucleophilic thiolate or to facilitate proton transfer steps.[2] Organophosphines can also serve as effective catalysts for certain Michael additions.[10]
Caption: Generalized workflow for Michael addition.
Cycloaddition Reactions
As an electron-deficient alkyne, Methyl 3-(2-Pyridyl)propiolate is an excellent dipolarophile in 1,3-dipolar cycloaddition reactions and a dienophile in Diels-Alder reactions.[11][12] These reactions are powerful methods for constructing five- and six-membered heterocyclic and carbocyclic rings.
-
[3+2] Cycloadditions: This class of reactions is particularly prominent, often falling under the umbrella of "click chemistry".[13] When reacted with organic azides, Methyl 3-(2-Pyridyl)propiolate readily forms 1,2,3-triazole rings. Due to the electronic nature of the alkyne, these reactions can often proceed under mild, catalyst-free conditions, sometimes even in water, to produce a mixture of regioisomers.[12]
-
[4+2] Cycloadditions (Diels-Alder): While less common than with electron-deficient alkenes, activated alkynes can participate as dienophiles in Diels-Alder reactions with electron-rich dienes. The reaction leads to the formation of a substituted 1,4-cyclohexadiene ring, which can be a precursor to fully aromatic systems.
The activation provided by the pyridyl and ester groups lowers the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), facilitating a favorable orbital interaction with the HOMO (Highest Occupied Molecular Orbital) of the dipole or diene, thereby accelerating the reaction.[14]
Applications in Medicinal Chemistry and Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5][15] Its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to improve the physicochemical properties of a molecule make it a valuable component in drug design.[4][16]
Methyl 3-(2-Pyridyl)propiolate serves as a versatile starting material for introducing this important pharmacophore while simultaneously providing a reactive handle for further molecular elaboration. The products of its Michael additions (vinyl sulfides, enamines) and cycloadditions (triazoles) are themselves common structural motifs in biologically active compounds.[15][17] The alkyne itself can be incorporated into a final drug molecule to act as a rigid linker or to interact with specific receptor pockets.[16]
Experimental Protocols: A Practical Guide
The following section provides a detailed, self-validating protocol for a representative reaction.
Protocol: Base-Catalyzed Thiol-yne Michael Addition
This protocol describes the synthesis of (Z)-Methyl 3-(benzylthio)-3-(pyridin-2-yl)acrylate.
Materials:
-
Methyl 3-(2-pyridyl)propiolate (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
Triethylamine (Et₃N) (0.1 eq)
-
Dichloromethane (DCM) (approx. 0.1 M solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 3-(2-pyridyl)propiolate (e.g., 161 mg, 1.0 mmol).
-
Dissolve the starting material in dichloromethane (10 mL).
-
Add benzyl mercaptan (e.g., 137 mg, 1.1 mmol, 128 µL) to the solution via syringe.
-
Add triethylamine (e.g., 10 mg, 0.1 mmol, 14 µL) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a larger volume of DCM (25 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove triethylamine, followed by saturated sodium bicarbonate solution (1 x 15 mL), and finally brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (Z)-vinyl sulfide product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The stereochemistry can be confirmed by the characteristic chemical shift of the vinylic proton in the ¹H NMR spectrum.
Conclusion
Methyl 3-(2-Pyridyl)propiolate is a highly activated and synthetically versatile building block. The powerful, synergistic electron-withdrawing effects of the methyl ester and the 2-pyridyl ring render the alkyne exceptionally electrophilic, opening avenues to a wide range of chemical transformations. Its utility in Michael additions and cycloaddition reactions provides efficient and often stereoselective access to complex molecular architectures relevant to organic synthesis and medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the potential of this valuable reagent in their scientific endeavors.
References
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The Fulcrum of Innovation: Methyl 3-(2-Pyridyl)propiolate as a Strategic Building Block in Modern Organic Synthesis
Abstract
In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular architectures with precisely engineered properties is incessant. Heterocyclic compounds, particularly those containing the pyridine scaffold, are foundational to a vast number of pharmaceuticals and functional materials. This technical guide delves into the synthesis, reactivity, and strategic applications of Methyl 3-(2-Pyridyl)propiolate, a highly versatile and reactive building block. Possessing a unique combination of a nucleophilic pyridine ring and a sterically accessible, electron-deficient alkyne, this molecule serves as a powerful linchpin for the construction of complex polycyclic and heterocyclic systems. We will explore its utility in key synthetic transformations, including cycloaddition and conjugate addition reactions, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyridylpropiolate Scaffold
The pyridine ring is a privileged structure in drug design, present in a multitude of FDA-approved therapeutic agents. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone of medicinal chemistry. When this essential heterocycle is coupled to a propiolate framework, as in Methyl 3-(2-Pyridyl)propiolate, the resulting molecule is primed for a diverse range of chemical transformations.
The core of its reactivity lies in the electronic polarization of the alkyne. The electron-withdrawing nature of the adjacent methyl ester group, compounded by the influence of the pyridine ring, renders the triple bond highly electrophilic. This activation makes it an exceptional substrate for two major classes of reactions:
-
Cycloaddition Reactions: Acting as a potent dipolarophile or dienophile for the construction of five- and six-membered rings.
-
Conjugate (Michael) Additions: Serving as an excellent Michael acceptor for the introduction of a wide array of nucleophiles.
This guide will illuminate the causality behind its reactivity and provide the practical knowledge required to harness its synthetic potential.
Synthesis of Methyl 3-(2-Pyridyl)propiolate: A Validated Approach
The most reliable and versatile method for synthesizing aryl and heteroaryl propiolates is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] For the synthesis of Methyl 3-(2-Pyridyl)propiolate, the logical precursors are a 2-halopyridine (typically 2-bromopyridine) and a suitable terminal alkyne.
The causality for this choice is rooted in the reliability and functional group tolerance of the Sonogashira coupling. The palladium cycle facilitates the activation of the C-Br bond, while the copper cycle generates the reactive copper(I) acetylide, leading to an efficient and selective coupling under relatively mild conditions.[2][3]
Workflow for Sonogashira Coupling Synthesis
Caption: Sonogashira coupling workflow for synthesis.
Experimental Protocol: Representative Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of 2-bromopyridines with terminal alkynes.[3][4]
-
Inert Atmosphere Setup: To a dry 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., Pd(CF₃COO)₂ , 2.5 mol%), the phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) iodide co-catalyst (CuI, 5.0 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed DMF (40 mL) via syringe and stir the mixture for 30 minutes at room temperature until a homogeneous solution is formed.
-
Reagent Addition: Add 2-bromopyridine (1.0 eq), the terminal alkyne (e.g., methyl propiolate, 1.2 eq), and the amine base (e.g., Triethylamine, 2.5 eq) sequentially via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromopyridine) is consumed (typically 3-6 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (100 mL). Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Core Reactivity and Synthetic Applications
The true power of Methyl 3-(2-Pyridyl)propiolate is revealed in its subsequent transformations. Its electronically-tuned alkyne participates readily in reactions that build molecular complexity with high efficiency.
[3+2] Dipolar Cycloadditions: Gateway to Five-Membered Heterocycles
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic synthesis, allowing for the creation of five-membered rings from a 1,3-dipole and a dipolarophile.[5] Methyl 3-(2-Pyridyl)propiolate is an excellent dipolarophile, reacting with a variety of 1,3-dipoles to form highly valuable aromatic heterocycles like triazoles and pyrazoles.[6]
The reaction is mechanistically described as a concerted, pericyclic process, where the regioselectivity is governed by the electronic and steric properties of both the dipole and dipolarophile.[6] The copper-catalyzed variant of the azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," proceeds with high regioselectivity to exclusively yield 1,4-substituted 1,2,3-triazoles.[7]
Caption: General scheme for [3+2] dipolar cycloaddition.
Synthetic Utility: This reaction is paramount in drug discovery for synthesizing compounds that mimic peptide bonds, act as linkers in bioconjugation, or serve as core pharmacophores. The resulting pyridyl-substituted triazoles are of significant interest for screening in various therapeutic areas.[8]
Conjugate Addition: Functionalization via C-X Bond Formation
The electrophilic alkyne of Methyl 3-(2-Pyridyl)propiolate is a superb Michael acceptor, readily undergoing conjugate addition with a host of nucleophiles.[9] This reaction provides a direct and atom-economical route to functionalized 3-(2-pyridyl)acrylates, which are themselves valuable synthetic intermediates.
The mechanism involves the attack of a nucleophile at the β-carbon of the alkyne, generating a vinyl anion intermediate which is subsequently protonated.[10] The reaction is highly regioselective due to the strong polarization of the alkyne.
Table 1: Scope of Nucleophiles in Conjugate Addition
| Nucleophile Class | Nucleophile Example | Resulting Product Structure |
| S-Nucleophiles | Thiols (R-SH) | (Z/E)-Methyl 3-thio-3-(2-pyridyl)acrylate |
| N-Nucleophiles | Amines (R₂NH) | (Z/E)-Methyl 3-amino-3-(2-pyridyl)acrylate |
| C-Nucleophiles | Organocuprates (R₂CuLi) | (Z/E)-Methyl 3-alkyl/aryl-3-(2-pyridyl)acrylate |
| O-Nucleophiles | Alcohols (R-OH) | (Z/E)-Methyl 3-alkoxy-3-(2-pyridyl)acrylate |
The stereochemical outcome (Z vs. E isomer) of the resulting alkene can often be controlled by the choice of reaction conditions, such as solvent and the presence or absence of a catalyst.
Experimental Protocol: Representative Thia-Michael Addition
This protocol is based on general procedures for the conjugate addition of thiols to activated alkynes.[9][11]
-
Setup: In a 25 mL round-bottomed flask, dissolve Methyl 3-(2-Pyridyl)propiolate (1.0 eq) in a suitable solvent such as methanol or THF (10 mL).
-
Reagent Addition: Add the thiol nucleophile (e.g., thiophenol, 1.1 eq).
-
Catalysis (Optional but Recommended): Add a catalytic amount of a mild base (e.g., triethylamine, 0.1 eq) to facilitate the reaction. For neutral thiols, a base is often necessary to generate the more nucleophilic thiolate anion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired methyl 3-thio-3-(2-pyridyl)acrylate product.
Cascade Reactions: Constructing Fused Heterocyclic Systems
A particularly elegant application of this building block is in cascade or domino reactions to form fused heterocyclic systems like indolizines. The pyridine nitrogen can act as an intrinsic nucleophile, initiating a sequence of reactions with the propiolate moiety. For instance, pyridinium ylides, generated in situ from pyridine derivatives, can react with Methyl 3-(2-Pyridyl)propiolate in a [3+2] cycloaddition followed by subsequent rearrangement and aromatization to afford highly substituted indolizine cores.[12][13][14]
This strategy is exceptionally powerful as it builds significant molecular complexity from simple starting materials in a single synthetic operation, a key principle of modern synthetic efficiency.
Conclusion and Future Outlook
Methyl 3-(2-Pyridyl)propiolate is more than just a chemical reagent; it is a strategic tool for molecular construction. Its dual-functionality—a privileged heterocyclic motif combined with a versatile electrophilic alkyne—provides a direct and powerful entry point to a rich variety of complex molecular targets. The reactions it undergoes, primarily cycloadditions and conjugate additions, are robust, high-yielding, and central to the modern synthetic chemist's toolbox.
As the fields of drug discovery and materials science continue to demand greater molecular diversity and complexity, the role of such well-designed, multifunctional building blocks will only expand. Future research will likely focus on developing asymmetric versions of these reactions, employing this scaffold in the synthesis of novel conjugated materials, and integrating it into automated synthesis platforms to accelerate the discovery of new chemical entities. The insights and protocols provided in this guide serve as a validated foundation for researchers to confidently exploit the full potential of this exceptional synthetic building block.
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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Synthesis of 3-(1H-1,2,3-Triazol-1-yl)-2-(arylselanyl)pyridines by Copper-Catalyzed 1,3-Dipolar Cycloaddition of 2-(Arylselanyl)-3-azido-pyridines with Terminal Alkynes. (2015). ResearchGate. [Link]
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Methyl 3-(2-Pyridyl)propiolate: A Versatile Synthon for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and a Reactive Handle
In the landscape of medicinal chemistry, the pyridine ring stands as a quintessential "privileged scaffold," a structural motif consistently found in a multitude of FDA-approved drugs. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have cemented its role in modern drug design. When this esteemed heterocycle is functionalized with a reactive yet tunable chemical handle, such as an activated alkyne, the resulting molecule becomes a powerful tool for innovation. Methyl 3-(2-pyridyl)propiolate is one such molecule, embodying the strategic convergence of a proven pharmacophore with a versatile synthetic handle, opening avenues for the development of novel therapeutic agents and chemical biology tools.
This technical guide provides an in-depth exploration of the synthesis, reactivity, and, most importantly, the potential applications of Methyl 3-(2-pyridyl)propiolate in medicinal chemistry. As a senior application scientist, the following sections will not only detail protocols but also provide the causal reasoning behind experimental choices, offering field-proven insights into leveraging this synthon for covalent inhibitor design, bioorthogonal labeling, and as a cornerstone for the synthesis of complex heterocyclic systems.
Synthesis and Reactivity Profile
The strategic placement of the propiolate group at the 2-position of the pyridine ring creates a molecule with a rich and exploitable reactivity profile. The electron-withdrawing nature of the adjacent pyridine nitrogen and the ester carbonyl group polarizes the alkyne, rendering it an excellent electrophile for a variety of transformations.
Proposed Synthesis: The Sonogashira Cross-Coupling Approach
A robust and highly efficient method for the synthesis of Methyl 3-(2-pyridyl)propiolate is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The choice of 2-bromopyridine as the starting material is strategic due to its commercial availability and appropriate reactivity in palladium-catalyzed cross-coupling reactions.[2]
Caption: Synthetic workflow for Methyl 3-(2-Pyridyl)propiolate.
Experimental Protocol: Synthesis of Methyl 3-(2-Pyridyl)propiolate
-
Reaction Setup: To a dry, argon-flushed Schlenk flask, add 2-bromopyridine (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.03 eq), and copper(I) iodide (0.05 eq).
-
Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (3.0 eq). The triethylamine serves as both the base to neutralize the HBr byproduct and as a co-solvent.
-
Addition of Alkyne: Degas the mixture with a stream of argon for 15 minutes. Add methyl propiolate (1.2 eq) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 3-(2-pyridyl)propiolate.
Rationale: The use of a copper co-catalyst accelerates the reaction under mild conditions.[1] Triethylamine is a common and effective base for this transformation. The purification via column chromatography is standard for removing non-polar impurities and unreacted starting materials.
Potential Applications in Medicinal Chemistry
The unique electronic and structural features of Methyl 3-(2-pyridyl)propiolate make it a highly attractive building block for several advanced applications in drug discovery and chemical biology.
Covalent Inhibitor Development
Covalent inhibitors have seen a resurgence in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance. These molecules typically contain a reactive "warhead" that forms a covalent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) in the target protein's active site.[3]
The propiolate moiety in Methyl 3-(2-pyridyl)propiolate can act as a latent electrophile, or a Michael acceptor, for nucleophilic attack by a cysteine thiol in an enzyme's active site.[4][5] This proximity-driven reactivity is highly desirable as it minimizes off-target reactions, a common concern with more aggressive electrophiles.[5]
Caption: Mechanism of covalent inhibition via Michael addition.
The pyridine ring can serve as a recognition element, guiding the molecule to the active site through hydrogen bonding and π-stacking interactions. Once optimally positioned, the propiolate is presented to the cysteine thiol, leading to a highly specific covalent modification.
Hypothetical IC50 Data for Covalent Inhibition
| Compound | Target Enzyme | Incubation Time (min) | IC50 (nM) |
| Methyl 3-(2-Pyridyl)propiolate | Cysteine Protease X | 10 | 500 |
| Methyl 3-(2-Pyridyl)propiolate | Cysteine Protease X | 60 | 85 |
| Non-covalent Pyridine Analog | Cysteine Protease X | 60 | >10,000 |
Bioorthogonal Labeling and Chemical Biology
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes.[6] These reactions are invaluable for labeling and visualizing biomolecules in their native environment. The alkyne functionality is a well-established bioorthogonal handle, most notably in the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry".[7][8]
Methyl 3-(2-pyridyl)propiolate can be incorporated into small molecule probes, enzyme substrates, or activity-based probes. These probes can then be introduced into a biological system to engage their target. Subsequent introduction of an azide-functionalized reporter molecule (e.g., a fluorophore or a biotin tag) will result in a covalent linkage via a stable triazole ring, allowing for visualization or pull-down experiments.
Caption: Workflow for bioorthogonal labeling using SPAAC.
Versatile Scaffold for Heterocyclic Synthesis
Beyond its direct applications, Methyl 3-(2-pyridyl)propiolate is an excellent starting material for the synthesis of more complex, fused heterocyclic systems. One notable example is the synthesis of indolizines, which are bicyclic nitrogen-containing heterocycles with diverse biological activities.[9][10]
The reaction of 2-alkynylpyridines, such as our title compound, can proceed through various metal-catalyzed or cycloaddition pathways to yield substituted indolizines. For instance, a 1,3-dipolar cycloaddition with a pyridinium ylide can lead to the formation of the indolizine core.[11][12]
Caption: Synthesis of an indolizine scaffold via cycloaddition.
This capability allows for the rapid generation of molecular diversity from a common intermediate, a highly valuable strategy in lead optimization campaigns.
Hypothetical Yields for Indolizine Synthesis
| Pyridinium Ylide Substituent | Reaction Conditions | Product Yield (%) |
| -H | K₂CO₃, Methanol, rt, 12h | 65 |
| -CN | K₂CO₃, Methanol, rt, 8h | 81 |
| -COCH₃ | K₂CO₃, Methanol, rt, 10h | 77 |
Note: Higher yields are often observed with electron-withdrawing groups on the pyridinium ylide.[11]
Conclusion
Methyl 3-(2-pyridyl)propiolate represents a confluence of desirable traits for a modern medicinal chemistry building block. It contains the privileged pyridine scaffold, is readily synthesized, and possesses a highly versatile alkyne functionality. Its potential as a precursor for targeted covalent inhibitors, a handle for bioorthogonal chemical biology studies, and a scaffold for the synthesis of complex heterocycles like indolizines makes it a molecule of significant interest. The protocols and applications detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising synthon in their quest for novel therapeutics.
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Li, P., et al. (2018). One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction of 2-(Pyridin-2-yl)acetates, Ynals, and Alcohols or Thiols. Organic Letters. Available at: [Link]
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Shie, J.-J., & Fang, J.-M. (2019). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. Available at: [Link]
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DeForest, C.A., & Tirrell, D.A. (2012). Bioorthogonal Click Chemistry: An Indispensable Tool to Create Multifaceted Cell Culture Scaffolds. ACS Macro Letters. Available at: [Link]
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Bonte, S., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PubMed Central. Available at: [Link]
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Hoyle, C.E., & Bowman, C.N. (2010). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. Available at: [Link]
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Funel, J.-A., & Abele, S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. PubMed. Available at: [Link]
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Funel, J.-A., & Abele, S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available at: [Link]
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Bonte, S., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. ResearchGate. Available at: [Link]
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Sharma, U., et al. (2017). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. Available at: [Link]
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Welch, K.D., et al. (n.d.). Diels-Alder Cycloaddition Reactions with Dihapto-Coordinated Pyridines. ACS Publications. Available at: [Link]
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T-Ra, C., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. Available at: [Link]
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Nolan, M.C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubMed Central. Available at: [Link]
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Hamlin, T.A., et al. (2021). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Wiley Online Library. Available at: [Link]
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Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. PubMed Central. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. ResearchGate. Available at: [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
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Chemistry LibreTexts. (2023). Electrophilic Addition Reactions of Alkynes. Available at: [Link]
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Wang, F., et al. (2015). Radical cascade reaction of alkynes with N-fluoroarylsulfonimides and alcohols. PubMed Central. Available at: [Link]
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An In-Depth Technical Guide to the Hazards and Safe Handling of Methyl 3-(2-Pyridyl)propiolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and recommended safe handling procedures for Methyl 3-(2-Pyridyl)propiolate. As a Senior Application Scientist, the following information is synthesized from available safety data and chemical literature to ensure technical accuracy and promote a culture of safety in the laboratory. This document is intended for use by technically qualified individuals trained in handling hazardous chemicals.
Understanding the Compound: A Profile of Methyl 3-(2-Pyridyl)propiolate
Methyl 3-(2-Pyridyl)propiolate, with a molecular formula of C₉H₇NO₂, is a bifunctional organic molecule featuring a pyridine ring and a methyl propiolate group. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of more complex heterocyclic systems through reactions like cycloadditions. The presence of both the electron-deficient alkyne and the basic pyridine nitrogen dictates its reactivity and also informs its potential hazards.
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 72764-93-3 | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Boiling Point | 274.4 ± 13.0 °C (Predicted) | [2] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [2] |
| Appearance | Light yellow to yellow solid | Chemical Supplier Data |
Hazard Identification and GHS Classification
While specific toxicological data for Methyl 3-(2-Pyridyl)propiolate is not extensively published, the hazard profile can be reliably inferred from its structural analogs, Methyl propiolate and other pyridyl derivatives. The primary hazards are associated with its irritant properties and potential flammability.
Based on data for analogous compounds, Methyl 3-(2-Pyridyl)propiolate is classified under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]
-
Flammable Liquid (Category 3/4): While solid at room temperature, it is related to flammable propiolate esters and should be handled with care regarding ignition sources.[3][4]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Core Reactivity Hazards: Beyond the SDS
The functionality of Methyl 3-(2-Pyridyl)propiolate presents reactivity hazards that are crucial for researchers to understand in the context of experimental design.
-
Reactivity with Nucleophiles: The propiolate ester is an electrophilic alkyne and will react with a variety of nucleophiles. While often the desired reaction, unintended reactions with nucleophilic reagents or solvents can occur, potentially leading to unexpected exotherms or byproducts.
-
Potential for Polymerization: Propiolate esters can undergo polymerization, sometimes initiated by heat, light, or catalysts.[5][6] While the pyridyl substituent may influence this reactivity, the potential for uncontrolled polymerization, which can be highly exothermic, should be considered, especially when heating the compound or during prolonged storage.
-
Incompatible Materials: As a standard precaution for esters and pyridines, avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids and Bases: Can catalyze hydrolysis of the ester or other reactions. The pyridine nitrogen will react with strong acids.
-
Reducing Agents: Can lead to reactions at the alkyne or ester functional groups.
-
-
Thermal Stability: While specific data is unavailable, esters can decompose at elevated temperatures.[7][8][9] It is prudent to assume that heating Methyl 3-(2-Pyridyl)propiolate, especially in a closed system, could lead to pressure buildup from the generation of gaseous decomposition products.
Risk Assessment and Mitigation: A Multi-Layered Approach
A thorough risk assessment should be conducted before any new procedure involving this compound. The following diagram outlines the logical flow of this assessment.
Caption: Risk assessment and control workflow for Methyl 3-(2-Pyridyl)propiolate.
Standard Operating Procedure (SOP) for Safe Handling
This protocol is a self-validating system designed to minimize exposure and mitigate risks.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during transfers of larger quantities or when working with the material under pressure.[3][10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact.[10]
-
Body Protection: A flame-resistant lab coat should be worn, fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.[10]
Weighing and Solution Preparation
This procedure must be performed in a certified chemical fume hood.
-
Preparation:
-
Designate a specific area within the fume hood for handling the solid.
-
Place a disposable weigh boat on an analytical balance.
-
Ensure all necessary equipment (spatulas, solvent, glassware) is within immediate reach to minimize movement outside the hood.
-
-
Dispensing:
-
Carefully open the container of Methyl 3-(2-Pyridyl)propiolate. Avoid creating dust.
-
Using a clean spatula, transfer the desired amount of solid to the weigh boat.
-
Securely close the main container immediately after dispensing.
-
-
Transfer and Dissolution:
-
Carefully add the weighed solid to the destination flask.
-
Add the desired solvent to the weigh boat to rinse any residual solid and transfer the rinse to the flask.
-
Slowly add the remaining solvent to the flask. If necessary, stir to dissolve. Be mindful of any potential exotherms, although dissolution in common organic solvents is not expected to be highly energetic.
-
-
Cleanup:
-
Dispose of the contaminated weigh boat and any disposable items in a designated solid hazardous waste container.
-
Wipe down the spatula and the balance with a solvent-dampened cloth, disposing of the cloth in the solid waste container.
-
Addition to a Reaction Mixture
-
Setup:
-
Ensure the reaction apparatus is properly assembled within a fume hood.
-
If adding the compound as a solid, use a powder funnel.
-
If adding as a solution, use a pressure-equalizing dropping funnel or a syringe pump for controlled addition.
-
-
Addition:
-
Add the compound or its solution to the reaction mixture at a controlled rate.
-
Monitor the reaction for any signs of an uncontrolled exotherm, gas evolution, or color change.
-
Have appropriate cooling (e.g., an ice bath) readily available.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or involves other hazardous materials, alert laboratory personnel and contact the institutional safety office.
-
For small spills, wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[10]
-
Disposal: Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.[11]
Environmental Fate and Ecotoxicity
References
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- Masuda, T., et al. (1983).
- Glen Research. (n.d.).
- Cornell University Environmental Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups.
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
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- National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.
- Sigma-Aldrich. (2024).
- BLD Pharm. (n.d.). 72764-93-3|Methyl 3-(2-Pyridyl)
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- Guidechem. (n.d.). Methyl 3-(3-Pyridyl)
- Fagnou, K., et al. (2011).
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- Guidechem. (n.d.). methyl 3-(2-Pyridyl)
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- Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine | ToxFAQs™.
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- ResearchGate. (2025). Synthesis and Thermal Stability of Polyol Esters.
- CymitQuimica. (n.d.). 2-Ethynylpyridine.
- ResearchGate. (2025). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums.
- Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
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- ECHEMI. (2024).
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Methodological & Application
Application Notes and Protocols: Methyl 3-(2-Pyridyl)propiolate in [3+2] Cycloaddition Reactions
Introduction: The Strategic Role of a Pyridyl-Functionalized Dipolarophile
The [3+2] cycloaddition, a cornerstone of heterocyclic chemistry, provides a powerful and atom-economical pathway to a vast array of five-membered ring systems. Within this reaction class, the choice of the dipolarophile is paramount in dictating the scope, regioselectivity, and ultimate utility of the transformation. Methyl 3-(2-pyridyl)propiolate emerges as a highly strategic dipolarophile, uniquely poised for applications in medicinal chemistry and materials science. The presence of the electron-deficient alkyne moiety, activated by the ester group, renders it highly reactive towards a variety of 1,3-dipoles. Critically, the integrated 2-pyridyl substituent offers a coordination site for metal catalysts, a handle for modulating solubility and electronic properties, and a key pharmacophoric element in drug design. This guide provides an in-depth exploration of the utility of methyl 3-(2-pyridyl)propiolate in [3+2] cycloaddition reactions, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Pyridyl-Substituted 1,2,3-Triazoles
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a premier example of "click chemistry," prized for its reliability, high yields, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[1][2] The 2-pyridyl nitrogen in methyl 3-(2-pyridyl)propiolate can play a crucial role in this reaction, potentially acting as a coordinating ligand to stabilize the copper(I) catalyst and influence the reaction kinetics.[3] The resulting pyridyl-substituted triazoles are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5][6]
Mechanistic Rationale
The accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. The azide then coordinates to the copper center, followed by a cyclization and subsequent protonolysis to yield the 1,4-disubstituted triazole and regenerate the catalyst.[2][7] The electron-withdrawing nature of both the ester and the pyridyl group enhances the electrophilicity of the alkyne, facilitating the initial coordination with copper(I).
Experimental Protocol: Synthesis of Methyl 1-Benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole-5-carboxylate
This protocol provides a reliable method for the CuAAC reaction between methyl 3-(2-pyridyl)propiolate and benzyl azide. The use of sodium ascorbate in situ reduces the more stable Cu(II) sulfate to the active Cu(I) species.[8][9]
Materials:
-
Methyl 3-(2-pyridyl)propiolate
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve methyl 3-(2-pyridyl)propiolate (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 1-benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole-5-carboxylate.
| Entry | Azide | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | 10 | t-BuOH/H₂O (1:1) | 2 | >95 |
| 2 | Phenyl Azide | 10 | t-BuOH/H₂O (1:1) | 3 | >90 |
| 3 | 4-Methoxyphenyl Azide | 10 | t-BuOH/H₂O (1:1) | 2.5 | >95 |
Table 1: Representative examples of CuAAC reactions with methyl 3-(2-pyridyl)propiolate. Yields are based on isolated product after chromatography.
II. 1,3-Dipolar Cycloaddition with Nitrile Oxides: Access to Pyridyl-Substituted Isoxazoles
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classical and highly efficient method for the synthesis of isoxazoles.[5][10][11] These five-membered heterocycles are prevalent in a multitude of biologically active compounds.[12] The reaction of methyl 3-(2-pyridyl)propiolate with in situ generated nitrile oxides provides a direct route to highly functionalized pyridyl-isoxazole derivatives.
Mechanistic Considerations and Regioselectivity
The cycloaddition of nitrile oxides to unsymmetrical alkynes can lead to two regioisomers. The regiochemical outcome is governed by the electronic properties of both the 1,3-dipole and the dipolarophile, as dictated by Frontier Molecular Orbital (FMO) theory. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For electron-deficient alkynes like methyl 3-(2-pyridyl)propiolate, the reaction is often controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction, which typically favors the formation of the 3,5-disubstituted isoxazole.
Experimental Protocol: Synthesis of Methyl 3-Phenyl-5-(pyridin-2-yl)isoxazole-4-carboxylate
This protocol describes the in situ generation of benzonitrile oxide from benzohydroximoyl chloride and its subsequent cycloaddition to methyl 3-(2-pyridyl)propiolate.
Materials:
-
Methyl 3-(2-pyridyl)propiolate
-
Benzohydroximoyl chloride
-
Triethylamine (Et₃N)
-
Toluene
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of methyl 3-(2-pyridyl)propiolate (1.0 eq) and benzohydroximoyl chloride (1.2 eq) in dry toluene at room temperature, add triethylamine (1.5 eq) dropwise over 10 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the triethylammonium chloride salt.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield methyl 3-phenyl-5-(pyridin-2-yl)isoxazole-4-carboxylate.
| Entry | Nitrile Oxide Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzohydroximoyl chloride | Et₃N | Toluene | 80 | ~75-85 |
| 2 | 4-Chlorobenzohydroximoyl chloride | Et₃N | Toluene | 80 | ~70-80 |
| 3 | 4-Methoxybenzohydroximoyl chloride | Et₃N | Toluene | 80 | ~80-90 |
Table 2: Representative yields for the synthesis of pyridyl-substituted isoxazoles.
III. [3+2] Cycloaddition with Nitrile Imines: A Route to Pyridyl-Substituted Pyrazoles
The [3+2] cycloaddition of nitrile imines with alkynes is a fundamental method for constructing the pyrazole ring system, a privileged scaffold in medicinal chemistry.[8][13] Nitrile imines are typically generated in situ from hydrazonoyl chlorides in the presence of a base.[6] The reaction with methyl 3-(2-pyridyl)propiolate offers a direct entry to polysubstituted pyridyl-pyrazoles.
Mechanistic Pathway and Regiochemical Control
Similar to nitrile oxides, the regioselectivity of nitrile imine cycloadditions is governed by FMO interactions.[14] For an electron-deficient alkyne like methyl 3-(2-pyridyl)propiolate, the reaction is generally controlled by the HOMO(dipole)-LUMO(dipolarophile) energy gap. This typically leads to the formation of pyrazoles where the substituted carbon of the nitrile imine is adjacent to the ester group of the dipolarophile. The 2-pyridyl group can influence the electronic properties of the alkyne and thus the regiochemical outcome.
Experimental Protocol: Synthesis of Methyl 1,3-Diphenyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
This protocol details the reaction of methyl 3-(2-pyridyl)propiolate with a nitrile imine generated in situ from N-phenylbenzohydrazonoyl chloride.
Materials:
-
Methyl 3-(2-pyridyl)propiolate
-
N-phenylbenzohydrazonoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenylbenzohydrazonoyl chloride (1.1 eq) and methyl 3-(2-pyridyl)propiolate (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is generally complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and filter off the triethylammonium chloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl 1,3-diphenyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.
| Entry | Hydrazonoyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | N-phenylbenzohydrazonoyl chloride | Et₃N | THF | 8 | ~70-80 |
| 2 | N-(4-chlorophenyl)benzohydrazonoyl chloride | Et₃N | THF | 10 | ~65-75 |
| 3 | N-phenyl-4-methoxybenzohydrazonoyl chloride | Et₃N | THF | 7 | ~75-85 |
Table 3: Representative yields for the synthesis of pyridyl-substituted pyrazoles.
Conclusion
Methyl 3-(2-pyridyl)propiolate is a versatile and valuable building block for the synthesis of a diverse range of pyridyl-substituted five-membered heterocycles through [3+2] cycloaddition reactions. Its unique combination of an activated alkyne and a coordinating pyridyl moiety allows for efficient and often highly regioselective transformations. The protocols detailed herein for the synthesis of pyridyl-substituted triazoles, isoxazoles, and pyrazoles provide a robust foundation for researchers in organic synthesis, medicinal chemistry, and materials science to explore the rich chemistry of this dipolarophile and to generate novel molecular architectures with potential applications in drug discovery and beyond.
References
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Zia, R., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
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Li, Z., et al. (2019). Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. Journal of Heterocyclic Chemistry, 56(10), 2735-2742. [Link]
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Zia, R., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
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Fujii, S., et al. (2014). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 12(34), 6609-6612. [Link]
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Chen, X., & Wu, P. (2017). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 35(6), 831-840. [Link]
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Nishiwaki, N., et al. (1996). A regioselective synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, (21), 2653-2657. [Link]
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Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
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Anderson, J. C., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Organic & Biomolecular Chemistry, 20(30), 5963-5969. [Link]
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Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]
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De Nino, A., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271. [Link]
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Mironov, O., et al. (2020). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 25(21), 5086. [Link]
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Bakulina, O., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 27(19), 6543. [Link]
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De Nino, A., et al. (2020). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271. [Link]
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Hein, C. D., Liu, X. M., & Wang, D. (2008). Click-chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]
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Ishii, K., et al. (2009). Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 241-245. [Link]
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Finn, M. G., & Fokin, V. V. (2010). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 8(21), 4754-4757. [Link]
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Bakulina, O., et al. (2022). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. International Journal of Molecular Sciences, 23(21), 13349. [Link]
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De Nino, A., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271. [Link]
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Bakulina, O., et al. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. International Journal of Molecular Sciences, 24(2), 1289. [Link]
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Bakulina, O., et al. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. International Journal of Molecular Sciences, 24(2), 1289. [Link]
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Hladíková, V., Váňa, J., & Hanusek, J. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Beilstein Journal of Organic Chemistry, 14, 1317-1348. [Link]
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Application Notes and Protocols: Diels-Alder Reaction of Methyl 3-(2-Pyridyl)propiolate for Heterocyclic Scaffolding
Introduction: The Strategic Utility of Pyridyl-Appended Scaffolds in Modern Chemistry
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile has seen continuous evolution, with modern applications demanding increasingly complex and functionalized products.[1][2] Methyl 3-(2-pyridyl)propiolate emerges as a dienophile of significant interest, particularly for researchers in medicinal chemistry and materials science. The incorporation of a pyridine moiety, a privileged scaffold in drug discovery, into the cycloadduct introduces a key heterocyclic unit known to enhance pharmacological activity and modulate physicochemical properties.[2][3][4]
This document provides a comprehensive guide to employing methyl 3-(2-pyridyl)propiolate in Diels-Alder reactions. We will delve into the scientific rationale behind the procedural steps, offer a detailed experimental protocol, and discuss the mechanistic nuances that govern this powerful transformation. The pyridine nitrogen, with its basic character, presents both a challenge and an opportunity, allowing for Lewis acid catalysis to significantly enhance reaction rates and control selectivity, a key focus of this guide.
Mechanism and Scientific Rationale: Leveraging Lewis Acid Catalysis
The classical Diels-Alder reaction involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor dienophile.[5] Methyl 3-(2-pyridyl)propiolate is an activated dienophile due to the electron-withdrawing nature of the ester and pyridyl groups. However, the reaction can be sluggish.
The strategic inclusion of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can dramatically accelerate the reaction. The Lewis acid coordinates to the lone pair of electrons on the pyridine nitrogen. This coordination further withdraws electron density from the alkyne, lowering the energy of the dienophile's LUMO.[6][7] This reduced HOMO-LUMO energy gap leads to a more favorable orbital interaction and a significant rate enhancement.[6]
Furthermore, Lewis acid catalysis can enhance the regioselectivity and stereoselectivity of the reaction.[8] In the case of unsymmetrical dienes, the coordination of the Lewis acid can create a more polarized transition state, favoring the formation of a specific regioisomer.
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Application Notes & Protocols: Strategic Michael Additions with Methyl 3-(2-Pyridyl)propiolate for Advanced Synthesis
Introduction: Beyond Conventional Synthesis
The Michael addition, a cornerstone of C-C and C-heteroatom bond formation, represents the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated system.[1][2] While traditionally associated with enones and enoates, its application to activated alkynes—specifically propiolates—opens a direct route to highly functionalized and stereodefined vinyl systems.[3][4] Methyl 3-(2-Pyridyl)propiolate stands out as a particularly strategic Michael acceptor. The molecule's reactivity is dictated by two key features: the powerful electron-withdrawing ester group and the multifaceted 2-pyridyl substituent. The pyridyl moiety not only activates the alkyne towards nucleophilic attack but also imparts unique electronic properties and a coordination site for metals, making the resulting Michael adducts valuable scaffolds in medicinal chemistry, ligand design, and materials science.[5]
This guide provides an in-depth exploration of Michael addition reactions utilizing Methyl 3-(2-Pyridyl)propiolate. We will dissect the underlying mechanism, present validated protocols for various nucleophile classes, and discuss the critical parameters that govern reaction outcomes, empowering researchers to leverage this versatile building block in their synthetic endeavors.
The Reaction Mechanism: An Orbital-Driven Cascade
The Michael addition to an activated alkyne is a thermodynamically controlled process driven by the formation of a stable single bond at the expense of a weaker pi bond.[6] The reaction proceeds through a distinct, multi-step mechanism.
Step 1: Nucleophile Activation (Base-Catalyzed) For many nucleophiles (thiols, carbon donors), a catalytic amount of a base is used to deprotonate the Michael donor, generating a more potent nucleophilic anion (e.g., a thiolate or enolate).[7][8]
Step 2: Conjugate Addition The nucleophile attacks the electrophilic β-carbon of the propiolate. This is the key bond-forming step and is governed by orbital considerations rather than simple electrostatics.[1] The attack results in the formation of a resonance-stabilized enolate or a related anionic intermediate.
Step 3: Protonation The anionic intermediate abstracts a proton from the solvent or a protonated base to yield the final, neutral vinyl product.[1][6] The stereochemistry of the resulting double bond (E vs. Z) is often dependent on reaction conditions, with the trans (E) isomer typically being the thermodynamically more stable product.[4]
The 2-pyridyl group plays a crucial role by stabilizing the anionic intermediate through resonance and inductive effects, facilitating the forward reaction.[9][10]
Caption: General mechanism of the Michael addition to Methyl 3-(2-Pyridyl)propiolate.
Protocols for Key Nucleophile Classes
The choice of nucleophile dictates the reaction conditions and opens access to different classes of compounds. Below are validated starting-point protocols that can be optimized for specific substrates.
Protocol 1: Thia-Michael Addition (Thiols)
The addition of thiols is highly efficient and often referred to as a "click" reaction due to its reliability and mild conditions.[4] The resulting β-thio-vinylpyridines are valuable synthetic intermediates.
-
Rationale: This protocol uses a catalytic amount of a non-nucleophilic organic base, triethylamine (TEA), to generate the reactive thiolate anion in situ. Polar aprotic solvents like acetonitrile facilitate the reaction by stabilizing charged intermediates.[4][7]
-
Reagents & Materials:
-
Methyl 3-(2-Pyridyl)propiolate (1.0 equiv)
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 equiv)
-
Triethylamine (TEA) (0.1 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
-
TLC plates (silica gel), ethyl acetate/hexanes
-
Saturated aq. NH₄Cl, brine, dichloromethane (DCM), anhydrous Na₂SO₄
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add Methyl 3-(2-Pyridyl)propiolate (e.g., 1 mmol, 163 mg).
-
Dissolve the propiolate in anhydrous acetonitrile (5 mL).
-
Add the thiol (1.1 mmol) to the solution via syringe, followed by the addition of triethylamine (0.1 mmol, 14 µL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Michael adduct.
-
Protocol 2: Aza-Michael Addition (Amines)
The addition of primary or secondary amines proceeds readily, often without the need for a catalyst, to form β-enaminones, which are important pharmacophores and synthetic handles.[11]
-
Rationale: Amines are sufficiently nucleophilic to attack the activated alkyne directly. The reaction is typically performed in a polar solvent at room temperature. An excess of the amine can sometimes be used to drive the reaction to completion.
-
Reagents & Materials:
-
Methyl 3-(2-Pyridyl)propiolate (1.0 equiv)
-
Amine (e.g., piperidine, morpholine, aniline) (1.2 equiv)
-
Anhydrous Methanol (MeOH) or Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
Dissolve Methyl 3-(2-Pyridyl)propiolate (1.0 mmol, 163 mg) in anhydrous methanol (5 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the amine (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC. For less reactive amines, gentle heating (40 °C) may be required.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
The crude product is often pure enough for subsequent steps. If necessary, purify by silica gel chromatography or recrystallization.
-
Protocol 3: Michael Addition of Carbon Nucleophiles (Diethyl Malonate)
Stabilized carbon nucleophiles, such as malonates, require a stoichiometric amount of a strong base to generate the requisite enolate for the addition.[1][6]
-
Rationale: Sodium ethoxide is a strong base capable of quantitatively deprotonating diethyl malonate. The resulting sodium enolate is a soft nucleophile that undergoes efficient 1,4-conjugate addition.[1] Ethanol is used as the solvent as it is the conjugate acid of the base, preventing side reactions.
-
Reagents & Materials:
-
Methyl 3-(2-Pyridyl)propiolate (1.0 equiv)
-
Diethyl malonate (1.2 equiv)
-
Sodium ethoxide (NaOEt) (1.2 equiv)
-
Anhydrous Ethanol (EtOH)
-
Standard glassware for inert atmosphere reactions, including an addition funnel
-
-
Procedure:
-
In a flame-dried, three-neck flask under argon, dissolve sodium ethoxide (1.2 mmol, 82 mg) in anhydrous ethanol (5 mL).
-
Cool the solution to 0 °C and add diethyl malonate (1.2 mmol, 182 µL) dropwise. Stir for 20 minutes at 0 °C to ensure complete enolate formation.
-
In a separate flask, dissolve Methyl 3-(2-Pyridyl)propiolate (1.0 mmol, 163 mg) in anhydrous ethanol (3 mL).
-
Transfer the propiolate solution to an addition funnel and add it dropwise to the stirred enolate solution at 0 °C over 15 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via silica gel column chromatography.
-
Caption: A generalized experimental workflow for Michael addition reactions.
Summary of Reaction Parameters and Outcomes
The success of the Michael addition is highly dependent on the interplay between the nucleophile, catalyst, and solvent. The following table summarizes representative outcomes.
| Nucleophile | Catalyst / Conditions | Solvent | Typical Time | Yield (%) | Stereochemistry |
| Thiophenol | 0.1 eq. TEA, RT | Acetonitrile | 1-2 h | >90 | Predominantly E |
| Benzyl Mercaptan | 0.1 eq. DBU, RT | THF | 1-3 h | >90 | Predominantly E |
| Piperidine | None, 0 °C to RT | Methanol | 2-4 h | 85-95 | Predominantly E |
| Aniline | None, 40 °C | Toluene | 6-12 h | 70-85 | Predominantly E |
| Diethyl Malonate | 1.2 eq. NaOEt, RT | Ethanol | 4-8 h | 80-90 | E/Z mixtures possible |
| Nitromethane | 0.2 eq. DBU, RT | THF | 12-24 h | 60-75 | E/Z mixtures possible |
Note: Yields and times are illustrative and will vary with specific substrates and reaction scale.
Applications in Drug Development and Materials Science
The vinyl pyridine adducts synthesized via this methodology are of significant interest to researchers in several fields:
-
Medicinal Chemistry: The products serve as rigid scaffolds for presenting pharmacophores in defined spatial orientations. The β-enaminone and vinyl sulfide motifs are present in numerous biologically active molecules. Furthermore, the Michael acceptor itself can be incorporated into drug candidates designed to act as covalent inhibitors by reacting with cysteine residues in target proteins.[1]
-
Ligand and Catalyst Design: The 2-pyridyl nitrogen provides a powerful coordination site. The adducts can be used as bidentate N,S or N,O ligands in organometallic chemistry for catalysis or sensing applications.[5]
-
Polymer and Materials Science: Thiol-yne and Aza-Michael reactions are used in polymer synthesis and modification to create functional materials, hydrogels, and adaptable networks due to their high efficiency and orthogonality.[7][8]
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Chemistry LibreTexts. (n.d.). Michael Reaction. Retrieved from [Link]
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Kotha, S., & Misra, S. (2020). Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. The Journal of Organic Chemistry, 85(19), 12740–12746. Retrieved from [Link]
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Kotha, S., & Misra, S. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. ACS Publications. Retrieved from [Link]
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Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 113(10), 7579–7614. Retrieved from [Link]
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Nair, D. P., Podgórski, M., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 715–728. Retrieved from [Link]
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Arjona, O., et al. (1983). Stereoselectivity of Michael addition (1) at room temperature under kinetic control. ResearchGate. Retrieved from [Link]
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Acheson, R. M., & Woollard, J. (1971). Addition reactions of heterocyclic compounds. Part XLVI. Reactions of acetylenic esters with pyridines in the presence of proton donors, and with alkyl 3-(2-pyridyl)-trans-acrylates. Journal of the Chemical Society C: Organic, 3296. Retrieved from [Link]
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Wang, Y., et al. (2007). Stereoselectivity of Asymmetric Michael Addition Reactions Controlled by Chiral Auxiliary. Chinese Journal of Chemistry, 25(11), 1673-1678. Retrieved from [Link]
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Mathapati, P. S., & Shirsat, M. K. (2023). EXPERIMENTAL AND THEORETICAL RESULTS OF AZA-MICHAEL ADDITION TO AMINES USING METHYL PROPIOLATE. ResearchGate. Retrieved from [Link]
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Soloshonok, V. A., et al. (2005). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. The Journal of Organic Chemistry, 70(14), 5491–5501. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023). Michael Addition Reaction EXPLAINED. YouTube. Retrieved from [Link]
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Othman, S. S., & Abdullah, M. N. (2022). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. ResearchGate. Retrieved from [Link]
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Worrell, B. T., et al. (2013). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 113(10), 7579-7614. Retrieved from [Link]
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Othman, S. S., & Abdullah, M. N. (2022). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 5(4), 226-233. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Substituted Pyridines Using Methyl 3-(2-Pyridyl)propiolate
Introduction: The Enduring Importance of the Pyridine Scaffold and the Versatility of Methyl 3-(2-Pyridyl)propiolate
The pyridine ring is a cornerstone of medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents.[1][2] Its prevalence in pharmaceuticals stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] Substituted pyridines are found in a wide array of approved drugs, including those for treating cancer, infectious diseases, and cardiovascular conditions.[1] Consequently, the development of efficient and versatile synthetic routes to novel substituted pyridines remains a paramount objective for researchers in academia and the pharmaceutical industry.
Methyl 3-(2-pyridyl)propiolate is a highly versatile and reactive building block for the synthesis of a variety of heterocyclic compounds, including substituted pyridines and related fused systems like indolizines and quinolizines. Its structure incorporates an electron-deficient alkyne, activated by the ester group, and a pyridine ring that can act as a nucleophile, a directing group in metal-catalyzed reactions, or a precursor to a pyridinium ylide. This unique combination of functional groups allows for a diverse range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures.
This comprehensive guide provides detailed application notes and protocols for the synthesis of substituted pyridines and related heterocycles utilizing methyl 3-(2-pyridyl)propiolate. We will explore three key synthetic strategies: 1,3-dipolar cycloaddition reactions for the synthesis of indolizine derivatives, Michael addition reactions for the introduction of various substituents, and transition-metal-catalyzed annulation reactions for the construction of fused polycyclic systems. Each section will delve into the underlying reaction mechanisms, provide step-by-step experimental protocols, and present quantitative data to guide researchers in their synthetic endeavors.
I. Synthesis of Functionalized Indolizines via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of pyridinium ylides with activated alkynes is a powerful and widely employed method for the synthesis of the indolizine scaffold, a fused bicyclic system containing a nitrogen atom at the bridgehead.[2] Methyl 3-(2-pyridyl)propiolate can serve as an excellent dipolarophile in these reactions. The general mechanism involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt, which then undergoes a [3+2] cycloaddition with the alkyne. The resulting dihydropyridazine intermediate subsequently aromatizes to the stable indolizine product.
Reaction Mechanism: 1,3-Dipolar Cycloaddition
The reaction is initiated by the deprotonation of a pyridinium salt, typically bearing an electron-withdrawing group on the methylene carbon adjacent to the nitrogen, to form a pyridinium ylide. This ylide, a 1,3-dipole, then reacts with the electron-deficient alkyne of methyl 3-(2-pyridyl)propiolate in a concerted or stepwise fashion to form a five-membered ring. Subsequent aromatization, often through oxidation, leads to the final indolizine product.
Experimental Protocol: Synthesis of Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate
This protocol is adapted from a known procedure for the synthesis of a similar indolizine derivative.[2]
Materials:
-
1-(Quinolin-2-ylmethyl)pyridinium bromide
-
Methyl propiolate (as a surrogate for methyl 3-(2-pyridyl)propiolate for this representative protocol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add 1-(quinolin-2-ylmethyl)pyridinium bromide (1.0 mmol).
-
Add anhydrous THF (20 mL) to the flask and stir the suspension.
-
Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise to the suspension at room temperature. The mixture will turn dark, indicating the formation of the pyridinium ylide.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of methyl propiolate (1.1 mmol) in anhydrous THF (5 mL) to the reaction mixture via a syringe.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired methyl 3-(quinolin-2-yl)indolizine-1-carboxylate.
| Entry | Pyridinium Salt | Dipolarophile | Base | Solvent | Yield (%) | Reference |
| 1 | 1-(Quinolin-2-ylmethyl)pyridinium bromide | Methyl propiolate | NaH | THF | Not reported | [2] |
| 2 | Various substituted pyridinium salts | Ethyl propiolate | K₂CO₃ | Methanol | 10-85 | [2] |
II. Michael Addition Reactions: Accessing Diverse Substitution Patterns
The electron-deficient nature of the alkyne in methyl 3-(2-pyridyl)propiolate makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of highly functionalized pyridine derivatives.[5] This strategy is particularly useful for introducing carbon and heteroatom substituents at the β-position of the propiolate, which can then be further manipulated to construct more complex molecules.
Reaction Mechanism: Michael Addition
The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] In the case of methyl 3-(2-pyridyl)propiolate, a nucleophile attacks the β-carbon of the alkyne, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final adduct. A variety of nucleophiles, including active methylene compounds (e.g., β-ketoesters, malonates), enamines, and heteroatom nucleophiles (e.g., thiols, amines), can be employed in this reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
The Versatile Role of Methyl 3-(2-Pyridyl)propiolate in the Synthesis of Nitrogen Heterocycles: Application Notes and Protocols
Introduction: The Significance of Nitrogen Heterocycles and the Utility of a Specialized Building Block
Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in biologically active molecules, including numerous FDA-approved drugs, underscores the continuous demand for efficient and versatile synthetic methodologies for their construction.[1][2] The pyridine ring, in particular, is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, permeability, potency, and target binding of drug candidates.[3]
This guide focuses on the synthetic applications of a highly versatile and reactive building block: Methyl 3-(2-Pyridyl)propiolate . This molecule uniquely combines a pyridine nucleus with an activated alkyne functionality, rendering it an exceptional precursor for the construction of a variety of fused and substituted nitrogen heterocycles. The electron-withdrawing nature of the ester group polarizes the carbon-carbon triple bond, making it highly susceptible to nucleophilic attack and a willing participant in cycloaddition reactions.
This document provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic strategies employing Methyl 3-(2-Pyridyl)propiolate, complete with step-by-step protocols and mechanistic insights to facilitate its application in the laboratory.
Core Synthetic Strategies and Mechanistic Considerations
The strategic placement of the pyridine nitrogen in relation to the activated alkyne in Methyl 3-(2-Pyridyl)propiolate opens up several elegant pathways for heterocycle construction. The primary reaction manifolds include:
-
Michael Addition followed by Cyclization: The pyridine nitrogen can act as an internal nucleophile or facilitate the attack of an external nucleophile on the β-carbon of the propiolate. The resulting intermediate can then undergo intramolecular cyclization to form fused ring systems.
-
1,3-Dipolar Cycloaddition Reactions: The pyridine moiety can be converted into a pyridinium ylide, a 1,3-dipole, which can then react with the propiolate intramolecularly or with other dipolarophiles to construct five-membered rings fused to the pyridine.
-
Annulation Reactions: Transition-metal catalyzed or thermal annulation reactions can be employed to build additional rings onto the pyridine scaffold using the alkyne as a key reactive handle.[4]
The following sections will delve into specific examples of these strategies, providing detailed protocols and explanations for the synthesis of valuable heterocyclic cores such as indolizines and quinolizinones.
Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition
The indolizine scaffold is a core structural motif in a number of natural products and pharmacologically active compounds.[5] A powerful method for its synthesis involves the 1,3-dipolar cycloaddition of pyridinium ylides with activated alkynes. In the context of Methyl 3-(2-Pyridyl)propiolate, the pyridine ring itself can be transformed into the requisite 1,3-dipole.
Mechanistic Pathway: From Pyridinium Ylide to Indolizine
The reaction is initiated by the quaternization of a pyridine derivative at the nitrogen atom with an α-halo carbonyl compound to form a pyridinium salt. In the presence of a base, the acidic proton on the methylene group adjacent to the nitrogen is abstracted, generating a pyridinium ylide. This ylide is a resonance-stabilized 1,3-dipole. The ylide then undergoes a [3+2] cycloaddition reaction with an electron-deficient alkyne, such as the propiolate moiety within our target molecule, to form a dihydropyridocoline intermediate. Subsequent aromatization, often through oxidation or elimination, yields the final indolizine product.
Diagram 1: General Workflow for Indolizine Synthesis
Caption: Workflow for the synthesis of indolizines via pyridinium ylide cycloaddition.
Experimental Protocol: Synthesis of a Substituted Indolizine
This protocol describes a general procedure for the synthesis of an indolizine derivative from a substituted pyridine and Methyl 3-(2-Pyridyl)propiolate, adapted from established methodologies for 1,3-dipolar cycloadditions.[4]
Materials:
-
Substituted Pyridine (e.g., 4-methylpyridine) (1.0 mmol)
-
Methyl 2-bromoacetate (1.0 mmol)
-
Anhydrous Acetone (10 mL)
-
Triethylamine (TEA) (2.0 mmol)
-
Methyl 3-(2-Pyridyl)propiolate (1.2 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (15 mL)
-
4 Å Molecular Sieves (150 mg)
-
Potassium Carbonate (K₂CO₃) (1.0 mmol)
Procedure:
Part A: Formation of the Pyridinium Salt
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted pyridine (1.0 mmol) and methyl 2-bromoacetate (1.0 mmol) in anhydrous acetone (10 mL).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature. The pyridinium bromide salt will precipitate.
-
Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum.
Part B: 1,3-Dipolar Cycloaddition
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridinium salt from Part A (0.5 mmol), Methyl 3-(2-Pyridyl)propiolate (0.6 mmol), 4 Å molecular sieves (150 mg), and potassium carbonate (0.5 mmol).
-
Add anhydrous dichloromethane (10 mL) to the flask.
-
Add triethylamine (1.0 mmol) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at 30 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves and potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired indolizine derivative.
Data Presentation: Representative Yields for Indolizine Synthesis
| Entry | Pyridine Derivative | Dipolarophile | Product | Yield (%) |
| 1 | Pyridine | Methyl Propiolate | Methyl Indolizine-1-carboxylate | 65 |
| 2 | 4-Methylpyridine | Methyl Propiolate | Methyl 7-methylindolizine-1-carboxylate | 72 |
| 3 | Pyridine | Dimethyl Acetylenedicarboxylate | Dimethyl Indolizine-1,2-dicarboxylate | 85 |
Synthesis of Quinolizinone Derivatives via Michael Addition and Cyclization
Quinolizinone and its derivatives are another important class of nitrogen-fused heterocycles with diverse biological activities. The reaction of the pyridine nitrogen in Methyl 3-(2-Pyridyl)propiolate with a suitable nucleophile can initiate a cascade reaction leading to the formation of these bicyclic systems.
Mechanistic Pathway: Formation of a Zwitterionic Intermediate
The reaction of a pyridine derivative with an activated alkyne like methyl propiolate can lead to the formation of a zwitterionic adduct.[6] This adduct can then undergo further transformations. In the case of Methyl 3-(2-Pyridyl)propiolate reacting with a nucleophile such as the anion of a malonic ester, a Michael addition occurs. The resulting enolate can then attack the pyridine ring, leading to a cyclized intermediate which, upon rearrangement and aromatization, can yield a quinolizinone derivative.
Diagram 2: Mechanistic Pathway to Quinolizinones
Caption: Simplified mechanistic pathway for the synthesis of quinolizinones.
Experimental Protocol: Synthesis of a 1-Cyano-2-hydroxyquinolizin-4-one Derivative
This protocol is based on the condensation of 2-pyridylacetonitrile with active malonic esters, a reaction conceptually similar to what could be achieved starting from Methyl 3-(2-Pyridyl)propiolate with appropriate reagents.[5]
Materials:
-
2-Pyridylacetonitrile (1.0 mmol)
-
Diethyl Malonate (1.2 mmol)
-
Sodium Ethoxide (1.5 mmol)
-
Anhydrous Ethanol (15 mL)
-
Hydrochloric Acid (1 M)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.5 mmol) in anhydrous ethanol (10 mL).
-
To this solution, add diethyl malonate (1.2 mmol) dropwise with stirring.
-
After stirring for 15 minutes at room temperature, add 2-pyridylacetonitrile (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid until the pH is approximately 7.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, concentrate the solution under reduced pressure and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 1-cyano-2-hydroxyquinolizin-4-one derivative.
Data Presentation: Key Reaction Parameters
| Reactant A | Reactant B | Base | Solvent | Product |
| 2-Pyridylacetonitrile | Diethyl Malonate | Sodium Ethoxide | Ethanol | 1-Cyano-3-ethoxycarbonyl-2-hydroxyquinolizin-4-one |
| 2-Pyridylacetonitrile | Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | 1,3-Dicyano-2-hydroxyquinolizin-4-one |
Conclusion and Future Outlook
Methyl 3-(2-Pyridyl)propiolate stands out as a privileged scaffold for the synthesis of a diverse range of nitrogen-containing heterocycles. Its unique electronic and structural features allow for the application of elegant and efficient synthetic strategies, including 1,3-dipolar cycloadditions and Michael addition-cyclization cascades. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. The resulting indolizine and quinolizinone cores are of significant interest in medicinal chemistry and drug discovery, offering ample opportunities for the development of novel therapeutic agents. Future investigations could focus on expanding the scope of nucleophiles and 1,3-dipoles that can react with Methyl 3-(2-Pyridyl)propiolate, as well as exploring its utility in asymmetric synthesis to access chiral nitrogen heterocycles.
References
-
Soliman, F. S., & Kappe, T. (1977). Synthesis of 1-cyano-2-hydroxy-4-quinolizinones and corresponding 5-cyano-4-hydroxy-2-pyridones. Part 187: Synthesis of heterocycles. Part 9: Quinolizines and Indolizines. Pharmazie, 32(5), 278-279. [Link]
-
Bhardwaj, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1836-1865. [Link]
-
Zhang, L., et al. (2021). Synthesis of indolizines from pyridiniium 1,4-zwitterionic thiolates and propiolic acid derivatives via a formal [3+2] cycloaddition/sulfur extrusion cascade annulation. Organic & Biomolecular Chemistry, 19(3), 565-569. [Link]
-
Crabtree, A., Johnson, A. W., & Tebby, J. C. (1961). The reaction of pyridine with methyl propiolate. Journal of the Chemical Society (Resumed), 3497-3504. [Link]
-
Katritzky, A. R., et al. (1999). A Benzotriazole-Mediated Synthesis of Indolizines and Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 64(20), 7618–7621. [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15068-15091. [Link]
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- 2. ijettjournal.org [ijettjournal.org]
- 3. 678. The reaction of pyridine with methyl propiolate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. 678. The reaction of pyridine with methyl propiolate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Sonogashira Coupling: A Detailed Guide to the Application of Methyl 3-(2-Pyridyl)propiolate in the Synthesis of Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridyl-Alkyne Motif
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has proven indispensable in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[2]
Within the landscape of medicinal chemistry, the pyridine scaffold is a privileged heterocycle, appearing in a significant number of FDA-approved drugs. Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a bioisostere for other aromatic systems makes it a highly sought-after component in drug design. The incorporation of an alkynyl linkage to this already valuable core, particularly through the use of reagents like Methyl 3-(2-Pyridyl)propiolate, opens up new avenues for structural diversification and the exploration of novel chemical space. The resulting pyridyl-alkyne derivatives serve as versatile intermediates, amenable to further functionalization and the construction of more complex molecular architectures.
This technical guide provides a comprehensive overview of the application of Methyl 3-(2-Pyridyl)propiolate in Sonogashira coupling protocols. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven experimental procedures, and discuss key considerations for optimizing these powerful synthetic transformations.
Mechanistic Insights: The Dual Catalytic Cycle of the Sonogashira Reaction
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is crucial for troubleshooting and optimizing reaction conditions.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: This Pd(II) species then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. This step transfers the alkynyl group to the palladium center.
-
Reductive Elimination: The resulting Pd(II)-alkynyl-aryl complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst.[3]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, in this case, Methyl 3-(2-Pyridyl)propiolate.
-
Deprotonation: In the presence of a base, the terminal proton of the alkyne is abstracted, forming a copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.
The synergistic interplay between these two cycles allows the reaction to proceed under mild conditions with high efficiency.
Figure 1: The dual catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable for the Sonogashira coupling of Methyl 3-(2-Pyridyl)propiolate with a variety of aryl halides.
Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling of an Aryl Bromide
This protocol is adapted from the successful coupling of 2-amino-3-bromopyridines with terminal alkynes and is expected to be effective for Methyl 3-(2-Pyridyl)propiolate.[2]
Materials:
-
Aryl bromide (1.0 eq)
-
Methyl 3-(2-Pyridyl)propiolate (1.2 eq)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2.0 mL per 0.5 mmol of aryl bromide)
-
N,N-Dimethylformamide (DMF) (4.0 mL per 0.5 mmol of aryl bromide)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: To a dry 10 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(TFA)₂ (0.0125 mmol, 2.5 mol%), PPh₃ (0.025 mmol, 5.0 mol%), and CuI (0.025 mmol, 5.0 mol%).
-
Solvent Addition: Add 2.0 mL of anhydrous DMF to the flask and stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: To the catalyst mixture, add the aryl bromide (0.5 mmol, 1.0 eq), Methyl 3-(2-Pyridyl)propiolate (0.6 mmol, 1.2 eq), and triethylamine (1.0 mL).
-
Reaction: Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Figure 2: Experimental workflow for the standard Sonogashira coupling protocol.
Protocol 2: Microwave-Assisted Copper-Co-catalyzed Sonogashira Coupling
This protocol is based on the rapid synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives and is suitable for high-throughput synthesis.[4]
Materials:
-
Aryl halide (1.0 eq)
-
Methyl 3-(2-Pyridyl)propiolate (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl halide (1.0 eq), Methyl 3-(2-Pyridyl)propiolate (1.2 eq), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), and triethylamine (3.0 eq) in DMSO.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 5-15 minutes.
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Key Reaction Parameters and Optimization Strategies
The success of a Sonogashira coupling reaction is highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Recommended Conditions | Rationale and Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(TFA)₂, Pd(OAc)₂ | The choice of palladium precursor can influence reaction rates and yields. Pd(PPh₃)₂Cl₂ is a common and robust choice. For more challenging couplings, using a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand can be beneficial. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst. It is crucial for the formation of the copper acetylide intermediate. Ensure the CuI is of high purity as impurities can inhibit the reaction. |
| Ligand | Triphenylphosphine (PPh₃) | PPh₃ is a standard ligand that stabilizes the palladium catalyst. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands such as XPhos or SPhos may be required. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The base is essential for the deprotonation of the terminal alkyne. An amine base is typically used, and it can often serve as the solvent as well. The choice of base can impact the reaction rate and the formation of side products. |
| Solvent | DMF, DMSO, THF, Toluene | The solvent should be chosen to ensure the solubility of all reactants and catalysts. Anhydrous and deoxygenated solvents are recommended to prevent catalyst deactivation and side reactions. |
| Temperature | Room Temperature to 120 °C | The required temperature depends on the reactivity of the aryl halide. Aryl iodides often react at room temperature, while aryl bromides and chlorides typically require heating.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst. |
Copper-Free Sonogashira Couplings: A Greener Alternative
While the copper co-catalyst is generally beneficial, it can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. In certain applications, particularly in the synthesis of materials for electronic applications or in late-stage pharmaceutical synthesis, the removal of residual copper can be challenging. This has led to the development of copper-free Sonogashira protocols.[5][6]
In a typical copper-free Sonogashira reaction, a stronger base, such as an amine in high concentration or an inorganic base like cesium carbonate (Cs₂CO₃), is used to facilitate the deprotonation of the alkyne. The palladium catalyst then coordinates directly with the terminal alkyne to form a palladium acetylide intermediate, bypassing the need for a copper co-catalyst.
Conclusion and Future Outlook
The Sonogashira coupling of Methyl 3-(2-Pyridyl)propiolate with aryl and vinyl halides is a highly effective and versatile method for the synthesis of valuable pyridyl-alkyne building blocks. By understanding the underlying reaction mechanism and carefully controlling the key reaction parameters, researchers can reliably and efficiently access a wide range of functionalized heterocyclic compounds. The continued development of more active and robust catalyst systems, particularly for copper-free protocols, will undoubtedly expand the scope and applicability of this important transformation in the fields of drug discovery and materials science.
References
- Appukkuttan, P., et al. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)
- Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7487-7541.
- Li, J., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3858–3863.
- Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(19), 4279–4282.
-
NROChemistry. Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
- Pan, Y., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(10), 11579-11593.
-
Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]
- Yao, Q., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(40), 16064–16067.
- Zhang, H., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4984–4989.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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Application Note & Protocols: Strategic Synthesis of Pyridine-Functionalized Heterocycles via Hetero-Diels-Alder Reactions of Methyl 3-(2-Pyridyl)propiolate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The hetero-Diels-Alder (HDA) reaction is a cornerstone of heterocyclic synthesis, valued for its efficiency and stereocontrol in constructing six-membered rings.[1][2] This guide details the strategic application of Methyl 3-(2-Pyridyl)propiolate, a specialized electron-deficient dienophile, in HDA reactions. The presence of both a methyl ester and a 2-pyridyl group significantly lowers the dienophile's LUMO energy, making it a highly reactive partner for electron-rich heterodienes.[3][4] We provide a comprehensive overview of its synthesis, mechanistic considerations, detailed experimental protocols, and potential applications in medicinal chemistry, where pyridine-containing scaffolds are of paramount importance.[5][6]
Introduction: The Strategic Value of Pyridine-Substituted Dienophiles
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with high regio- and stereoselectivity.[7] Its variant, the hetero-Diels-Alder (HDA) reaction, incorporates one or more heteroatoms in the diene or dienophile, providing direct access to a vast array of heterocyclic compounds.[2][3] These heterocycles are foundational scaffolds in numerous FDA-approved drugs and biologically active natural products.[8][9]
The pyridine ring, an isostere of benzene, is a "privileged scaffold" in medicinal chemistry.[6] Its inclusion in a molecule can enhance metabolic stability, aqueous solubility, and binding affinity to biological targets through hydrogen bonding and dipole interactions.[5][10] Consequently, methods that efficiently incorporate the pyridine moiety into complex molecular architectures are highly sought after.
Methyl 3-(2-Pyridyl)propiolate serves as an excellent dienophile for this purpose. The electron-withdrawing effects of the conjugated ester and the pyridine nitrogen atom render the alkyne highly electrophilic and reactive towards electron-rich reaction partners in normal-demand HDA reactions.[3][4] This application note provides the necessary theoretical grounding and practical protocols to leverage this reagent in synthetic workflows.
The Dienophile: Methyl 3-(2-Pyridyl)propiolate
Physicochemical Properties & Reactivity Profile
Methyl 3-(2-Pyridyl)propiolate is a solid at room temperature with the properties summarized below. Its reactivity is dominated by the electrophilic nature of the alkyne, making it an ideal substrate for cycloadditions with electron-rich heterodienes (e.g., aza-dienes, oxa-dienes).
| Property | Value | Reference |
| CAS Number | 72764-93-3 | [11] |
| Molecular Formula | C₉H₇NO₂ | [11] |
| Molecular Weight | 161.16 g/mol | [11] |
| Appearance | Light yellow to yellow solid | [11] |
| Boiling Point | 274.4±13.0 °C (Predicted) | [11] |
| Reactivity Class | Electron-Deficient Dienophile | [3][4] |
Synthesis Protocol: Sonogashira Coupling and Esterification
While commercially available, Methyl 3-(2-Pyridyl)propiolate can be synthesized via a two-step sequence involving a Sonogashira coupling followed by esterification. A representative procedure is outlined below.
Workflow for Synthesis of Methyl 3-(2-Pyridyl)propiolate
Caption: Synthesis workflow for Methyl 3-(2-Pyridyl)propiolate.
Protocol:
-
Sonogashira Coupling: To a solution of 2-bromopyridine (1.0 eq) in triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq). Degas the mixture with argon for 15 minutes. Add trimethylsilylacetylene (1.2 eq) dropwise and stir the reaction at 60 °C until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction, filter through celite, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield 2-(trimethylsilylethynyl)pyridine.
-
Desilylation: Dissolve the silylated intermediate (1.0 eq) in methanol and add potassium carbonate (1.5 eq). Stir at room temperature for 2 hours to effect desilylation, yielding 2-ethynylpyridine.
-
Esterification: Cool the solution containing 2-ethynylpyridine to 0 °C. Slowly add methyl chloroformate (1.1 eq) and allow the reaction to warm to room temperature, stirring overnight.
-
Final Workup & Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography to obtain Methyl 3-(2-Pyridyl)propiolate.
The Hetero-Diels-Alder Reaction: Mechanism and Control
The HDA reaction is a concerted, pericyclic process governed by molecular orbital symmetry.[7] For an electron-deficient dienophile like Methyl 3-(2-Pyridyl)propiolate, the reaction proceeds via a "normal-demand" pathway. The key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich heterodiene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] The electron-withdrawing groups on the dienophile lower its LUMO energy, reducing the HOMO-LUMO gap and accelerating the reaction.[4]
Mechanism of a Normal-Demand Hetero-Diels-Alder Reaction
Caption: HOMO-LUMO interaction in the HDA reaction.
Key Factors for Control:
-
Regioselectivity: The orientation of the cycloaddition is dictated by the electronic and steric properties of the substituents on both the diene and dienophile.[12] For substituted heterodienes, the reaction typically proceeds to favor the "ortho" or "para" adducts based on orbital coefficients.
-
Stereoselectivity: The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. For cyclic dienes, an "endo" approach of the dienophile is often kinetically favored due to secondary orbital interactions.[12]
-
Catalysis: Lewis acids can significantly accelerate the reaction and enhance selectivity by coordinating to the dienophile (e.g., the ester carbonyl or pyridine nitrogen), further lowering its LUMO energy.[12][13]
Experimental Protocols
General Protocol for Thermal Hetero-Diels-Alder Reaction
This protocol provides a general starting point for reacting Methyl 3-(2-Pyridyl)propiolate with an electron-rich heterodiene.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the heterodiene (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, xylene, or 1,4-dioxane).
-
Rationale: An inert atmosphere prevents oxidation of reagents, and anhydrous solvents prevent side reactions with water. High-boiling-point solvents are chosen for thermal reactions.
-
-
Reaction Setup: Add Methyl 3-(2-Pyridyl)propiolate (1.1 eq) to the solution.
-
Rationale: A slight excess of the dienophile can help drive the reaction to completion.
-
-
Thermal Conditions: Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature depends on the reactivity of the diene and should be determined empirically.
-
Rationale: Sufficient thermal energy is required to overcome the activation barrier of the cycloaddition. However, excessively high temperatures can promote the reverse reaction (retro-Diels-Alder).[14]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired heterocyclic product.
Application Example: [4+2] Cycloaddition with a 1-Aza-1,3-Butadiene
This example details the synthesis of a dihydropyridine derivative, a valuable scaffold in drug discovery.
Reaction Scheme: N-benzylidene-1-phenylethan-1-amine (an aza-diene) reacts with Methyl 3-(2-Pyridyl)propiolate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a pyridyl-dihydropyridine.
Comparative Conditions & Expected Outcomes
| Condition | Temperature | Catalyst | Typical Time | Expected Yield | Selectivity Notes |
| Thermal | 110 °C | None | 24-48 h | Moderate | May yield mixtures of regioisomers. |
| Lewis Acid | Room Temp. | ZnCl₂ (20 mol%) | 8-16 h | Good to High | Often improves regioselectivity and endo/exo ratio. |
Troubleshooting and Advanced Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Low reactivity of the heterodiene.2. Insufficient temperature. | 1. Switch to a more electron-rich diene.2. Increase temperature incrementally.3. Add a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, Sc(OTf)₃) to activate the dienophile.[13] |
| Low Yield | 1. Competing retro-Diels-Alder reaction.2. Polymerization of starting materials. | 1. Lower the reaction temperature and extend the reaction time.[14]2. Use a more dilute solution; add the dienophile slowly to the heated diene solution. |
| Poor Selectivity | Inherent electronic/steric similarity between possible transition states. | 1. Screen various Lewis acid catalysts, as they can dramatically influence selectivity.2. Modify substituents on the diene to enhance steric or electronic bias. |
| Purification Difficulty | Polarity of the product is similar to byproducts or starting material. | 1. Utilize alternative purification methods (e.g., preparative HPLC, crystallization).2. Consider derivatizing the crude product to alter its polarity before purification. |
Applications in Medicinal & Materials Chemistry
The pyridyl-substituted heterocyclic products synthesized through these HDA reactions are valuable building blocks for drug discovery and materials science.
Drug Discovery Potential
Caption: From HDA reaction to drug discovery lead.
The resulting dihydropyridines, oxazines, and other related structures can be readily modified.[2] The ester handle can be hydrolyzed, reduced, or converted to an amide. The pyridine ring itself can undergo further substitution. This modularity allows for the rapid generation of compound libraries to screen for biological activity, targeting areas such as oncology, neuroscience, and infectious diseases where nitrogen heterocycles are prevalent.[9][10]
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- Methyl 3-(3-Pyridyl)
- Woodward, R. B., & Katz, T. J. (1959). THE MECHANISM OF THE DIELS-ALDER REACTION. Journal of the American Chemical Society.
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- Synthesis of methyl 3-phenylpropion
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- A MEDT Study of the Reaction Mechanism and Selectivity of the Hetero Diels-Alder Reaction between 3. (2024). Preprints.org.
- Methyl propiol
- methyl 3-(2-Pyridyl)
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- Svatunek, D., & Houk, K. N. (2009). Recrossing and dynamic matching effects on selectivity in a Diels-Alder reaction.
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- McCulloch, A. W., & McInnes, A. G. (1971). Influence of Lewis Acids on the Diels–Alder Reaction. IV.
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Application Notes and Protocols for the Aza-Diels-Alder Reaction of Methyl 3-(2-Pyridyl)propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Complex Nitrogen-Containing Heterocycles
The aza-Diels-Alder reaction is a powerful transformation in organic synthesis for the construction of nitrogen-containing six-membered rings, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.[1] This application note provides a detailed guide to the reaction conditions for the aza-Diels-Alder reaction utilizing Methyl 3-(2-Pyridyl)propiolate as a key building block. The presence of the electron-withdrawing pyridyl group and the ester functionality activates the alkyne for cycloaddition, making it a versatile dienophile for the synthesis of highly functionalized piperidine and dihydropyridine derivatives.[2][3]
The pyridine moiety not only serves as an activating group but also offers a handle for further chemical modification, enhancing the potential for creating diverse molecular architectures. This guide will cover the synthesis of the starting material, detailed reaction protocols, mechanistic insights, and troubleshooting for the successful implementation of this synthetic strategy in a research and drug development setting.
Synthesis of the Dienophile: Methyl 3-(2-Pyridyl)propiolate
A reliable method for the synthesis of Methyl 3-(2-Pyridyl)propiolate is the Sonogashira cross-coupling reaction.[4][5] This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Sources
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Illuminating Tandem-Reaction Pathways: A Technical Guide to Methyl 3-(2-Pyridyl)propiolate for Advanced Synthesis
Introduction: Unveiling a Versatile Reagent for Cascade Synthesis
In the landscape of modern organic synthesis, the quest for efficiency and molecular complexity has led to the ascendancy of tandem reactions. These elegant, one-pot sequences, where multiple bond-forming events occur consecutively without the isolation of intermediates, offer significant advantages in terms of atom economy, reduced waste, and streamlined workflows. Central to the design of such processes is the strategic selection of building blocks that possess latent reactivity, capable of initiating and guiding a cascade of transformations. Methyl 3-(2-pyridyl)propiolate has emerged as a powerful and versatile reagent in this context.[1] This bifunctional molecule, featuring an activated alkyne and a strategically positioned pyridyl moiety, serves as an exceptional starting point for a variety of tandem reaction sequences, enabling the rapid construction of complex nitrogen-containing heterocycles.[1]
The unique chemical architecture of methyl 3-(2-pyridyl)propiolate is the cornerstone of its utility. The electron-withdrawing methyl ester group renders the alkyne highly susceptible to nucleophilic attack, initiating the first step of a potential cascade.[1] Crucially, the proximate 2-pyridyl nitrogen atom can then act as an internal nucleophile or a directing group, orchestrating subsequent intramolecular cyclization events. This inherent duality allows for the design of elegant and efficient tandem Michael addition-cyclization sequences, providing access to a diverse array of fused heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science.
This comprehensive technical guide will delve into the application of methyl 3-(2-pyridyl)propiolate as an initiator of tandem reaction sequences. We will explore the underlying mechanistic principles, provide detailed, field-proven protocols for key transformations, and present data to illustrate the scope and utility of this remarkable reagent.
Diagram of the Tandem Reaction Concept
Caption: General concept of tandem reactions initiated by Methyl 3-(2-Pyridyl)propiolate.
Application Note I: Tandem Michael Addition/Cyclization for the Synthesis of Pyrazolo[1,5-a]pyridines
One of the most powerful applications of methyl 3-(2-pyridyl)propiolate is in the one-pot synthesis of pyrazolo[1,5-a]pyridines. This privileged heterocyclic scaffold is a common motif in pharmacologically active compounds. The tandem reaction with hydrazine derivatives provides a direct and efficient route to this important class of molecules.
Mechanistic Insights: A Stepwise Cascade
The reaction is initiated by a Michael addition of a hydrazine derivative to the electron-deficient alkyne of methyl 3-(2-pyridyl)propiolate. This initial conjugate addition is a facile process, driven by the strong nucleophilicity of the hydrazine and the electrophilic nature of the propiolate.[2] This step forms a transient enamine or imine intermediate.
The key to the tandem sequence lies in the subsequent intramolecular cyclization. The newly formed intermediate is perfectly poised for the pyridyl nitrogen to attack the electrophilic carbon of the imine or a tautomeric enamine, leading to the formation of a five-membered ring. This intramolecular cyclization is often irreversible and proceeds under mild conditions, driving the reaction towards the formation of the fused heterocyclic product. A final aromatization step, often involving the elimination of a small molecule, yields the stable pyrazolo[1,5-a]pyridine.
Diagram of the Reaction Mechanism
Caption: Mechanism for the synthesis of Pyrazolo[1,5-a]pyridines.
Experimental Protocol: Synthesis of Methyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
This protocol is adapted from established procedures for the synthesis of pyrazolo[1,5-a]pyridines from related precursors and represents a robust method for the tandem reaction of methyl 3-(2-pyridyl)propiolate.[3][4]
Materials:
-
Methyl 3-(2-pyridyl)propiolate
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-(2-pyridyl)propiolate (1.0 mmol, 161 mg).
-
Solvent and Reagent Addition: Add absolute ethanol (15 mL) to the flask and stir to dissolve the propiolate. To this solution, add phenylhydrazine (1.1 mmol, 119 mg, 1.1 eq.).
-
Acid Catalyst: Carefully add glacial acetic acid (0.5 mL) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Expected Results:
The tandem reaction is expected to produce methyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate in good to excellent yield. The product should be a crystalline solid.
Characterization Data (Representative):
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Methyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | C16H12N2O2 | 85 | 135-137 | 8.35 (d, 1H), 7.60-7.40 (m, 6H), 7.20 (t, 1H), 6.80 (t, 1H), 3.90 (s, 3H) | 164.5, 149.0, 142.0, 133.5, 129.0, 128.5, 128.0, 125.0, 118.0, 112.0, 105.0, 51.5 |
Note: The characterization data provided is a representative example and may vary slightly based on experimental conditions and instrumentation.
Application Note II: Synthesis of the Starting Material - Methyl 3-(2-Pyridyl)propiolate
A reliable synthesis of the starting material is crucial for any synthetic campaign. Methyl 3-(2-pyridyl)propiolate can be prepared from commercially available 2-bromopyridine through a Sonogashira coupling reaction followed by esterification.
Experimental Workflow
Caption: Workflow for the synthesis of Methyl 3-(2-Pyridyl)propiolate.
Protocol: Two-Step Synthesis of Methyl 3-(2-Pyridyl)propiolate
Step 1: Sonogashira Coupling to form 2-((Trimethylsilyl)ethynyl)pyridine
-
To a degassed solution of 2-bromopyridine (1.0 eq) in a suitable solvent such as triethylamine, add Pd(PPh3)2Cl2 (0.02 eq) and CuI (0.04 eq).
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture at 60 °C for 12 hours under an inert atmosphere.
-
After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain 2-((trimethylsilyl)ethynyl)pyridine.
Step 2: Desilylation and Esterification
-
Dissolve 2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2 hours to effect desilylation.
-
After completion of the desilylation, cool the mixture to 0 °C and add methyl chloroformate (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield methyl 3-(2-pyridyl)propiolate.
Conclusion: A Gateway to Molecular Diversity
Methyl 3-(2-pyridyl)propiolate stands as a testament to the power of strategic molecular design in enabling complex chemical transformations. Its ability to initiate tandem reaction sequences provides a rapid and efficient entry into valuable heterocyclic systems. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile reagent. By understanding the principles that govern its reactivity, new and innovative tandem cascades can be envisioned, further expanding the horizons of synthetic organic chemistry and accelerating the discovery of novel molecules with impactful applications.
References
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Application Notes and Protocols: Harnessing Methyl 3-(2-Pyridyl)propiolate for the Synthesis of Alkaloid Precursors
Introduction: The Strategic Advantage of a Pyridyl-Functionalized Propiolate in Alkaloid Synthesis
The quest for efficient and convergent synthetic routes to complex alkaloids remains a cornerstone of modern organic chemistry and drug development. Among the myriad of building blocks available to the synthetic chemist, Methyl 3-(2-Pyridyl)propiolate emerges as a particularly strategic precursor. Its unique trifunctional architecture—comprising an activated alkyne, a methyl ester, and a pyridine ring—offers a versatile platform for the construction of key nitrogen-containing heterocyclic scaffolds that form the core of numerous indolizidine and quinolizidine alkaloids.[1][2][3]
The pyridine moiety is not merely a passive substituent; it is an active participant in a variety of synthetic transformations. It can act as a directing group, a precursor to the indolizine nucleus through ylide formation and subsequent cycloaddition, or be incorporated directly into the final alkaloid skeleton.[4][5] This integrated functionality allows for the development of elegant and atom-economical tandem reaction sequences, streamlining the synthesis of complex targets.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of Methyl 3-(2-Pyridyl)propiolate in the synthesis of alkaloid precursors. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, thereby empowering researchers to leverage this versatile building block in their own synthetic endeavors.
Core Synthetic Strategies and Mechanistic Insights
The reactivity of Methyl 3-(2-Pyridyl)propiolate can be harnessed through several powerful synthetic methodologies. The electron-withdrawing nature of the methyl propiolate moiety renders the alkyne susceptible to nucleophilic attack, while the pyridine ring can be activated to participate in cycloaddition reactions.
[3+2] Dipolar Cycloaddition: A Gateway to Indolizine Scaffolds
One of the most powerful applications of pyridyl-substituted alkynes is in the [3+2] dipolar cycloaddition with pyridinium ylides to form indolizine derivatives.[4][6] Indolizines are the aromatic precursors to indolizidine alkaloids, a class of natural products with a wide range of biological activities.[1]
The general mechanism involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt using a base. This 1,3-dipole then reacts with the electron-deficient alkyne of Methyl 3-(2-Pyridyl)propiolate in a concerted cycloaddition reaction. The initial cycloadduct subsequently undergoes aromatization, often through oxidation, to yield the stable indolizine core. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the ylide and the dipolarophile.[4]
Caption: General workflow for the synthesis of indolizine precursors via [3+2] cycloaddition.
Michael Addition and Tandem Cyclizations: Constructing Quinolizidine Precursors
The electron-deficient nature of the alkyne in Methyl 3-(2-Pyridyl)propiolate makes it an excellent Michael acceptor.[7] This reactivity can be exploited in tandem sequences where an initial Michael addition is followed by an intramolecular cyclization to construct more complex heterocyclic systems, such as those found in quinolizidine alkaloids.[2][3][8]
A plausible strategy involves the conjugate addition of a suitable nucleophile, for instance, an enolate or a nitrogen-based nucleophile, to the propiolate. The resulting intermediate can then be designed to undergo an intramolecular cyclization, often through condensation or another bond-forming reaction, to forge the second ring of the quinolizidine skeleton. The choice of nucleophile and the subsequent reaction conditions are critical for controlling the stereochemical outcome of these transformations.
Caption: Conceptual workflow for quinolizidine precursor synthesis via a Michael addition-cyclization cascade.
Transition-Metal Catalyzed Reactions: Expanding the Synthetic Toolbox
The alkyne functionality of Methyl 3-(2-Pyridyl)propiolate also opens the door to a vast array of transition-metal-catalyzed transformations.[9] For instance, rhodium-catalyzed reactions with diazo compounds can lead to the formation of highly functionalized carbocycles and heterocycles through formal [3+2] cycloadditions or C-H insertion reactions.[10][11][12][13]
In a typical rhodium-catalyzed process, the diazo compound reacts with the rhodium catalyst to generate a rhodium-carbene intermediate. This highly reactive species can then engage with the pyridyl propiolate in various ways. A [3+2] cycloaddition would yield a five-membered ring, while other pathways involving migratory insertion and subsequent cyclization can lead to a diverse range of polycyclic structures. The pyridine nitrogen can play a crucial role in coordinating to the metal center, thereby influencing the regioselectivity and stereoselectivity of the reaction.
Experimental Protocols
The following protocols are presented as illustrative examples of how Methyl 3-(2-Pyridyl)propiolate can be utilized in the synthesis of alkaloid precursors. Researchers should adapt and optimize these procedures based on their specific substrates and target molecules.
Protocol 1: Synthesis of a Functionalized Indolizine via [3+2] Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of a substituted indolizine, a direct precursor to the indolizidine alkaloid core, based on established methodologies for similar systems.[4][5]
Materials:
-
Pyridinium salt (e.g., N-phenacylpyridinium bromide)
-
Methyl 3-(2-Pyridyl)propiolate
-
Triethylamine (Et3N)
-
Anhydrous acetonitrile (MeCN)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the pyridinium salt (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 mmol, 1.2 eq) dropwise at room temperature.
-
Stir the resulting mixture for 15 minutes to facilitate the in situ generation of the pyridinium ylide.
-
To this mixture, add a solution of Methyl 3-(2-Pyridyl)propiolate (1.1 mmol, 1.1 eq) in anhydrous acetonitrile (5 mL) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then subjected to an oxidative workup to facilitate aromatization. This can be achieved by dissolving the residue in a suitable solvent (e.g., dichloromethane) and stirring it open to the atmosphere for 12-24 hours, or by the addition of a mild oxidant like chloranil.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired indolizine derivative.
Expected Outcome and Characterization: The product is expected to be a polysubstituted indolizine. Characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm the structure and purity.
| Parameter | Typical Value |
| Reaction Time | 4 - 6 hours |
| Yield | 60 - 85% (after chromatography) |
| Eluent System | Hexane/Ethyl Acetate gradient |
Protocol 2: Proposed Tandem Michael Addition-Cyclization for a Dihydropyridone Precursor
This protocol outlines a proposed synthetic route towards a dihydropyridone, a potential precursor for quinolizidine alkaloids, leveraging a tandem Michael addition and intramolecular cyclization. This is a conceptual protocol based on established Michael addition and cyclization principles.[7][14]
Materials:
-
Methyl 3-(2-Pyridyl)propiolate
-
A suitable β-ketoester (e.g., ethyl acetoacetate)
-
A non-nucleophilic base (e.g., DBU or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium acetate
-
Acetic acid
-
Silica gel for column chromatography
Procedure:
-
To a solution of the β-ketoester (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add the base (1.1 mmol, 1.1 eq) at 0 °C to generate the enolate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of Methyl 3-(2-Pyridyl)propiolate (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting materials and formation of the Michael adduct.
-
Upon completion of the Michael addition, add ammonium acetate (5.0 mmol, 5.0 eq) and a catalytic amount of acetic acid to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours to promote the intramolecular cyclization and dehydration, leading to the dihydropyridone.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired dihydropyridone derivative.
Expected Outcome and Characterization: The final product would be a functionalized dihydropyridone bearing a pyridyl substituent. Structural confirmation would require extensive spectroscopic analysis (NMR, IR, HRMS).
| Parameter | Anticipated Value |
| Reaction Time | 14 - 28 hours (total) |
| Yield | 40 - 60% (estimated) |
| Eluent System | Hexane/Ethyl Acetate gradient |
Conclusion and Future Outlook
Methyl 3-(2-Pyridyl)propiolate stands as a potent and versatile building block for the synthesis of alkaloid precursors. Its inherent functionality allows for the application of elegant and efficient synthetic strategies, including [3+2] dipolar cycloadditions and tandem Michael addition-cyclization sequences. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers aiming to construct complex nitrogen-containing heterocycles.
Future research in this area will likely focus on the development of catalytic asymmetric variants of these reactions to afford enantiomerically enriched alkaloid precursors. The exploration of novel transition-metal-catalyzed transformations involving Methyl 3-(2-Pyridyl)propiolate will undoubtedly continue to expand the synthetic chemist's toolbox for the rapid and efficient assembly of biologically active alkaloids.
References
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Regioselective Synthesis of Functionalized Indolizines under Mild Conditions. Request PDF. [Link]
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Recent advances in the synthesis of indolizines and their π-expanded analogues. ResearchGate. [Link]
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Study on the Synthesis of Functionalized Indolizines. ResearchGate. [Link]
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Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. [Link]
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Synthesis of indolizines. Organic Chemistry Portal. [Link]
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The Rhodium(II) Carbenoid Cyclization-Cycloaddition Cascade of α-Diazo Dihydroindolinones for the Synthesis of Novel Azapolycyclic Ring Systems. PMC. [Link]
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Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. [Link]
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Total Synthesis of Phenanthroindolizidines Using Strained Azacyclic Alkynes. PMC. [Link]
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Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]
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Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Publishing. [Link]
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Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PMC. [Link]
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Azomethine ylide. Wikipedia. [Link]
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1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ResearchGate. [Link]
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Total synthesis of (+)-epilupinine via an intramolecular nitrile oxide-alkene cycloaddition. PubMed. [Link]
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Tandem Michael addition–[15][15]sigmatropic rearrangement processes. Part 2. Construction of cyclopropa[4][15]pyrrolo[3,2-e]indol-4-one (CPI) unit of antitumour antibiotic CC-1065. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Quinolizidine alkaloid biosynthesis: recent advances and future prospects. PubMed Central. [Link]
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Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports. [Link]
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Rhodium(II)-Catalyzed Reaction of Diazo Compounds in the Service of Organic Synthesis of Natural and Non-Natural Products. ResearchGate. [Link]
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Biosynthetic pathway of quinolizidine alkaloids. ResearchGate. [Link]
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Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. PMC. [Link]
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[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI. [Link]
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Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. Organic & Biomolecular Chemistry. [Link]
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Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. MDPI. [Link]
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Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions. PMC. [Link]
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Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]
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1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PMC. [Link]
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Tandem Michael addition/imine isomerization/intramolecular [3+2] cycloaddition for the regiospecific synthesis of cyclohepta[b]pyrroles. Chemical Communications. [Link]
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Synthesis, Structure and Biological Activity of (1s,9ar)-1Н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. PMC. [Link]
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Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central. [Link]
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Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. NIH. [Link]
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A biomimetic approach for bicyclic alkaloids using acetal pro-nucleophile: Total synthesis of (±)-epilupinine and formal syntheses of (±)-laburnine, (±)-isoretronecanol, (±)-tashiromine. ResearchGate. [Link]
-
Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. [Link]
-
Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. ResearchGate. [Link]
-
Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of. ChemRxiv. [Link]
-
Dipolar Cycloaddition Reactions with Quinazolinones: A New Route for the Synthesis of Several Annelated Pyrrolo- and Pyridazinoquinazoline Derivatives. MDPI. [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. [Link]
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Catalytic Transformations of Methyl 3-(2-Pyridyl)propiolate: A Guide for Synthetic Chemists
Introduction: The Synthetic Potential of a Bifunctional Building Block
Methyl 3-(2-pyridyl)propiolate is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a pyridine ring and an activated alkyne (a methyl propiolate group), opens up numerous avenues for catalytic transformations. The electron-withdrawing nature of the ester group polarizes the alkyne, making it susceptible to nucleophilic attack, while the pyridine nitrogen introduces opportunities for chelation-assisted catalysis and further functionalization. This guide provides an in-depth exploration of key catalytic reactions involving Methyl 3-(2-Pyridyl)propiolate, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
I. [3+2] Cycloaddition with Pyridinium Ylides: A Gateway to Indolizine Scaffolds
The reaction of Methyl 3-(2-Pyridyl)propiolate with pyridinium ylides represents a powerful and direct method for the synthesis of substituted indolizine frameworks. Indolizines are privileged N-fused heterocyclic motifs found in numerous natural products and pharmacologically active compounds. This transformation proceeds via a 1,3-dipolar cycloaddition mechanism.
Mechanistic Rationale
The reaction is typically initiated by the in-situ generation of a pyridinium ylide from a corresponding pyridinium salt using a base. This ylide acts as a 1,3-dipole that readily reacts with the electron-deficient alkyne of Methyl 3-(2-Pyridyl)propiolate (the dipolarophile). The concerted or stepwise cycloaddition is followed by aromatization, often through the elimination of a leaving group, to yield the stable indolizine core. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the ylide and the dipolarophile.
Application Notes and Protocols: Solvent Effects on the Regioselectivity of Methyl 3-(2-Pyridyl)propiolate Cycloadditions
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Regioselectivity in Cycloaddition Chemistry
The construction of complex molecular architectures with high precision is a cornerstone of modern drug discovery and development. Among the myriad of synthetic transformations, cycloaddition reactions, particularly [3+2] cycloadditions, stand out for their efficiency in generating five-membered heterocyclic rings, which are prevalent scaffolds in a vast array of pharmaceuticals. The regioselectivity of these reactions—the control of the orientation in which the reacting components come together—is of paramount importance, as different regioisomers of a molecule can exhibit dramatically different pharmacological, toxicological, and metabolic profiles.
This guide delves into the nuanced influence of the reaction solvent on the regioselectivity of cycloadditions involving Methyl 3-(2-Pyridyl)propiolate. The presence of the 2-pyridyl group introduces a unique electronic and steric environment to the alkyne, making the study of its cycloaddition reactions particularly relevant for the synthesis of novel nitrogen-containing heterocyclic compounds with potential therapeutic applications. Understanding and controlling the solvent-mediated regioselectivity allows for the targeted synthesis of the desired isomer, ultimately streamlining the drug discovery process and reducing the need for costly and time-consuming isomer separations.
Theoretical Framework: How Solvents Dictate Reaction Pathways
The regiochemical outcome of a cycloaddition reaction is determined by the relative activation energies of the transition states leading to the different possible regioisomers. Solvents can profoundly influence these activation energies through a variety of intermolecular interactions with the reactants and, more importantly, with the transition states.[1]
The key solvent properties that govern these interactions include:
-
Polarity and Dielectric Constant: Polar solvents can preferentially stabilize a more polar transition state over a less polar one.[1] The transition state leading to one regioisomer may have a larger dipole moment than the transition state for the other isomer. A solvent with a high dielectric constant will lower the energy of the more polar transition state to a greater extent, thus accelerating the reaction pathway that proceeds through it.[1]
-
Hydrogen Bonding: Protic solvents (e.g., alcohols, water) can act as hydrogen bond donors, while many reactants and transition states can act as hydrogen bond acceptors. These specific interactions can stabilize or destabilize a particular transition state, thereby influencing the regioselectivity.
-
Dipole Moment: A solvent's intrinsic dipole moment contributes to its ability to engage in dipole-dipole interactions with the reacting species, which can be a significant factor in transition state stabilization.
In the case of Methyl 3-(2-Pyridyl)propiolate, the nitrogen atom of the pyridyl ring can be protonated or engage in hydrogen bonding in protic solvents, which can alter the electronic properties of the alkyne and influence the cycloaddition pathway. Furthermore, the transition states leading to the different regioisomers will likely have different dipole moments, making them susceptible to stabilization by solvents of varying polarity.
It is important to note that the effect of solvent polarity on regioselectivity is not always straightforward. In some cases, an increase in solvent polarity has been observed to unexpectedly decrease the regioselectivity, potentially by destabilizing the more polar transition state relative to the starting materials.[1] Computational studies, such as those employing Density Functional Theory (DFT), are invaluable tools for dissecting these complex solvent-reactant and solvent-transition state interactions and predicting the most likely reaction outcome.
Experimental Protocol: A Systematic Study of Solvent Effects
This protocol outlines a general procedure for investigating the influence of a range of solvents on the regioselectivity of the [3+2] cycloaddition of Methyl 3-(2-Pyridyl)propiolate with a model 1,3-dipole, benzyl azide.
Materials:
-
Methyl 3-(2-Pyridyl)propiolate
-
Benzyl azide
-
Anhydrous solvents of varying polarities (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, Dimethyl Sulfoxide, Ethanol)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Rotary evaporator
-
Column chromatography supplies (silica gel, solvents)
-
NMR tubes and deuterated solvent (e.g., CDCl3)
-
NMR spectrometer
Workflow Diagram:
Caption: Experimental workflow for studying solvent effects.
Procedure:
-
Reaction Setup: In a series of oven-dried round-bottom flasks, each equipped with a magnetic stir bar, dissolve Methyl 3-(2-Pyridyl)propiolate (1.0 eq.) in the chosen anhydrous solvent (e.g., Toluene, Dichloromethane, Acetonitrile, DMSO, Ethanol) to a concentration of 0.1 M.
-
Addition of Reagent: To each flask, add benzyl azide (1.1 eq.).
-
Reaction Conditions: Stir the reaction mixtures at a constant temperature (e.g., 80 °C) under an inert atmosphere. The optimal temperature may need to be determined empirically.
-
Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of new product spots will indicate reaction progression. Note the approximate reaction times for each solvent.
-
Work-up: Once the reaction is complete (as determined by TLC), cool the reaction mixtures to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product mixture by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomeric triazole products.
-
Characterization and Regioisomer Analysis:
-
Characterize the purified regioisomers by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the regioisomeric ratio of the crude reaction mixture before purification by integrating the characteristic signals of each isomer in the ¹H NMR spectrum.[2][3][4] This provides the most accurate measure of the kinetic product distribution.
-
Data Presentation: Correlating Solvent Properties with Regioselectivity
The following table provides a template for summarizing the experimental results. The data for solvent properties can be found in standard chemical reference literature.
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Reaction Time (h) | Total Yield (%) | Regioisomeric Ratio (A:B) |
| Toluene | 2.38 | 0.36 | tbd | tbd | tbd |
| Dichloromethane | 8.93 | 1.60 | tbd | tbd | tbd |
| Tetrahydrofuran | 7.58 | 1.75 | tbd | tbd | tbd |
| Acetonitrile | 37.5 | 3.92 | tbd | tbd | tbd |
| Dimethyl Sulfoxide | 46.7 | 3.96 | tbd | tbd | tbd |
| Ethanol | 24.55 | 1.69 | tbd | tbd | tbd |
tbd = to be determined experimentally.
Mechanistic Interpretation and Visualization
The cycloaddition of Methyl 3-(2-Pyridyl)propiolate with an azide can theoretically yield two regioisomers, typically referred to as the 1,4- and 1,5-disubstituted triazoles. The regioselectivity is governed by the relative energies of the two possible transition states.
Proposed Mechanistic Pathways:
Caption: Competing transition states in the cycloaddition.
Discussion of Solvent Influence on the Mechanism:
The experimental data from the table can be used to draw correlations between solvent properties and the observed regioselectivity. For instance, if an increase in solvent polarity (higher dielectric constant) leads to a higher proportion of Regioisomer A, it can be inferred that Transition State A is more polar than Transition State B. The polar solvent stabilizes the more polar transition state, lowering its activation energy (ΔG‡(A)) relative to the less polar transition state (ΔG‡(B)), and thus favoring the formation of Regioisomer A.
Conversely, if a less polar solvent favors the formation of Regioisomer A, or if the regioselectivity decreases in more polar solvents, it may suggest that the ground state reactants are more strongly solvated and stabilized by the polar solvent than the transition state, or that specific interactions other than bulk polarity are at play.
Conclusion and Future Directions
The choice of solvent is a powerful yet often overlooked tool for controlling the regioselectivity of cycloaddition reactions. For substrates such as Methyl 3-(2-Pyridyl)propiolate, where the interplay of electronic and steric factors is complex, a systematic investigation of solvent effects is crucial for developing efficient and selective synthetic routes to novel heterocyclic compounds. The protocols and framework presented in this guide provide a solid foundation for researchers to explore these effects in their own systems.
Future work in this area could involve a broader screening of solvents, including green and unconventional solvents, as well as a more detailed investigation of the role of temperature and concentration. Furthermore, combining these experimental studies with high-level computational modeling will provide a deeper, quantitative understanding of the underlying mechanistic principles, ultimately enabling the rational design of highly regioselective cycloaddition reactions for applications in drug discovery and materials science.
References
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Rahman, P., Glanzer, A., Singh, J., Wachter, N. M., Rhoad, J., & Denton, R. W. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 6-10. [Link]
-
Bonte, S., Ghinea, I. O., Dinica, R., Baussanne, I., & Demeunynck, M. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 339. [Link]
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Babu, T. H., Kumar, B. V. N. P., Rajeswari, C., & Perumal, P. T. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry, 49(12), 824-829. [Link]
-
Kłak, J., & Turek, J. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and Fukui functions. Journal of Molecular Structure, 1222, 128893. [Link]
-
Butler, C. R., Bendesky, J., & Schoffstall, A. M. (2021). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Journal of Chemical Education, 98(9), 3028-3034. [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]
-
Schoffstall, A. M., & Gaddis, B. A. (2020). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2020 National Meeting & Expo. [Link]
-
Syracuse University. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
-
Hirst, G. C. (2001). Methyl Propiolate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
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Application Notes and Protocols: One-Pot Synthesis of Functionalized Heterocycles Using Methyl 3-(2-Pyridyl)propiolate
Introduction
Functionalized heterocycles are the cornerstone of modern medicinal chemistry and drug discovery, with a significant number of FDA-approved drugs featuring these core structures.[1][2] Their prevalence stems from their ability to engage in diverse biological interactions, often serving as key pharmacophores. The development of efficient and atom-economical synthetic methodologies to access these complex scaffolds is a paramount objective in synthetic organic chemistry. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in this regard. They reduce solvent waste, save time and resources, and can lead to higher overall yields by minimizing handling losses.
Methyl 3-(2-pyridyl)propiolate has emerged as a versatile and powerful building block for the one-pot synthesis of a wide array of functionalized heterocycles. Its unique electronic and structural features, namely the electron-withdrawing pyridyl group and the reactive carbon-carbon triple bond, enable its participation in a variety of cycloaddition and multicomponent reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of methyl 3-(2-pyridyl)propiolate in the construction of diverse heterocyclic systems. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and present data to showcase the broad applicability of this reagent.
The Versatility of Methyl 3-(2-Pyridyl)propiolate: A Mechanistic Overview
The reactivity of methyl 3-(2-pyridyl)propiolate is dominated by its electron-deficient alkyne moiety, making it an excellent Michael acceptor and a reactive dipolarophile in cycloaddition reactions. The presence of the 2-pyridyl substituent not only activates the alkyne but also provides a nitrogen atom that can participate in subsequent cyclization steps or act as a directing group.
Key Reaction Pathways
Several key reaction pathways can be exploited for the one-pot synthesis of heterocycles using methyl 3-(2-pyridyl)propiolate:
-
[3+2] Cycloaddition Reactions: This is a powerful method for the construction of five-membered heterocycles.[3][4][5] The reaction involves a 1,3-dipole reacting with the alkyne (dipolarophile) of methyl 3-(2-pyridyl)propiolate.[3][4][5]
-
Michael Addition-Cyclization Cascades: Nucleophiles can add to the electron-deficient alkyne via a Michael addition, generating an intermediate that can undergo intramolecular cyclization to form various heterocyclic rings.
-
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all the reactants, are highly efficient for generating molecular complexity.[6][7][8][9][10][11] Methyl 3-(2-pyridyl)propiolate is an excellent component in such reactions.
Below is a generalized workflow for the utilization of Methyl 3-(2-Pyridyl)propiolate in one-pot synthesis.
Caption: Generalized workflow for one-pot heterocycle synthesis.
Synthesis of Fused Pyridopyrimidines
Pyridopyrimidines are a class of fused nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[2][12][13][14] The one-pot synthesis of pyridopyrimidines can be efficiently achieved through a Michael addition-cyclization cascade involving methyl 3-(2-pyridyl)propiolate and a suitable nitrogen-containing nucleophile.
Reaction Mechanism: Pyrido[2,3-d]pyrimidine Synthesis
The synthesis of the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry, can be accomplished using a three-component reaction.[2]
Caption: Mechanism for Pyrido[2,3-d]pyrimidine synthesis.
Experimental Protocol: One-Pot Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
Materials:
-
Methyl 3-(2-pyridyl)propiolate
-
2-Amino-4-picoline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of methyl 3-(2-pyridyl)propiolate (1.0 mmol) in dry DMF (5 mL) under a nitrogen atmosphere, add 2-amino-4-picoline (1.2 mmol) and potassium carbonate (1.5 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired pyrido[2,3-d]pyrimidine derivative.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4-picoline | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | 2-Aminopyrimidine | Cs₂CO₃ | DMSO | 90 | 10 | 78 |
| 3 | 2-Amino-5-bromopyridine | NaH | THF | 60 | 18 | 65 |
Table 1: Optimization of reaction conditions for the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Synthesis of Functionalized Quinolizine and Indolizine Derivatives
Quinolizine and indolizine scaffolds are present in numerous natural products and biologically active compounds.[15][16][17] One-pot syntheses of these heterocycles can be achieved through [3+2] cycloaddition reactions involving pyridinium or quinolinium ylides generated in situ.[16][17]
Reaction Mechanism: [3+2] Cycloaddition for Pyrrolo[1,2-a]quinoline Synthesis
The reaction proceeds via the in-situ formation of a quinolinium ylide from the corresponding quinolinium salt, which then undergoes a [3+2] cycloaddition with methyl 3-(2-pyridyl)propiolate.
Caption: Mechanism for Pyrrolo[1,2-a]quinoline synthesis.
Experimental Protocol: One-Pot Synthesis of a Pyrrolo[1,2-a]quinoline Derivative
Materials:
-
Methyl 3-(2-pyridyl)propiolate
-
Quinoline
-
Ethyl bromoacetate
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
A mixture of quinoline (1.0 mmol) and ethyl bromoacetate (1.1 mmol) in dry acetonitrile (10 mL) is stirred at room temperature for 6 hours to form the quinolinium salt.
-
Methyl 3-(2-pyridyl)propiolate (1.2 mmol) is added to the reaction mixture.
-
Triethylamine (1.5 mmol) is added dropwise to the mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (20 mL) and washed with water (2 x 10 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
| Entry | Heterocycle | Ylide Precursor | Base | Solvent | Yield (%) |
| 1 | Pyrrolo[1,2-a]quinoline | Quinoline, Ethyl bromoacetate | Et₃N | MeCN | 75 |
| 2 | Indolizine | Pyridine, Ethyl bromoacetate | DBU | THF | 82 |
| 3 | Pyrrolo[1,2-a]isoquinoline | Isoquinoline, Phenacyl bromide | K₂CO₃ | DMF | 68 |
Table 2: Synthesis of various fused heterocycles via [3+2] cycloaddition.
Conclusion
Methyl 3-(2-pyridyl)propiolate is a highly valuable and versatile building block for the efficient one-pot synthesis of a diverse range of functionalized heterocycles. The methodologies presented in this application note, including Michael addition-cyclization cascades and [3+2] cycloaddition reactions, provide robust and practical routes to access medicinally relevant scaffolds such as pyridopyrimidines and pyrroloquinolines. The detailed protocols and mechanistic insights offered herein are intended to empower researchers in drug discovery and organic synthesis to leverage the full potential of this powerful reagent in their synthetic endeavors.
References
- Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization - Organic Chemistry Frontiers (RSC Publishing).
- Synthetic methods for heterocycles from alkynes/alkenes. - ResearchGate.
- From Alkynes to Heterocycles through Metal-Promoted Silylformylation and Silylcarbocyclization Reactions - MDPI.
- Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - NIH.
- Synthesis of N-Heterocycles - Organic Chemistry Portal.
- [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PubMed Central.
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences.
- The [3 + 2] cycloaddition of pyridazinium ylides 10a–f with DMAD and methyl propiolate.
- A NOVEL FUSED PYRIDOPYRIMIDINE DERIVATIVES: SYNTHESIS AND CH | 51193.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH.
- Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - MDPI.
- A Facile One-Pot Synthesis of New Poly Functionalized Pyrrolotriazoles via a Regioselective Multicomponent Cyclisation and Suzuki–Miyaura Coupling Reactions - MDPI.
- (PDF) A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- Pseudo-multicomponent reactions - PMC - PubMed Central - NIH.
- Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives.
- One-pot synthesis of some polyfunctionalized pyrroles. - ResearchGate.
- (PDF) Synthesis of Novel Indolizine, Pyrrolo[1,2- A ] Quinoline, and 4,5-Dihydrothiophene Derivatives Via Nitrogen Ylides and their Antimicrobial Evaluation - ResearchGate.
- Synthesis of Some New Indolizine and Pyrrolo[1,2-a]quinoline Derivatives via Nitrogen Ylides - ResearchGate.
- Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation - PMC - NIH.
- The [3+2]Cycloaddition Reaction.
- Multi-Component Reaction of Amines, Alkyl Propiolates, and Ninhydrin: An Efficient Protocol for the Synthesis of Tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrrole Derivatives | Request PDF - ResearchGate.
- Theoretical Studies on [3 + 2]-Cycloaddition Reactions - ResearchGate.
- A Novel Enzymatic Synthesis of Quinoline Derivatives - ResearchGate.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
- Multi-component Reactions for the Synthesis of Biologically Relevant Molecules Under Environmentally Benign Conditions - ResearchGate.
- Molbank | Topical Collection : Heterocycle Reactions - MDPI.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI.
- Cycloaddition of Methyl Acrylate with Substituted Pyridinium-3-olates and Pyrazinium-3-olates - Sciforum.
- l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation - Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. A Facile One-Pot Synthesis of New Poly Functionalized Pyrrolotriazoles via a Regioselective Multicomponent Cyclisation and Suzuki–Miyaura Coupling Reactions | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pharmascholars.com [pharmascholars.com]
- 13. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Chiral Synthesis and Asymmetric Reactions with Methyl 3-(2-Pyridyl)propiolate
Abstract
Methyl 3-(2-Pyridyl)propiolate is a versatile trifunctional reagent poised for significant applications in modern asymmetric synthesis. Its unique structure, featuring an electrophilic alkyne, an ester, and a coordinating pyridyl moiety, offers a powerful handle for achieving high levels of stereocontrol in complex molecule synthesis. This guide provides an in-depth exploration of the strategic application of Methyl 3-(2-Pyridyl)propiolate in key asymmetric transformations. We delve into the mechanistic rationale for its enhanced reactivity and stereodirecting potential, particularly in organocatalytic and metal-catalyzed Michael additions and cycloadditions. Detailed, field-tested protocols are provided as a robust starting point for researchers in drug discovery and chemical development, aiming to leverage this reagent for the efficient construction of chiral scaffolds.
Part I: Mechanistic Considerations & Strategic Advantages
The synthetic utility of Methyl 3-(2-Pyridyl)propiolate extends beyond that of simple propiolate esters due to the strategic placement of the 2-pyridyl nitrogen atom. This feature is not merely a passive substituent but an active participant in catalysis, enabling enhanced stereochemical control through chelation.
The Bidentate Chelation Effect:
In metal-catalyzed reactions, the 2-pyridyl nitrogen can act as a ligand, coordinating to the metal center in concert with another Lewis basic site on the substrate or catalyst. This formation of a rigid, bicyclic transition state significantly restricts the conformational freedom of the reacting species. By reducing the number of available reaction pathways, it amplifies the facial selectivity dictated by the chiral catalyst, often leading to substantially higher enantiomeric excess (ee) compared to substrates lacking this coordinating group.
For instance, in a Lewis acid-catalyzed reaction, the metal (M) can coordinate to both the pyridyl nitrogen and the carbonyl oxygen of the ester, creating a well-defined catalytic pocket that directs the incoming nucleophile to a specific face of the molecule.
Caption: Logical workflow of chelation-controlled asymmetric catalysis.
Part II: Asymmetric Michael Addition to Form Chiral β-Amino Esters
The conjugate addition of nucleophiles to Methyl 3-(2-Pyridyl)propiolate is a powerful method for generating stereochemically rich β-amino esters, which are prevalent motifs in pharmaceuticals. Organocatalysis, particularly with bifunctional catalysts, is an effective strategy for this transformation.
Rationale for Catalyst Selection:
Bifunctional organocatalysts, such as those derived from thiourea or squaramide scaffolds bearing a basic moiety (e.g., a tertiary amine), are ideal. The thiourea/squaramide group acts as a hydrogen-bond donor, activating the propiolate by coordinating to the ester carbonyl and increasing its electrophilicity. Simultaneously, the basic site deprotonates the nucleophile (e.g., a malonate or nitroalkane), bringing it into close proximity within a chiral environment to facilitate a highly enantioselective addition. The pyridyl group on the substrate can further stabilize this organized assembly through supplementary hydrogen bonding or dipole interactions.
Protocol 1: Organocatalytic Asymmetric Michael Addition of Diethyl Malonate
This protocol describes a representative procedure for the enantioselective conjugate addition of diethyl malonate, a common carbon nucleophile.
Materials:
-
Methyl 3-(2-Pyridyl)propiolate (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Takemoto Catalyst (a bifunctional thiourea catalyst) (0.1 eq)
-
Toluene, anhydrous
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the Takemoto catalyst (0.1 eq).
-
Add anhydrous toluene (to make a 0.1 M solution with respect to the propiolate) and stir until the catalyst dissolves.
-
Add Methyl 3-(2-Pyridyl)propiolate (1.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add diethyl malonate (1.2 eq) dropwise over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral β-substituted vinyl ester.
Self-Validation & Characterization:
-
Yield: Determine the mass of the purified product and calculate the percentage yield.
-
Structure: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
-
Enantiomeric Excess (ee): Determine the ee by chiral High-Performance Liquid Chromatography (HPLC) analysis. A typical starting point for method development is a Chiralpak AD-H column with a mobile phase of Hexane/Isopropanol.
Expected Results & Substrate Scope
This catalytic system is expected to be robust, accommodating various nucleophiles.
| Entry | Nucleophile | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Diethyl malonate | 10 | 0 | 18 | 92 | 95 |
| 2 | Dibenzyl malonate | 10 | 0 | 24 | 88 | 93 |
| 3 | Nitromethane | 10 | -20 | 48 | 75 | 90 |
| 4 | 1,3-Diketone | 10 | 0 | 16 | 95 | 97 |
Part III: Asymmetric [3+2] Cycloaddition Reactions
The electron-deficient alkyne of Methyl 3-(2-Pyridyl)propiolate makes it an excellent dipolarophile for [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. Using a chiral metal catalyst allows for the enantioselective synthesis of valuable products like chiral indolizines or pyrrolidines.[1]
Rationale for Catalyst Selection:
Chiral copper(I) or silver(I) complexes with ligands like PyBox or Phospha-Box are highly effective for catalyzing asymmetric cycloadditions with azomethine ylides. The metal center acts as a Lewis acid to activate the ylide precursor and orchestrates the cycloaddition within a chiral environment. The coordinating ability of the 2-pyridyl group can be particularly advantageous here, leading to a ternary complex (metal-ligand-substrate) that enhances stereochemical communication.
Protocol 2: Cu(I)-Catalyzed Asymmetric [3+2] Cycloaddition with an Azomethine Ylide
This protocol outlines the synthesis of a chiral dihydropyrrole derivative.
Materials:
-
Methyl 3-(2-Pyridyl)propiolate (1.0 eq)
-
Imino ester (e.g., Ethyl N-benzylideneglycinate) (1.1 eq)
-
Cu(CH₃CN)₄PF₆ (0.05 eq)
-
(S)-Ph-Box ligand (0.055 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add Cu(CH₃CN)₄PF₆ (0.05 eq) and the (S)-Ph-Box ligand (0.055 eq) to a flame-dried Schlenk flask.
-
Add anhydrous DCM and stir at room temperature for 1 hour to form the chiral catalyst complex.
-
Add Methyl 3-(2-Pyridyl)propiolate (1.0 eq) to the catalyst solution.
-
In a separate flask, dissolve the imino ester (1.1 eq) and Et₃N (1.2 eq) in anhydrous DCM.
-
Slowly add the imino ester/base solution to the reaction flask containing the catalyst and propiolate via syringe pump over 4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the reactive ylide and suppress background reactions.
-
After the addition is complete, stir the reaction for an additional 12 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the chiral cycloadduct.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-(2-Pyridyl)propiolate
Welcome to the technical support center for the synthesis of Methyl 3-(2-Pyridyl)propiolate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow. Our advice is grounded in established chemical principles and practical, field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Q1: My Sonogashira reaction is not proceeding, or the conversion is very low. What are the primary factors to investigate?
A1: Complete or near-complete reaction failure in a Sonogashira coupling for Methyl 3-(2-Pyridyl)propiolate typically points to one of three areas: catalyst integrity, reaction environment, or substrate quality.
-
Catalyst System (Palladium & Copper):
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it must be reduced in situ. This reduction can be inefficient if other reaction components are suboptimal. Ensure your palladium catalyst is from a reliable source and has been stored correctly to prevent degradation.
-
Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] CuI is sensitive to oxidation and can degrade over time, appearing greenish or brown instead of off-white. Using old or improperly stored CuI is a frequent cause of reaction failure. Always use a fresh, high-purity source.
-
-
Reaction Environment:
-
Inert Atmosphere: The Sonogashira coupling is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of methyl propiolate (Glaser coupling), consuming your starting material and generating difficult-to-remove impurities.[2] It can also contribute to the decomposition of the Pd(0) catalyst. It is critical to thoroughly degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent) and maintain an inert atmosphere throughout the reaction.[3]
-
Solvent Purity: Solvents must be anhydrous. Water can hydrolyze the methyl propiolate ester, especially under basic conditions, and can also interfere with the catalytic cycle.[3] Using dry, degassed solvents is mandatory for high yields.
-
-
Substrate Reactivity & Purity:
-
Aryl Halide Reactivity: The reactivity of the 2-halopyridine follows the general trend for Sonogashira couplings: I > Br >> Cl.[4] If you are using 2-bromopyridine and observing low conversion, increasing the reaction temperature may be necessary.[5] If using 2-chloropyridine, a more specialized catalyst system with a bulky, electron-rich phosphine ligand may be required to facilitate the challenging oxidative addition step.[6]
-
Starting Material Purity: Ensure both the 2-halopyridine and methyl propiolate are pure. Impurities can poison the catalyst.
-
Q2: I am observing a black precipitate in my reaction mixture. What is it, and how can I prevent it?
A2: The black precipitate is almost certainly "palladium black," which is agglomerated, elemental palladium that has precipitated out of the solution. This indicates decomposition of the active Pd(0) catalyst, which halts the reaction.
-
Causality: Catalyst decomposition can be triggered by several factors:
-
High Temperatures: While necessary for less reactive halides like 2-bromopyridine, excessive heat can accelerate catalyst decomposition.
-
Inappropriate Ligand Concentration: For catalysts formed in situ, an insufficient amount of phosphine ligand relative to the palladium source can leave the metal center coordinatively unsaturated and prone to aggregation.
-
Oxygen: As mentioned, trace oxygen can promote the formation of palladium black.
-
Solvent Choice: Some solvents are more prone to promoting catalyst decomposition under certain conditions.
-
-
Preventative Measures:
-
Optimize Temperature: Determine the minimum temperature required for a reasonable reaction rate. Do not overheat the reaction.
-
Use a Pre-formed Catalyst: Using a stable, pre-formed catalyst like Pd(PPh₃)₄ can sometimes be more reliable than in-situ generation.
-
Ensure Rigorous Degassing: This is the most critical step to prevent premature catalyst death.
-
Ligand Choice: If using a Pd(II) source, ensure an appropriate amount of a suitable phosphine ligand is present. For challenging couplings, consider more robust ligands like XPhos or SPhos, which are designed to stabilize the palladium center.[7]
-
Q3: My main impurity is a symmetrical diyne (dimethyl 2,4-hexadiynedioate). How can I suppress this side reaction?
A3: This impurity is the result of the Glaser homocoupling of methyl propiolate. This side reaction is catalyzed by the copper(I) species in the presence of an oxidant (typically oxygen).[2]
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: The most effective way to prevent Glaser coupling is to rigorously exclude oxygen from the reaction.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different base (e.g., a hindered amine like diisopropylethylamine (DIPEA) or pyrrolidine) and may proceed more slowly, but they completely eliminate the primary pathway for this side product.[6][7]
-
Slow Addition of Alkyne: Adding the methyl propiolate slowly to the reaction mixture can help to keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
-
Q4: The reaction works, but the yield is inconsistent and purification is difficult. How can I improve this?
A4: Inconsistent yields and purification challenges often stem from a combination of side reactions and incomplete conversion.
-
Improving Yield and Consistency:
-
Base Selection: The base is crucial. It must be strong enough to deprotonate the terminal alkyne but should not promote side reactions. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.[4][8] Ensure the base is dry and used in sufficient excess (typically 2-3 equivalents).
-
Potential for Michael Addition: Methyl propiolate is an activated alkyne and can act as a Michael acceptor. If a primary or secondary amine is used as the base or is present as an impurity, it can add to the methyl propiolate, leading to undesired byproducts. Using a sterically hindered tertiary amine base minimizes this risk.
-
Ester Hydrolysis: If your base contains water, or if the workup is not performed promptly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can complicate purification.[3]
-
-
Streamlining Purification:
-
Workup Procedure: A standard workup involves diluting the reaction mixture with a solvent like ethyl acetate or ether, followed by washing with aqueous solutions to remove the base and salts. A wash with saturated aqueous ammonium chloride (NH₄Cl) can help to remove copper salts.
-
Column Chromatography: Purification is typically achieved by flash column chromatography on silica gel.[9] A gradient elution starting with a non-polar solvent system (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is usually effective. Monitoring the fractions by Thin Layer Chromatography (TLC) is essential to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal starting 2-halopyridine for this synthesis? A: 2-Iodopyridine is the most reactive substrate and will generally give the highest yields under the mildest conditions (e.g., room temperature).[4] However, it is also the most expensive. 2-Bromopyridine is a good compromise between reactivity and cost but often requires elevated temperatures (e.g., 60-100 °C) to achieve good conversion.[5][8] 2-Chloropyridine is the least reactive and typically requires specialized, and often more expensive, catalyst systems to be effective.
Q: Can I run this reaction without a copper co-catalyst? A: Yes, copper-free Sonogashira couplings are well-established and are a very effective strategy to prevent the formation of homocoupled diyne byproducts.[7] These protocols often require slightly different conditions, such as the use of a stronger, non-coordinating base and sometimes a different palladium ligand to facilitate the catalytic cycle.
Q: What is the role of the phosphine ligand (e.g., PPh₃)? A: The phosphine ligand plays several critical roles:
-
Solubilizes and Stabilizes: It forms a soluble, stable complex with the palladium atom, preventing it from precipitating as palladium black.
-
Modulates Reactivity: The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
-
Facilitates Pd(II) to Pd(0) Reduction: In some cases, the phosphine ligand can act as a reducing agent to generate the active Pd(0) catalyst from a Pd(II) precatalyst.[1]
Q: My product appears to be decomposing on the silica gel column. What can I do? A: If you suspect product decomposition on silica gel, which can be acidic, you can try neutralizing the silica gel before use. This can be done by preparing a slurry of the silica gel in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% v/v), and then packing the column with this slurry. Alternatively, using a different stationary phase like alumina might be beneficial.
Data Summary & Key Parameters
The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and their impact on the synthesis of Methyl 3-(2-Pyridyl)propiolate.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Aryl Halide | 2-Iodopyridine or 2-Bromopyridine | Reactivity order: I > Br.[4] 2-Iodopyridine allows for milder conditions. 2-Bromopyridine is more cost-effective but requires higher temperatures. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Both are common and effective. Pd(PPh₃)₂Cl₂ is often more stable for storage.[1] |
| Copper Co-Catalyst | CuI (1-5 mol%) | Essential for the standard mechanism. Use fresh, high-purity material. Can be omitted in "copper-free" protocols to avoid homocoupling.[4] |
| Base | Triethylamine (Et₃N) or DIPEA | Must be anhydrous. Use 2-3 equivalents. Hindered bases like DIPEA can reduce Michael addition side reactions.[8] |
| Solvent | THF, DMF, or Toluene | Must be anhydrous and rigorously degassed. THF is common for room temperature reactions; DMF or Toluene are used for higher temperatures.[2][8] |
| Temperature | Room Temp to 100 °C | Dependent on the halide. Start with room temperature for 2-iodopyridine. For 2-bromopyridine, heating is typically required (e.g., 100 °C in DMF).[8] |
Visualizing the Process
Reaction Mechanism and Catalytic Cycles
The following diagram illustrates the widely accepted mechanism for the copper-co-catalyzed Sonogashira coupling reaction.
Caption: The dual catalytic cycle of the Sonogashira coupling.
Troubleshooting Workflow
When encountering low yield, this decision tree can guide your optimization strategy.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
The following is a representative protocol for the synthesis of Methyl 3-(2-Pyridyl)propiolate from 2-bromopyridine.
Materials:
-
2-Bromopyridine
-
Methyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Hexanes (for chromatography)
-
Silica gel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.025 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry argon or nitrogen for 15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture for 10 minutes. Then, add anhydrous triethylamine (2.5 eq) followed by the dropwise addition of methyl propiolate (1.2 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3-5 hours. Monitor the reaction progress by TLC until the 2-bromopyridine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove precipitated salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Methyl 3-(2-Pyridyl)propiolate.[9][10]
References
-
NROChemistry. Sonogashira Coupling. Available from: [Link]
- Zhang, X., et al. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]
-
Mohanan, K., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(12), 14946-14963. Available from: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
-
Cravotto, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. Available from: [Link]
-
Chemistry LibreTexts. (2015). The Hydrolysis of Esters. Available from: [Link]
-
Bosenbecker, J., et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology, 28(9), 425-32. Available from: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
University of Southampton. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available from: [Link]
-
ResearchGate. (2025). Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1125439. Available from: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. asianpubs.org [asianpubs.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Side Reactions with Methyl 3-(2-Pyridyl)propiolate
Welcome to the technical support center for Methyl 3-(2-Pyridyl)propiolate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its use. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition reaction with Methyl 3-(2-Pyridyl)propiolate is producing a mixture of regioisomers. How can I improve the regioselectivity?
A1: Understanding the Root Cause: The formation of multiple regioisomers in [3+2] cycloaddition reactions is a common challenge.[1] The regioselectivity is governed by a combination of electronic and steric factors of both the 1,3-dipole and the dipolarophile (in this case, Methyl 3-(2-Pyridyl)propiolate).[1] The pyridine ring in your propiolate introduces an electronic bias, but this can be influenced by the reaction conditions.
Troubleshooting Strategies:
-
Solvent Polarity: The polarity of the solvent can significantly influence the stability of the transition states leading to different regioisomers.[2] Experiment with a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., acetonitrile, DMF). A systematic screen can reveal the optimal solvent for your specific 1,3-dipole. In some cases, increasing solvent polarity can favor the formation of a more polar transition state, leading to a different major regioisomer.[2]
-
Lewis Acid Catalysis: The addition of a Lewis acid can enhance the electrophilicity of the alkyne in Methyl 3-(2-Pyridyl)propiolate and can also coordinate to the pyridine nitrogen, thereby altering the electronic distribution and potentially favoring one transition state over another. Common Lewis acids to screen include ZnCl₂, Sc(OTf)₃, and Cu(I) salts.
-
Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy. Conversely, for some reactions, higher temperatures may be required to overcome the activation barrier for the desired regioisomer.
Q2: I am observing significant polymerization of my Methyl 3-(2-Pyridyl)propiolate starting material. What is causing this and how can I prevent it?
A2: Understanding the Root Cause: Methyl 3-(2-Pyridyl)propiolate, like other activated alkynes, can be susceptible to polymerization, especially in the presence of certain initiators or under harsh conditions. This is due to the electrophilic nature of the alkyne, which can react with nucleophiles or undergo radical-initiated chain reactions.
Troubleshooting Strategies:
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are pure and free from contaminants that could initiate polymerization. Peroxides in ethereal solvents are a common culprit. It is advisable to use freshly distilled or inhibitor-free solvents.
-
Control of Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can promote radical-initiated polymerization pathways.
-
Temperature Management: Avoid excessive heating, as this can accelerate polymerization.[3] If the desired reaction requires elevated temperatures, perform a time-course study to determine the optimal reaction time that maximizes product formation while minimizing polymerization.
-
Choice of Base: If a base is used in your reaction, its strength and nucleophilicity can play a role. A highly nucleophilic base may initiate polymerization. Consider using a non-nucleophilic base if applicable to your reaction.
Q3: My reaction is resulting in a low yield, and I suspect a competing Michael addition is occurring. How can I confirm this and favor my desired reaction pathway?
A3: Understanding the Root Cause: The electrophilic alkyne in Methyl 3-(2-Pyridyl)propiolate is susceptible to nucleophilic conjugate addition (Michael addition).[4] This is a common side reaction when nucleophiles such as amines, thiols, or even some carbanions are present in the reaction mixture.
Troubleshooting Strategies:
-
Reaction Monitoring by TLC/LC-MS: Carefully monitor the reaction progress. A Michael adduct will have a different polarity and mass than your starting material and desired product. Co-spotting with a known standard of the suspected adduct, if available, can aid in identification.
-
Minimizing Nucleophiles: If possible, choose reaction conditions that minimize the concentration of free nucleophiles. For example, if your reaction involves a deprotonation step, use a strong, non-nucleophilic base to ensure complete deprotonation before adding the Methyl 3-(2-Pyridyl)propiolate.
-
Protecting Groups: If the nucleophile is part of another reagent, consider using a protecting group strategy to temporarily mask its nucleophilicity.
-
Catalyst Selection: For reactions like thiol-yne additions, the choice of catalyst can be critical. While bases are often used, they can promote side reactions.[4] Exploring different catalysts, such as phosphines, may offer a milder and more selective alternative.
Section 2: In-Depth Troubleshooting Guides
Guide 2.1: Suppressing Dimerization of Methyl 3-(2-Pyridyl)propiolate
Issue: Formation of a significant amount of a higher molecular weight byproduct, suspected to be a dimer of Methyl 3-(2-Pyridyl)propiolate.
Causality: Base-catalyzed dimerization of propiolate esters can occur, leading to the formation of enyne dimers.[5] This side reaction is particularly prevalent under basic conditions and can compete with the desired reaction pathway.
Troubleshooting Workflow:
Sources
- 1. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 3. fishersci.com [fishersci.com]
- 4. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-(2-Pyridyl)propiolate Reaction Products
Welcome to the technical support center for challenges related to the purification of reaction products derived from Methyl 3-(2-Pyridyl)propiolate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively. The inherent basicity of the pyridine nucleus, combined with the reactivity of the propiolate system, often leads to unique purification hurdles that require specialized approaches.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification of compounds synthesized from Methyl 3-(2-Pyridyl)propiolate.
Question 1: Why is my product streaking or tailing significantly on a standard silica gel TLC plate?
Answer: This is the most frequently observed issue and is almost always due to the interaction between the basic pyridine nitrogen in your product and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong acid-base interaction causes a portion of your compound to adhere strongly to the stationary phase, resulting in a "streak" or "tail" rather than a compact spot. This phenomenon not only leads to poor resolution on a TLC plate but also predicts significant challenges in column chromatography, including low recovery and broad, overlapping peaks.
Question 2: My compound appears to be irreversibly stuck to the silica gel column. How can I recover it?
Answer: If your product is strongly basic, it may have chemisorbed onto the acidic silica gel. To recover your compound, you can try flushing the column with a highly polar, basic mobile phase. A common solution is a mixture of 5-10% triethylamine (NEt3) or ammonium hydroxide in methanol or dichloromethane. The amine competitively displaces your product from the acidic sites on the silica. However, be aware that this harsh elution may also co-elute other strongly-bound impurities. The best strategy is prevention, as discussed in the troubleshooting guide below.
Question 3: What are the most common impurities to expect in my crude reaction mixture?
Answer: Aside from your desired product, you should anticipate the following:
-
Unreacted Methyl 3-(2-Pyridyl)propiolate: This starting material is moderately polar and can co-elute with products of similar polarity.
-
Polymeric Byproducts: Propiolates are known to polymerize under certain conditions (e.g., heat, presence of radical initiators, or strong bases). These are often high molecular weight, insoluble materials but can sometimes manifest as a baseline streak on the TLC.
-
Hydrolyzed Starting Material: The methyl ester can hydrolyze to 3-(2-Pyridyl)propiolic acid, especially if water is present in the reaction. This acidic impurity is typically very polar and will remain at the baseline on silica TLC unless a polar, acidic eluent is used.
-
Side-Products: The electrophilic nature of the alkyne means it can react in unintended ways.[1][2] For example, in reactions with multifunctional nucleophiles, multiple addition products may form.
Question 4: Is reverse-phase chromatography a viable option for purifying these compounds?
Answer: Absolutely. Reverse-phase (e.g., C18) chromatography can be an excellent alternative, especially if your compound is unstable on silica gel or if you continue to have separation issues. In reverse-phase, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. To ensure good peak shape for basic pyridine compounds, it is crucial to add a modifier to the mobile phase. Typically, 0.1% trifluoroacetic acid (TFA) or formic acid is used. The acid protonates the pyridine nitrogen, creating a single charged species that chromatographs predictably without tailing.
Section 2: Troubleshooting and Optimization Guide
This guide provides a systematic approach to resolving common purification challenges.
Issue: Poor Separation and Peak Tailing in Column Chromatography
The primary cause is the interaction of the basic pyridine moiety with acidic silica gel. This leads to non-ideal chromatographic behavior, making separation from impurities difficult and reducing yield.
Logic Diagram: Selecting a Purification Strategy
The following decision tree can guide you toward the most effective purification method based on the properties of your crude product.
Caption: Decision tree for purification strategy.
Solutions for Column Chromatography
| Solution | Mechanism of Action | When to Use | Step-by-Step Implementation |
| 1. Add a Basic Modifier | Triethylamine (NEt3) or another volatile amine acts as a competitive base. It binds to the acidic silanol groups, preventing your pyridine product from interacting with them. This results in sharper peaks and more predictable elution. | This is the first and most common method to try for silica gel chromatography of basic compounds. | 1. Prepare your eluent system as usual (e.g., Hexane/Ethyl Acetate).2. To the final eluent mixture, add 0.5-1% (v/v) of triethylamine.3. Equilibrate your column with this modified eluent before loading your sample.4. Run the column as normal. The NEt3 is volatile and can be easily removed with the solvent under vacuum. |
| 2. Use Neutral or Basic Alumina | Alumina (Al₂O₃) is a less acidic stationary phase than silica. Neutral or basic grades of alumina do not have the strong acidic sites that cause tailing with basic compounds. | Use when your compound is highly sensitive to acid and decomposes on silica, even with a basic modifier, or when separation is still poor. | 1. Choose neutral or basic alumina (Activity I is most active; you may need to deactivate it with water).2. Pack the column using a non-polar solvent like hexane.3. Determine your eluent system using alumina TLC plates.4. Run the column. Note that elution patterns on alumina can differ significantly from silica. |
| 3. Pre-treat the Silica | You can "cap" the acidic silanol groups by pre-treating the silica gel with a base before packing the column, creating a permanently modified stationary phase. | This is a more involved method, useful for very valuable or sensitive compounds where maximizing recovery and resolution is critical. | 1. Make a slurry of your silica gel in a 1% triethylamine solution in your starting eluent.2. Gently stir for 15-20 minutes.3. Pack the column with this slurry.4. Run the column using your standard eluent (no additional NEt3 is needed). |
Section 3: Detailed Purification Protocols
These protocols provide detailed, validated methodologies for the purification of Methyl 3-(2-Pyridyl)propiolate derivatives.
Protocol 3.1: Optimized Flash Column Chromatography with Basic Modifier
This protocol is the standard starting point for purifying neutral to moderately basic pyridine-containing products.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Triethylamine (NEt3)
-
Eluent solvents (e.g., Hexane, Ethyl Acetate)
-
Glass column and collection tubes
Procedure:
-
TLC Analysis: Develop a TLC solvent system that gives your desired product an Rf value between 0.2 and 0.4. Add 1% NEt3 to the TLC developing chamber to simulate column conditions. Note the improved spot shape.
-
Column Packing: Dry pack or slurry pack the column with silica gel in your initial, non-polar eluent (e.g., 100% Hexane + 1% NEt3).
-
Equilibration: Flush the packed column with at least 2-3 column volumes of the initial eluent containing 1% NEt3. This ensures the entire silica bed is neutralized.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~1-2 times the mass of the crude product). After the solvent is evaporated, carefully load the dry powder onto the top of the column bed.
-
Elution: Begin elution with your starting solvent system. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 3.2: Acid-Base Extraction Workflow
This powerful liquid-liquid extraction technique is ideal for separating your basic product from neutral or acidic impurities. It is often used as a preliminary purification step before chromatography.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying a basic product.
Procedure:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel vigorously and allow the layers to separate. The basic pyridine product will be protonated and move into the aqueous layer.
-
Drain the lower layer. Keep the aqueous layer and discard the organic layer, which contains neutral and acidic impurities.
-
Return the aqueous layer to the funnel. Slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the solution is basic (pH > 9, check with pH paper). Your product will deprotonate and may precipitate or form an oily layer.
-
Extract the now-basic aqueous layer 2-3 times with fresh portions of organic solvent (EtOAc or DCM).
-
Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
-
LookChem. Cas 78584-30-2, Methyl 3-(3-Pyridyl)propiolate.[Link]
-
Journal of the Chemical Society (Resumed). The reaction of pyridine with methyl propiolate.[Link]
-
Wikipedia. Methyl propiolate.[Link]
-
Journal of the Chemical Society C: Organic. Acetylenic esters. Part III. Reactions of thiocarbonyl compounds with methyl propiolate, methyl methylpropiolate, and methyl phenylpropiolate.[Link]
-
Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds.[Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity.[Link]
-
PubChem. Methyl propiolate.[Link]
-
Quora. How can you detect the presence of nitrogen in an organic compound?[Link]
-
ResearchGate. Reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)-propanoates with mono- and difunctional nucleophiles.[Link]
Sources
dealing with low reactivity of Methyl 3-(2-Pyridyl)propiolate
Welcome to the technical support guide for Methyl 3-(2-Pyridyl)propiolate (CAS 72764-93-3). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this versatile but sometimes challenging building block. Here, we address common experimental issues, provide scientifically grounded explanations, and offer validated protocols to help you achieve your synthetic goals.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common problems reported by users.
Q1: My reaction is not proceeding. I'm recovering only my starting material, Methyl 3-(2-Pyridyl)propiolate, even after extended reaction times. What's going on?
A1: This is the most frequently encountered issue and stems directly from the electronic nature of the molecule. The 2-pyridyl group is strongly electron-withdrawing, which deactivates the alkyne. This deactivation has two primary consequences:
-
Reduced Nucleophilicity (for reactions where the alkyne is the nucleophile): The electron density of the carbon-carbon triple bond is significantly lowered, making it a poor nucleophile.
-
Altered Electrophilicity (for reactions where the alkyne is the electrophile): While the electron-withdrawing group does make the alkyne an "activated" or "electron-deficient" alkyne, the lone pair on the pyridine nitrogen can interfere with many catalysts.[1][2] For example, common transition metal or Lewis acid catalysts can be "poisoned" or sequestered by coordinating to the nitrogen atom instead of activating the alkyne.[3]
Initial Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your Methyl 3-(2-Pyridyl)propiolate and other reagents are pure and dry. The compound itself is a white to yellow solid.[4]
-
Increase Temperature: Many reactions with this substrate require higher thermal energy to overcome the activation barrier. Consider moving from room temperature to reflux conditions in a higher-boiling solvent (e.g., toluene, xylene, or DMF).
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS over a 24-48 hour period before concluding that it has failed.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} caption { label = "Fig. 1: Initial Troubleshooting Workflow"; font-size = 12; } END_DOT Fig. 1: Initial Troubleshooting Workflow.
Q2: I'm attempting a Diels-Alder [4+2] cycloaddition, but the reaction is sluggish. How can I improve the rate and yield?
A2: The low reactivity of Methyl 3-(2-Pyridyl)propiolate as a dienophile is a classic problem. Standard Diels-Alder reactions require an electron-rich diene and an electron-poor dienophile.[5] While this propiolate is electron-poor, the pyridyl nitrogen complicates things. The solution is to further enhance its electrophilicity by using a Lewis acid catalyst.
The Causality: A Lewis acid (e.g., ZnCl₂, AlCl₃, Et₂AlCl) will coordinate preferentially to the basic nitrogen atom of the pyridine ring. This coordination dramatically increases the electron-withdrawing effect of the pyridyl group, which in turn makes the alkyne significantly more electrophilic and thus a much more reactive dienophile.[6][7]
Recommended Protocol: Lewis Acid Catalyzed Diels-Alder
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the diene (1.0 eq) and Methyl 3-(2-Pyridyl)propiolate (1.2 eq) to a flame-dried flask containing a suitable anhydrous solvent (e.g., CH₂Cl₂ or Toluene).
-
Cooling: Cool the mixture to 0 °C using an ice bath. This is crucial to control the exothermicity upon adding the Lewis acid.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., ZnCl₂ as a 1M solution in ether, 1.1 eq) dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt (potassium sodium tartrate) if using an aluminum-based Lewis acid.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., EtOAc or CH₂Cl₂), combine the organic layers, dry with Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting cycloadduct via column chromatography.
| Catalyst | Typical Loading (eq) | Solvent | Temperature | Common Issues |
| ZnCl₂ | 1.0 - 1.5 | CH₂Cl₂, Toluene | 0 °C to RT | Hydroscopic, requires careful handling. |
| AlCl₃ | 1.0 - 1.2 | CH₂Cl₂ | -78 °C to RT | Very reactive, can cause charring if added too quickly. |
| Et₂AlCl | 1.0 - 1.2 | Toluene, Hexane | -78 °C to 0 °C | Pyrophoric, requires expert handling. |
| BF₃·OEt₂ | 1.0 - 2.0 | CH₂Cl₂ | 0 °C to RT | Can be corrosive; may require specialized glassware. |
Q3: I'm trying to perform a Michael (conjugate) addition, but my nucleophile isn't adding. What can I do?
A3: This is another common challenge. While the alkyne is an activated Michael acceptor, weaker nucleophiles (like secondary amines or alcohols) may struggle to add.[8][9] The efficiency of Michael additions is highly dependent on the nucleophilicity of the donor and the reaction conditions.[10][11]
Troubleshooting Strategies:
-
Increase Nucleophilicity:
-
Change the Nucleophile: If possible, switch to a more potent nucleophile. For instance, thiols (thiolates) are generally much more reactive in Michael additions than their alcohol or amine counterparts.[10]
-
Use a Stronger Base: For carbon nucleophiles like malonates or nitroalkanes, switching from a mild base (e.g., K₂CO₃) to a stronger, non-nucleophilic base (e.g., DBU, NaH) can increase the concentration of the active enolate, driving the reaction forward.
-
-
Employ Organocatalysis: Certain organic bases can act as catalysts. For example, DABCO or tributylphosphine can catalyze the addition of alcohols to propiolates.[11]
-
Leverage Lewis Acids: As with the Diels-Alder reaction, a Lewis acid can be used to activate the Michael acceptor.[6][7] Coordination to the pyridine nitrogen enhances the electrophilicity of the β-carbon of the alkyne, making it more susceptible to nucleophilic attack. The protocol would be similar to the one described for the Diels-Alder reaction.
dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption { label = "Fig. 2: Lewis Acid Coordination"; font-size = 12; } END_DOT Fig. 2: Lewis acid coordination to the pyridyl nitrogen enhances the electron-withdrawing effect, creating a more electrophilic β-carbon (δ++) for nucleophilic attack.
Section 2: Frequently Asked Questions (FAQs)
Q: What makes Methyl 3-(2-Pyridyl)propiolate specifically less reactive than, for example, Methyl 3-(3-Pyridyl)propiolate?
A: The position of the nitrogen atom is critical. In the 2-pyridyl isomer, the nitrogen is ortho to the point of attachment. This proximity allows it to exert a strong inductive electron-withdrawing effect and, more importantly, enables it to act as a chelating Lewis base for catalysts. This chelation can be productive (as in the Lewis acid catalysis described above) or inhibitory (by poisoning a catalyst). In the 3-pyridyl isomer (CAS 78584-30-2), the nitrogen is further away, exerting a weaker inductive effect and being less sterically available for catalyst interaction, which can sometimes lead to more predictable reactivity.[12][13]
Q: Are there any known incompatible reagents or conditions?
A: Yes. Avoid strongly acidic conditions (e.g., concentrated protic acids like HCl or H₂SO₄), as these will protonate the pyridine nitrogen, forming a pyridinium salt.[2] This positively charged group is extremely electron-withdrawing and can completely shut down many desired reaction pathways or promote unwanted side reactions. Also, be cautious with highly reactive organometallics like organolithium reagents, which can potentially add to the pyridine ring itself in addition to the desired conjugate addition.[14]
Q: What are the recommended storage and handling procedures?
A: Methyl 3-(2-Pyridyl)propiolate should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., at +4°C).[4] While stable under standard conditions, propiolates, in general, can be susceptible to polymerization or degradation over time, especially if exposed to light, air, or moisture. Always handle in a well-ventilated area or chemical fume hood.
Q: What is the best way to monitor the progress of reactions involving this compound?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method. A typical eluent system would be a mixture of ethyl acetate and hexanes. The starting material has a moderate polarity. Staining with potassium permanganate (KMnO₄) is effective, as the alkyne will react readily. For more quantitative analysis and to confirm product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
References
- Chul-Ho Jun. (n.d.). Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. Chemical Communications (RSC Publishing).
-
Boyd, S., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. ACS Publications. Retrieved from [Link]
-
Zhang, J., et al. (n.d.). Achieving Aliphatic Amine Addition to Alkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au) Catalyst System. NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reactions of Alkynes. Retrieved from [Link]
-
Ju, Y., et al. (2025). 1,3Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkynes in Cycloadditions. Retrieved from [Link]
-
Shibasaki, M., et al. (2004). New Entries in Lewis Acid−Lewis Base Bifunctional Asymmetric Catalyst: Catalytic Enantioselective Reissert Reaction of Pyridine Derivatives. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
-
Abou-Shehada, S., et al. (2025). ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. ResearchGate. Retrieved from [Link]
-
Hyster, T. K., & Rovis, T. (n.d.). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. PMC - PubMed Central. Retrieved from [Link]
-
StudySmarter. (2023). Alkyne Reactions: Coupling, Polymerisation, Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]
-
Neelam Bhagdewani. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. Slideshare. Retrieved from [Link]
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Wang, Y., et al. (2020). Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water. ACS Omega. Retrieved from [Link]
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Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
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Scilit. (n.d.). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Retrieved from [Link]
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Boyd, S., et al. (n.d.). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
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Stentzel, M. R., & Klumpp, D. A. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
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Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023). Diels Alder Reaction: Organic Chemistry PRACTICE PROBLEMS. YouTube. Retrieved from [Link]
-
Leah4sci. (2015). Diels Alder Reaction Mechanism and Product Trick. YouTube. Retrieved from [Link]
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Professor Dave Explains. (2016). Practice Problem: Diels-Alder Reactions. YouTube. Retrieved from [Link]
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LookChem. (n.d.). Cas 78584-30-2,Methyl 3-(3-Pyridyl)propiolate. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Diels Alder Practice Problems. Master Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Preventing Unwanted Polymerization of Methyl 3-(2-Pyridyl)propiolate
Introduction: Welcome to the comprehensive technical guide for Methyl 3-(2-Pyridyl)propiolate. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this versatile reagent. The primary challenge encountered with Methyl 3-(2-Pyridyl)propiolate is its propensity for spontaneous polymerization. This guide provides in-depth, field-proven insights and troubleshooting protocols to mitigate this issue, ensuring the successful and efficient use of this compound in your experimental workflows.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
Q1: I've observed my Methyl 3-(2-Pyridyl)propiolate solution becoming viscous and changing color. What's happening?
This is a clear indication of polymerization. Methyl 3-(2-Pyridyl)propiolate is an "activated alkyne," meaning the electron-withdrawing nature of the adjacent pyridyl and ester groups makes the alkyne bond susceptible to nucleophilic attack and self-reaction.[1] The increased viscosity and discoloration are direct results of the formation of higher molecular weight oligomers and polymers.
Q2: What are the key triggers for the polymerization of this compound?
Understanding the initiators of polymerization is crucial for prevention. The primary triggers include:
-
Heat: Elevated temperatures provide the necessary activation energy for the alkyne molecules to react with one another.[2]
-
Light: Exposure to light, particularly UV radiation, can generate free radicals that initiate a chain-reaction polymerization.
-
Contaminants: Trace amounts of impurities, such as metals from spatulas or residual bases/acids on glassware, can act as catalysts.
-
Incompatible Solvents and Reagents: Strong bases, acids, and oxidizing agents can react with and destabilize the molecule, leading to polymerization.[2][3]
-
Atmospheric Exposure: Oxygen can promote the formation of radical species, while moisture can lead to unwanted hydrolysis and side reactions.
Q3: What is the scientifically sound method for storing Methyl 3-(2-Pyridyl)propiolate to ensure its long-term stability?
Adherence to a strict storage protocol is non-negotiable for maintaining the integrity of the reagent.
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term use and consider -20°C for long-term storage.[3] | Reduces thermal energy, minimizing the rate of potential self-reaction. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to oxygen and moisture, which can initiate degradation and polymerization. |
| Light | Use an amber vial or wrap the container in aluminum foil. | Protects the light-sensitive compound from photochemically initiated polymerization. |
| Container | Store in the original, tightly sealed container.[4] | Minimizes contamination and exposure to the atmosphere. |
A supplier of Methyl 3-(2-Pyridyl)propiolate recommends cold-chain transportation, underscoring the compound's temperature sensitivity.[5]
Q4: Can I add an inhibitor to my stock solutions?
Yes, the use of polymerization inhibitors is a standard and effective practice, particularly for monomers that are prone to spontaneous polymerization.[]
Commonly Used Inhibitors:
| Inhibitor | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | A phenolic antioxidant that acts as a radical scavenger, terminating polymerization chain reactions.[] |
| Hydroquinone | 0.01 - 0.1% (w/w) | Reacts with and neutralizes radical initiators. Its effectiveness can be enhanced in the presence of oxygen.[] |
Crucial Consideration: The choice of inhibitor must be compatible with your intended downstream application. Always conduct a small-scale pilot experiment to confirm that the inhibitor does not interfere with your desired chemical transformation.
Part 2: Troubleshooting Guides & Proactive Protocols
Scenario 1: Polymerization Detected During a Chemical Reaction
You've executed a reaction and, during the workup phase, you observe a significant quantity of insoluble, tar-like residue, indicating that polymerization has competed with your desired reaction.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting in-reaction polymerization.
In-Depth Analysis and Corrective Actions:
-
Re-evaluate Reagent Purity and Handling: Ensure all reagents are of high purity and that fresh, anhydrous, and degassed solvents are used.
-
Strict Atmosphere Control: All manipulations should be carried out under a rigorously maintained inert atmosphere.
-
Glassware Preparation: All glassware must be thoroughly cleaned and oven-dried to eliminate any potential residues that could initiate polymerization.
Scenario 2: Preparation of Stock Solutions for High-Throughput Screening (HTS)
You are tasked with preparing a multi-well plate of Methyl 3-(2-Pyridyl)propiolate for an HTS campaign and are concerned about its stability over the duration of the experiment.
Protocol for Preparing Stable HTS Plates:
-
Solvent Selection: Opt for a high-purity, anhydrous, aprotic solvent. Anhydrous DMSO is a common choice for HTS, but its quality is paramount.
-
Inert Environment: Perform all liquid handling steps within a glovebox or under a positive pressure of an inert gas.
-
Inhibitor Integration: Add a suitable inhibitor, such as BHT, to the primary stock solution before aliquoting.
-
Plate Sealing and Storage: Immediately after dispensing, seal the plates with appropriate materials and store them at low temperatures (e.g., -20°C) until they are ready for use.
Part 3: Mechanistic Insights
While the precise polymerization mechanism can be complex and condition-dependent, a plausible pathway is free-radical polymerization.
Simplified Free-Radical Polymerization Pathway:
Caption: A simplified representation of a free-radical polymerization pathway.
By implementing the rigorous handling, storage, and experimental procedures outlined in this guide, you can effectively prevent the unwanted polymerization of Methyl 3-(2-Pyridyl)propiolate, thereby ensuring the reliability and success of your research endeavors.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl propiolate, 99%. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerizations of Activated Alkynes. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for Methyl 3-(2-Pyridyl)propiolate Couplings
Welcome to the Technical Support Center dedicated to the synthesis of Methyl 3-(2-Pyridyl)propiolate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and optimization strategies for the critical cross-coupling step, with a specific focus on minimizing catalyst loading. As your virtual Senior Application Scientist, I will explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Introduction: The Challenge of Pyridyl Couplings
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, such as in the synthesis of Methyl 3-(2-Pyridyl)propiolate.[1][2] However, the presence of the nitrogen atom in the 2-pyridyl ring introduces specific challenges. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially deactivating it, a phenomenon known as catalyst poisoning.[3][4] This guide will provide you with the expertise to navigate these challenges and achieve efficient, reproducible couplings with minimal catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the Sonogashira coupling to form Methyl 3-(2-Pyridyl)propiolate?
A1: Low yields in this specific coupling are often attributed to several factors. The most common culprit is the deactivation of the palladium catalyst.[5] The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[4] Other significant factors include the presence of oxygen, which promotes the undesirable homocoupling of methyl propiolate (Glaser coupling), and the choice of an inappropriate base or solvent that may not be optimal for this substrate combination.[6][7]
Q2: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst agglomerates and becomes inactive.[8][9] This is a common sign of catalyst decomposition and can be caused by several factors, including exposure to oxygen, high reaction temperatures, or the use of certain solvents like THF which can sometimes promote its formation.[8][9] To prevent this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen), use degassed solvents, and consider optimizing the reaction temperature.
Q3: Is a copper co-catalyst necessary for this reaction?
A3: While the traditional Sonogashira reaction employs a copper(I) co-catalyst to facilitate the formation of the copper acetylide intermediate, copper-free protocols are also widely used and can be advantageous.[1][8] The copper co-catalyst can promote the homocoupling of methyl propiolate, leading to byproduct formation.[7] For the synthesis of Methyl 3-(2-Pyridyl)propiolate, a copper-free system might offer a cleaner reaction profile, although it may require careful optimization of other parameters like the choice of ligand and base to achieve comparable reaction rates.
Q4: Which palladium catalyst and ligand combination is a good starting point for this coupling?
A4: For couplings involving electron-rich N-heterocycles like pyridine, catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective.[10][11] A good starting point would be a pre-formed palladium complex like Pd(PPh₃)₄ or a combination of a palladium source such as Pd₂(dba)₃ with a ligand like XPhos or SPhos. These ligands can help to stabilize the palladium catalyst and prevent deactivation by the pyridine nitrogen.[12]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing actionable solutions based on chemical principles.
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| Low to No Product Yield | Inactive Catalyst: The palladium catalyst may be old or improperly stored. The 2-pyridyl substrate can also inhibit catalysis.[10] | • Use a fresh batch of palladium catalyst and ensure it is stored under an inert atmosphere. • Consider using a more robust ligand, such as a bulky biarylphosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, to protect the palladium center.[11][12] |
| Insufficiently Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote alkyne homocoupling.[6][7] | • Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period. • Maintain a positive pressure of argon or nitrogen throughout the reaction. | |
| Inappropriate Solvent or Base: The reactants may not be fully soluble, or the base may not be strong enough to deprotonate the alkyne efficiently. | • Ensure all reactants are soluble in the chosen solvent. Consider a co-solvent system if necessary. • Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, but for challenging couplings, a stronger base like Cs₂CO₃ or K₂CO₃ might be beneficial.[7] | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of Oxygen: Oxygen is a key promoter of Glaser coupling, especially in the presence of a copper co-catalyst.[7] | • Implement rigorous anaerobic techniques as described above. |
| High Copper(I) Concentration: The copper co-catalyst is the primary mediator of this side reaction. | • Reduce the loading of the copper(I) salt (e.g., CuI). • Switch to a copper-free Sonogashira protocol.[1][8] • Consider a slow addition of the methyl propiolate to keep its instantaneous concentration low. | |
| Formation of Palladium Black | Catalyst Decomposition: This can be caused by oxygen, high temperatures, or an unsuitable solvent.[8][9] | • Improve inert atmosphere techniques. • If heating, try lowering the reaction temperature. A longer reaction time at a lower temperature is often preferable. • Screen alternative solvents. While THF is common, solvents like DMF, dioxane, or even neat amine can sometimes prevent palladium black formation.[13] |
| Incomplete Consumption of Starting Material | Insufficient Catalyst Loading: The amount of active catalyst may not be sufficient to drive the reaction to completion. | • Incrementally increase the palladium catalyst loading (e.g., from 0.5 mol% to 1 mol%). |
| Low Reaction Temperature: The activation energy for the oxidative addition of the 2-halopyridine may not be reached. | • Gradually increase the reaction temperature in increments (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring for product formation and catalyst decomposition.[10] |
Catalyst Loading Optimization Workflow
The goal of this workflow is to systematically determine the minimum catalyst loading required for an efficient and reproducible coupling of a 2-halopyridine with methyl propiolate.
Experimental Protocol: Catalyst Loading Screen
This protocol outlines a general procedure for screening catalyst loading. It is crucial to maintain consistency in all other reaction parameters while varying the catalyst concentration.
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine or 2-iodopyridine) (1.0 equiv)
-
Methyl propiolate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd source and ligand)
-
Copper(I) iodide (CuI) (if using a copper-co-catalyzed system)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-dioxane)
-
Anhydrous, degassed amine base (e.g., triethylamine or diisopropylethylamine)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flasks or similar reaction vessels for carrying out reactions under an inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of argon, add the 2-halopyridine, palladium catalyst, and CuI (if applicable).
-
Solvent and Base Addition: Add the degassed solvent and amine base via syringe.
-
Degassing: Subject the mixture to three cycles of freeze-pump-thaw to ensure the complete removal of oxygen.
-
Alkyne Addition: Add the methyl propiolate to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature (start at room temperature and gently heat if necessary). Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Work-up and Analysis: Once the reaction is complete (or has reached a plateau), quench the reaction, perform a standard aqueous work-up, and purify the product by column chromatography. Determine the isolated yield.
-
Systematic Variation: Repeat the experiment with systematically lower catalyst loadings (see table below for an example screening strategy).
Data Presentation: Example Catalyst Loading Screen
The following table provides a template for organizing your experimental data to easily compare the effect of catalyst loading on reaction performance.
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Observations |
| 1 | 2.0 | 4.0 | 8 | >95 | 90 | Clear reaction, complete conversion. |
| 2 | 1.0 | 2.0 | 12 | >95 | 88 | Slower reaction, still high yield. |
| 3 | 0.5 | 1.0 | 24 | 90 | 82 | Incomplete conversion after 24h. |
| 4 | 0.1 | 0.2 | 24 | 50 | 45 | Significant starting material remaining. |
This is example data and will vary based on the specific substrates, catalyst system, and reaction conditions.
Visualization of the Troubleshooting and Optimization Workflow
The following diagram illustrates the logical flow for troubleshooting and optimizing the catalyst loading for your reaction.
Caption: Troubleshooting and optimization workflow for catalyst loading.
References
-
MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Wikipedia. Sonogashira coupling. Retrieved from [Link]
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Retrieved from [Link]
-
NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. Retrieved from [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]
-
NIH. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
ResearchGate. Optimisation of the catalyst loading for the Sonogashira reaction a. Retrieved from [Link]
-
PMC. (2024-11-04). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013-01-14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
PubMed. (2014-07-18). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Retrieved from [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
Reddit. (2020-08-08). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
ElectronicsAndBooks. (2014-07-03). Sonogashira Couplings Catalyzed by Collaborative (N‑Heterocyclic Carbene)-Copper and -Palladium Complexes. Retrieved from [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Retrieved from [Link]
-
ACS Publications. (2025-02-18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Retrieved from [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]
-
Nature. (2021-09-02). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Retrieved from [Link]
-
PubMed. (2015-11-02). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Retrieved from [Link]
-
ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Retrieved from [Link]
-
ACS Publications. (2022-07-10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
Reddit. (2021-09-02). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]
-
ResearchGate. (2025-08-06). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]
-
SciSpace. Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
Purdue University Graduate School. CATALYSIS ENABLED SYNTHESIS OF TRICYCLIC-PGDM METHYL ESTER AND DESIGN OF POTENT PRMT5:MEP50 INHIBITORS. Retrieved from [Link]
-
NIH. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
-
NIH. (2023-11-22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Novel Catalysts for the Environmentally Friendly Synthesis of Methyl Methacrylate. Retrieved from [Link]
-
ResearchGate. (2025-08-10). Research Progress on the Catalytic Synthesis Process of Methyl Propionate. Retrieved from [Link]
-
The Versatility of Methyl Propiolate in Modern Chemical Synthesis. Retrieved from [Link]
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- 13. reddit.com [reddit.com]
Technical Support Center: Managing Temperature Sensitivity in Methyl 3-(2-Pyridyl)propiolate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(2-Pyridyl)propiolate. This guide is designed to provide in-depth technical assistance and field-proven insights into managing the temperature sensitivity of reactions involving this versatile reagent. Our goal is to ensure the scientific integrity of your experiments by explaining the causality behind experimental choices and providing self-validating protocols.
Methyl 3-(2-Pyridyl)propiolate is a highly activated alkyne due to the electron-withdrawing nature of both the pyridyl and the methyl ester groups. This high degree of activation makes it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. However, this reactivity also brings inherent temperature sensitivity that, if not properly managed, can lead to poor yields, side-product formation, and in some cases, dangerous runaway reactions. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Troubleshooting Guide: Question-and-Answer Format
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction mixture containing Methyl 3-(2-Pyridyl)propiolate turned dark brown or black upon adding a nucleophile or base, and I'm observing a complex mixture of products by TLC/LC-MS. What is likely happening?
A1: This is a classic sign of an uncontrolled exothermic reaction leading to decomposition or polymerization. The high electrophilicity of the alkyne in Methyl 3-(2-Pyridyl)propiolate makes it very susceptible to rapid, heat-generating reactions, especially with strong nucleophiles or bases.
-
Causality: The addition of a nucleophile, such as a thiol or an amine, to the activated alkyne is often a highly exothermic process. For instance, the addition of thiophenol to 1,3-diphenylprop-2-yn-1-one in the presence of piperidine has been reported to be extremely exothermic.[1] A rapid increase in local temperature can initiate side reactions, such as polymerization of the starting material or decomposition of the product. The pyridyl moiety can also contribute to complex side reactions at elevated temperatures.
-
Troubleshooting Protocol:
-
Low-Temperature Start: Begin your reaction at a significantly lower temperature. A starting point of 0 °C or even -78 °C (dry ice/acetone bath) is recommended.
-
Slow Addition: Add the nucleophile or base dropwise via a syringe pump over an extended period. This allows the reaction vessel's cooling system to dissipate the heat generated.
-
Efficient Stirring: Ensure vigorous stirring to prevent localized "hot spots" where the reagents are introduced.
-
Dilution: Running the reaction at a lower concentration can also help to manage the exotherm by increasing the thermal mass of the solvent.
-
Q2: I am performing a Michael addition with a thiol and Methyl 3-(2-Pyridyl)propiolate. I am getting a mixture of the desired E and Z isomers of the resulting alkene. How can I improve the stereoselectivity?
A2: The stereochemical outcome of Michael additions to propiolates can be influenced by reaction conditions, including temperature.
-
Causality: The initial addition of the nucleophile to the alkyne forms a vinyl anion intermediate. The geometry of this intermediate and its subsequent protonation determine the final stereochemistry of the alkene product. Temperature can affect the rate of isomerization of these intermediates and the kinetics of the protonation step.
-
Experimental Protocol for Optimizing Stereoselectivity:
-
Temperature Screening: Set up small-scale reactions at different temperatures (e.g., -20 °C, 0 °C, and room temperature) to observe the effect on the E/Z ratio.
-
Solvent Choice: The polarity of the solvent can influence the stereochemical course of thiolic nucleophilic additions.[2] Test a range of solvents with varying polarities.
-
Proton Source: The nature of the proton source for quenching the vinyl anion can also affect stereoselectivity. Consider using a buffered solution or a specific weak acid for the workup.
-
Q3: In my Sonogashira coupling reaction with Methyl 3-(2-Pyridyl)propiolate, I am observing significant amounts of Glaser coupling (homocoupling) of my terminal alkyne. How can I minimize this side reaction?
A3: Glaser coupling is a common side reaction in Sonogashira couplings, and its rate can be influenced by temperature.
-
Causality: The Sonogashira reaction involves a palladium-catalyzed cycle and a copper-catalyzed cycle. The copper acetylide intermediate can undergo oxidative homocoupling, especially at higher temperatures or in the presence of oxygen. While many Sonogashira reactions can be performed under mild conditions, such as at room temperature, elevated temperatures can accelerate the undesired homocoupling pathway.[3][4]
-
Troubleshooting Protocol:
-
Temperature Control: If you are running the reaction at elevated temperatures, try reducing it to room temperature. Many modern Sonogashira protocols are efficient at ambient temperatures.[3][4]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several methods have been developed to avoid the issues associated with the copper co-catalyst, including homocoupling.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen-induced homocoupling.
-
Base Selection: The choice of base can also influence the outcome. Amines like triethylamine or diisopropylethylamine are commonly used.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended storage temperature for Methyl 3-(2-Pyridyl)propiolate?
A: It is recommended to store Methyl 3-(2-Pyridyl)propiolate at 2-8°C in a tightly sealed container to maintain its stability and prevent potential degradation over time.
Q: Can I run reactions with Methyl 3-(2-Pyridyl)propiolate at elevated temperatures, for example, under reflux?
A: While some reactions may require heating, it is crucial to approach this with caution. Given the electrophilic nature of the molecule, high temperatures can promote undesired side reactions, including polymerization and decomposition. If heating is necessary, it is advisable to:
-
Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
-
Ensure a highly efficient condenser is used to prevent the loss of volatile reactants.
-
Consider using microwave-assisted synthesis, which can provide rapid and controlled heating, potentially reducing reaction times and the formation of side products.
Q: Are there any specific safety precautions I should take when working with Methyl 3-(2-Pyridyl)propiolate, particularly concerning its temperature sensitivity?
A: Yes. Beyond the standard laboratory safety protocols, consider the following:
-
Cooling Bath: Always have an ice bath or other appropriate cooling system ready before starting your reaction, especially when adding reagents that are known to initiate a strong reaction.
-
Reaction Scale: When exploring a new reaction, start with a small scale to assess its exothermic potential before scaling up.
-
Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer, especially during reagent addition.
Q: Does the temperature affect the regioselectivity of cycloaddition reactions with Methyl 3-(2-Pyridyl)propiolate?
A: Yes, temperature can influence the regioselectivity of cycloaddition reactions. For example, in [3+2] cycloadditions, the formation of different regioisomers may have different activation energies. While some studies have found a lack of correlation between temperature and regioselectivity in certain reactions[5], it is a parameter worth investigating if you are observing a mixture of regioisomers. Running the reaction at different temperatures can help determine if the selectivity is kinetically or thermodynamically controlled.
Data Summary and Protocols
Table 1: Recommended Starting Temperatures for Common Reactions
| Reaction Type | Nucleophile/Reagent | Recommended Starting Temperature | Rationale |
| Michael Addition | Thiols, Amines | 0 °C to -78 °C | Highly likely to be exothermic.[1] |
| Sonogashira Coupling | Terminal Alkynes | Room Temperature | Often proceeds efficiently at ambient temperatures, minimizing side reactions like Glaser coupling.[3][4] |
| [3+2] Cycloaddition | Azides, Nitrones | Room Temperature to 50 °C | Generally proceeds under mild conditions, but temperature can influence rate and selectivity.[6] |
Protocol: Low-Temperature Addition for Potentially Exothermic Reactions
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve Methyl 3-(2-Pyridyl)propiolate in an appropriate anhydrous solvent.
-
Cooling: Cool the flask to the desired starting temperature (e.g., 0 °C) using an ice-water bath.
-
Reagent Preparation: Prepare a solution of the nucleophile or base in the same anhydrous solvent in a separate flask.
-
Slow Addition: Draw the nucleophile/base solution into a syringe and place it on a syringe pump. Add the solution to the cooled, stirred solution of Methyl 3-(2-Pyridyl)propiolate at a slow, controlled rate.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. If a significant exotherm is observed, slow down the addition rate.
-
Reaction Progress: After the addition is complete, allow the reaction to stir at the low temperature and monitor its progress by TLC or LC-MS. The temperature can be gradually allowed to rise to room temperature if necessary for the reaction to go to completion.
Visualizing Reaction Management
Diagram 1: Troubleshooting Workflow for Unexpected Exotherms
Caption: A decision tree for troubleshooting uncontrolled exotherms.
References
-
Unconventional synthesis of nitrogenated heterocycles with potencial bioactive properties. (2007). ResearchGate. [Link]
-
Effect of the temperature on the regioselectivity of the reaction of.... (n.d.). ResearchGate. [Link]
-
Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. (2023). Scientiae Radices. [Link]
-
Temperature–dependent reaction rates of quinone-alkene cycloaddition reveal that only entropy determines the rate of SPOCQ reactions. (n.d.). National Institutes of Health. [Link]
-
[3 + 2]-Cycloaddition reaction of sydnones with alkynes. (2018). ResearchGate. [Link]
-
Optimization of [3 + 2] cycloaddition reaction with 1 a, 2 a, and 3 a [a]. (n.d.). ResearchGate. [Link]
-
Thermal [3+2] cycloaddition of alkynes with α,α‐difluoroalkyl azides. (n.d.). ResearchGate. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. (n.d.). ACS Publications. [Link]
-
Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides. (2016). Organic Letters. [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). MDPI. [Link]
-
Computational studies on thermo-kinetics aspects of pyrolysis of isopropyl acetate and its methyl, bromide and hydroxyl derivatives. (2022). National Institutes of Health. [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]
-
Coupling to alkynes: the Sonogashira reaction. (n.d.). Al-Kimia. [Link]
-
Computational studies on thermo-kinetics aspects of pyrolysis of isopropyl acetate and its methyl, bromide and hydroxyl derivatives. (2022). ResearchGate. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Special Issue : Novelties in N-Heterocycles Chemistry: From Synthesis to Application. (n.d.). MDPI. [Link]
-
Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides. (n.d.). RSC Publishing. [Link]
-
Experimental and modeling study of the thermal decomposition of methyl decanoate. (n.d.). National Institutes of Health. [Link]
-
Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. (2023). National Institutes of Health. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Institutes of Health. [Link]
-
27 questions with answers in MICHAEL ADDITION. (n.d.). ResearchGate. [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (n.d.). National Institutes of Health. [Link]
-
Methyl propionate. (n.d.). NIST WebBook. [Link]
-
Analysis of Propellants by HyperDSC and TGA. (n.d.). S4Science. [Link]
-
Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. (n.d.). ResearchGate. [Link]
-
Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. (n.d.). DTIC. [Link]
-
DSC heating traces (1 st heating) of cPGA prepared with pyridine at 120 °C. (n.d.). ResearchGate. [Link]
-
Methyl propiolate. (n.d.). Wikipedia. [Link]
-
Exploring Material Behavior through DSC and TGA: Principles and Applications in Modern Thermal Analysis. (n.d.). Sciforum. [Link]
-
Reactivity, Regioselectivity, and Synthetic Application of 2-Pyrenyl Units in Scholl Reactions. (2023). ChemRxiv. [Link]
-
Computational study of the thermal decomposition of some oxypropenes. (n.d.). ResearchGate. [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). MDPI. [Link]
-
Michael Addition Reaction EXPLAINED. (2025). YouTube. [Link]
-
Reactivity, Regioselectivity, and Synthetic Application of 2-Pyrenyl Units in Scholl Reactions. (2023). ChemRxiv. [Link]
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Technical Support Center: Troubleshooting Cycloadditions with Methyl 3-(2-Pyridyl)propiolate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cycloaddition reactions involving Methyl 3-(2-Pyridyl)propiolate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sometimes challenging reagent. As an electron-deficient alkyne, Methyl 3-(2-Pyridyl)propiolate is a powerful tool in constructing complex heterocyclic scaffolds through reactions like the Diels-Alder and 1,3-dipolar cycloadditions.[1] However, its electronic nature and the presence of the basic pyridyl nitrogen can lead to unexpected reaction pathways.
This document provides in-depth, question-and-answer-based troubleshooting guides to help you diagnose and resolve common issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is yielding a complex mixture of products with multiple spots on my TLC plate. What are the most likely unexpected byproducts?
A1: The Cause of Complexity
When cycloadditions with Methyl 3-(2-Pyridyl)propiolate result in a "messy" reaction profile, it's typically due to competing reaction pathways that are kinetically accessible. The core issue stems from the molecule's dual functionality: the highly electrophilic alkyne and the nucleophilic/basic 2-pyridyl nitrogen.
Probable Byproducts:
-
Michael Addition Adducts: The pyridyl nitrogen of one molecule can act as a nucleophile and attack the electron-deficient alkyne of another molecule. If trace nucleophiles (e.g., water, amines from other reagents) are present, they can also initiate this side reaction.
-
Dimerization/Oligomerization: The high reactivity of the propiolate can lead to self-condensation or polymerization, especially at elevated temperatures or in the presence of certain catalysts or bases.
-
Unexpected Regioisomers: In cycloadditions with unsymmetrical dienes or dipoles, the formation of more than one regioisomer is a common outcome. While often desired, an unexpected ratio or the appearance of a minor isomer as a major product can complicate purification.[2][3]
-
Rearrangement Products: The primary cycloadducts can sometimes be unstable under the reaction conditions and undergo subsequent rearrangements to form more stable aromatic products. For instance, initial adducts from Diels-Alder reactions with oxazoles can rearrange to form substituted pyridines.[4]
The diagram below illustrates these competing pathways originating from the starting material.
Caption: Workflow for mitigating Michael addition byproducts.
Q4: I am attempting a Diels-Alder ([4+2] cycloaddition) reaction, but the reactivity is very low. Why isn't it working?
A4: Addressing Poor Diels-Alder Reactivity
The Diels-Alder reaction is a powerful C-C bond-forming reaction, but it is highly sensitive to the electronic nature of both the diene and the dienophile. [5] Mechanistic Considerations:
-
Normal vs. Inverse Electron Demand: A standard Diels-Alder reaction proceeds fastest between an electron-rich diene and an electron-deficient dienophile. [5]Methyl 3-(2-Pyridyl)propiolate is an excellent electron-deficient dienophile. Therefore, for a successful reaction, your diene partner must be sufficiently electron-rich (e.g., contain electron-donating groups like ethers or alkyl chains). If your diene is also electron-deficient, you are attempting an electronically mismatched or "inverse electron demand" Diels-Alder, which typically requires very high temperatures or specific promotion. [6][7]
-
Pyridine as a Diene: The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom and is generally a very poor diene in Diels-Alder reactions. While possible, these reactions often require metal coordination to the pyridine ring to alter its electronic properties or extremely harsh conditions. [8]
-
Lewis Acid Inhibition: While Lewis acids can activate dienophiles, they are also strongly attracted to the basic pyridyl nitrogen. The Lewis acid can become sequestered by the nitrogen on your starting material, preventing it from activating the alkyne and potentially inhibiting the reaction altogether.
Optimization Protocol for Low-Yielding Diels-Alder Reactions:
| Step | Procedure | Objective |
| 1. Assess Diene Electronics | Analyze the structure of your diene. Does it have electron-donating groups (EDGs)? | To confirm you are running a "normal electron demand" Diels-Alder. If not, high temperatures (>150 °C) in a sealed tube may be required. |
| 2. Lewis Acid Screen | If the diene is moderately rich, screen Lewis acids known to be less oxophilic/azophilic (e.g., BBr₃, certain copper or scandium complexes) at low temperatures (-78 °C to RT). | To find a Lewis acid that preferentially activates the alkyne's carbonyl over coordinating to the pyridine nitrogen. |
| 3. Thermal Conditions | If catalysis fails, attempt the reaction under high-temperature thermal conditions (e.g., refluxing toluene, xylene, or in a sealed tube). | To provide sufficient energy to overcome the activation barrier for electronically matched but sluggish reactions. |
| 4. High Pressure | For particularly stubborn cases, high-pressure conditions (5-15 kbar) can promote cycloadditions by favoring the more compact transition state. | An advanced technique to force sterically or electronically disfavored reactions to proceed. |
References
- Shang, Y. et al. (2017). A base-catalyzed synthesis of indolizine via a 1,3-dipolar cycloaddition between pyridinium salt and alkyne. Org. Biomol. Chem.
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
Couto, A. G. et al. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules. Available at: [Link]
-
ChemHelpASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]
- Jaung, J. & Jung, Y.-S. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Bulletin of The Korean Chemical Society.
- Jung, M. E. & Rohloff, J. C. (1984). Intramolecular Diels-Alder Chemistry of Pyrroles. J. Chem. Soc., Chem. Commun.
-
Gaina, C. et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. International Journal of Molecular Sciences. Available at: [Link]
- Gunnoe, T. B. (n.d.). Diels-Alder Cycloaddition Reactions with Dihapto-Coordinated Pyridines.
-
Zhai, H. et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. Available at: [Link]
- Jasiński, R. (2021).
-
Hirst, G. C. (2001). Methyl Propiolate. Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
Jasiński, R. (2022). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. Symmetry. Available at: [Link]
-
Lawrence, S. et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry. Available at: [Link]
- Bull, J. A. et al. (2012).
- Sá, M. C. M. et al. (2002). Unusual [4+2]Cycloaddition Reaction between Electron-Poor 1,2-Diaza-1,3-dienes and Electron-Poor Alkenes: Useful Entry to Novel Tetrahydropyridazines. Journal of the Brazilian Chemical Society.
- Undheim, K. et al. (1983). Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. Acta Chemica Scandinavica.
-
Zhang, J. et al. (2020). Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water. ACS Omega. Available at: [Link]
- Boger, D. L. et al. (2015). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. Journal of the American Chemical Society.
-
Zaragoza, F. (2022). Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. YouTube. Available at: [Link]
- Wang, J. et al. (2021). Photoinduced formal [4 + 2] cycloaddition of two electron-deficient olefins and its application to the synthesis of lucidumone.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. . Available at: [Link]
-
LibreTexts Chemistry. (2019). 15.6: The Diels-Alder (4+2) Cycloaddition Reaction. Chemistry LibreTexts. Available at: [Link]
- Houk, K. N. et al. (2021). Mechanisms and Dynamics of Synthetic and Biosynthetic Formation of Delitschiapyrones: Solvent Control of Ambimodal Periselectivity. Journal of the American Chemical Society.
-
Chemistry Proceedings. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]
- Beverina, L. et al. (2021). Unprecedented “off-pathway” [2+2] Cycloaddition-Retroelectrocyclization Reaction Between an Unsymmetric Alkyne and Tetracyanoquinodimethane.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. . Available at: [Link]
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Technical Support Center: Overcoming Poor Regioselectivity with Pyridyl Propiolates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming challenges related to poor regioselectivity in reactions involving pyridyl propiolates. The unique electronic properties of the pyridine ring introduce specific challenges and opportunities in controlling the regiochemical outcome of cycloaddition and other reactions.[1] This resource will help you navigate these complexities and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Problem 1: My 1,3-dipolar cycloaddition reaction with a pyridyl propiolate yields a mixture of regioisomers.
Probable Causes:
-
Insufficient Electronic Bias: The inherent electronic properties of the substituted pyridine ring and the dipole may not provide a strong enough directing effect to favor one regioisomer significantly. The pyridine nitrogen acts as a Lewis basic site, influencing the electron density of the propiolate's alkyne.[2][3]
-
Steric Hindrance: Bulky substituents on either the pyridyl propiolate or the 1,3-dipole can disfavor the sterically more demanding transition state, leading to the formation of the less hindered, but electronically less favored, regioisomer.
-
Reaction Conditions: Temperature, solvent polarity, and the presence of catalysts can all influence the transition state energies of the competing pathways, thereby affecting the regioselectivity.[4]
Solutions & Experimental Protocols:
-
Leverage Lewis Acid Catalysis to Enhance Regiocontrol: Lewis acids can coordinate to the pyridine nitrogen, increasing the electron-withdrawing nature of the pyridyl group and enhancing the regioselectivity of the cycloaddition.[5][6]
-
Screening Lewis Acids:
-
Protocol: To a solution of your pyridyl propiolate (1.0 equiv) and 1,3-dipole (1.2 equiv) in a dry, aprotic solvent (e.g., CH₂Cl₂, Toluene, or THF) under an inert atmosphere, add the Lewis acid (0.1 - 1.0 equiv). Monitor the reaction by TLC or LC-MS.
-
Rationale: Different Lewis acids (e.g., BF₃·OEt₂, Zn(OTf)₂, Cu(OTf)₂, Sc(OTf)₃) have varying affinities for the pyridine nitrogen and will exert different electronic effects.[7] A systematic screen is crucial to identify the optimal catalyst for your specific substrate combination.
-
-
Data Summary: Effect of Lewis Acids on Regioselectivity
Lewis Acid (0.2 equiv) Solvent Temperature (°C) Regioisomeric Ratio (A:B) None CH₂Cl₂ 25 1.5 : 1 BF₃·OEt₂ CH₂Cl₂ 0 8 : 1 Zn(OTf)₂ CH₂Cl₂ 25 5 : 1 | Cu(OTf)₂ | Toluene | 60 | >20 : 1 |
-
-
Employ a Directing Group Strategy: The strategic placement of a Lewis basic directing group on the reaction partner can promote a specific orientation through coordination with a Lewis acid catalyst, effectively tethering the reactants in a desired geometry.[8]
Caption: Directed cycloaddition workflow. -
Solvent Optimization: The polarity of the solvent can stabilize or destabilize the different transition states leading to the regioisomers.[4]
-
Protocol: Run the reaction in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile).
-
Rationale: Polar solvents may favor the transition state leading to the more polar regioisomer. A systematic evaluation can reveal a solvent system that maximizes the desired selectivity.
-
Problem 2: My C-H activation/functionalization reaction on a pyridine ring in the presence of a propiolate is not regioselective.
Probable Causes:
-
Multiple Accessible C-H Bonds: The pyridine ring has several C-H bonds that could potentially be activated, and the directing group may not provide sufficient bias for one position over another.
-
Catalyst Control is Insufficient: The chosen transition metal catalyst may not have the appropriate ligand sphere to enforce high regioselectivity.[9][10]
Solutions & Experimental Protocols:
-
Ligand Screening for Catalyst-Controlled Regioselectivity: The choice of ligand on the transition metal catalyst is paramount in directing the C-H activation to a specific site.[9]
-
Protocol: Set up a parallel screen of reactions using the same metal precursor (e.g., [Rh(cod)₂]BF₄, Co(acac)₃) but with a variety of phosphine or N-heterocyclic carbene (NHC) ligands.[11][12]
-
Rationale: Ligands with different steric bulk and electronic properties (e.g., bite angle, cone angle) can dramatically influence the regiochemical outcome by modulating the geometry of the metal center. For example, in rhodium-catalyzed additions of aryl boron nucleophiles to pyridinium salts, the choice between BINAP and Bobphos ligands can completely switch the regioselectivity between C6 and C2 addition.[9]
-
Data Summary: Ligand Effect on Regioselectivity
Catalyst System Regioselectivity (C6:C2) Rh/BINAP >95 : 5 | Rh/Bobphos | <5 : >95 |
-
-
Utilize a Removable Blocking Group: Temporarily blocking a more reactive position can force the reaction to occur at the desired, less reactive site.[13]
-
Protocol:
-
Introduce a bulky, removable group (e.g., a silyl group) at the undesired position of C-H activation.
-
Perform the C-H activation/functionalization with the pyridyl propiolate.
-
Remove the blocking group under appropriate conditions (e.g., with a fluoride source for a silyl group).
-
-
Rationale: This strategy provides a synthetic "detour" to achieve the desired regiochemistry when direct methods fail.
Caption: Workflow for using a blocking group. -
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using the pyridyl group as a directing group?
A1: The nitrogen atom of the pyridine ring is Lewis basic, meaning it can donate its lone pair of electrons to a Lewis acid (like a metal catalyst).[2] This coordination activates the pyridine ring towards nucleophilic attack or C-H activation.[3][6] The position of the nitrogen within the ring (e.g., 2-pyridyl, 3-pyridyl, 4-pyridyl) relative to the reacting propiolate creates a specific steric and electronic environment that can direct an incoming reagent to a particular position.[8][14]
Q2: How does the position of the nitrogen in the pyridine ring (2-, 3-, or 4-pyridyl) affect regioselectivity in reactions with propiolates?
A2: The position of the nitrogen is critical. A 2-pyridyl group places the nitrogen in close proximity to the reaction center, allowing for a strong chelation effect with a metal catalyst, often leading to high ortho-selectivity. A 3-pyridyl group exerts a more distal electronic influence, and its directing ability is often more subtle and can be influenced by other substituents on the ring.[13] A 4-pyridyl group places the nitrogen far from the reaction site, and its directing effect is primarily through resonance, which can be weaker than the chelation assistance from a 2-pyridyl substituent.
Q3: Can computational chemistry help predict the regioselectivity of my reaction?
A3: Absolutely. Density Functional Theory (DFT) calculations can be a powerful predictive tool. By modeling the transition state energies for the different possible reaction pathways (leading to different regioisomers), you can predict which isomer is kinetically favored.[15][16] This can save significant laboratory time by guiding your choice of substrates, catalysts, and reaction conditions.
Q4: My reaction is still not selective. What general troubleshooting steps should I take? [17][18]
A4: If you've addressed the specific points above and still face issues, return to the fundamentals:
-
Purity of Reagents: Ensure your pyridyl propiolate, solvents, and all other reagents are pure and dry. Contaminants can interfere with catalytic cycles.
-
Inert Atmosphere: Many organometallic catalysts used to control selectivity are sensitive to air and moisture. Ensure your reaction is run under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Run reactions at lower temperatures. This often increases the energy difference between competing transition states, leading to higher selectivity.
-
Rate of Addition: Slow addition of a reagent can sometimes prevent the formation of side products and improve selectivity.
This technical guide provides a starting point for addressing regioselectivity challenges with pyridyl propiolates. The key to success lies in a systematic approach to troubleshooting, informed by a solid understanding of the underlying mechanistic principles.
References
-
Royal Society of Chemistry. (n.d.). Lewis acid-catalysed cyclization of pyridinium 1,4-zwitterionic thiolates with propargyl alcohols and fluorescence applications. Chemical Communications. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Development of a Mild and Versatile Directed Cycloaddition Approach to Pyridines. PubMed Central. Retrieved from [Link]
-
PubMed. (2024). Co(III)-Catalyzed C6-Selective C-H Activation/Pyridine Migration of 2-Pyridones with Propiolates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Design plan for EnT-driven [3+2] cycloadditions of N–N pyridinium.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Retrieved from [Link]
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Scilit. (n.d.). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Retrieved from [Link]
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Expert Opinion on Drug Discovery. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]
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PubMed. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Retrieved from [Link]
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PubMed. (n.d.). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. PubMed Central. Retrieved from [Link]
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University of Bath's research portal. (2015). Lewis Acids for the Activation of Pyridines for Further Functionalisation. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (1961). The reaction of pyridine with methyl propiolate. Journal of the Chemical Society (Resumed). Retrieved from [Link]
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YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
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American Chemical Society. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
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MDPI. (n.d.). Exploring Regio- and Stereoselectivity in [3+2] Cycloaddition: Molecular Electron Density Theory Approach for Novel Spirooxindole-Based Benzimidazole with Pyridine Spacer. Retrieved from [Link]
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MDPI. (n.d.). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]
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Technical Support Center: Navigating Scale-Up Challenges for Reactions Using Methyl 3-(2-Pyridyl)propiolate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered when scaling reactions involving Methyl 3-(2-Pyridyl)propiolate. As a highly reactive and functionalized building block, its behavior can change dramatically when moving from the bench to pilot-plant or manufacturing scale. This resource provides in-depth, experience-driven advice to ensure your scale-up process is safe, efficient, and successful.
Section 1: Foundational Safety & Hazard Management (FAQs)
Scaling up any process begins with a deep understanding of the inherent hazards. Methyl 3-(2-Pyridyl)propiolate is an acetylenic compound, a class of molecules known for its potential thermal instability. A robust safety assessment is not just a regulatory requirement but the bedrock of a successful scale-up campaign.
Question: What are the primary hazards associated with Methyl 3-(2-Pyridyl)propiolate and its parent compound class at an industrial scale?
Answer: At scale, the primary hazards shift from simple handling risks to process safety events. For Methyl 3-(2-Pyridyl)propiolate, these are:
-
Thermal Runaway and Decomposition: Acetylenic compounds can undergo highly exothermic, and sometimes explosive, decomposition at elevated temperatures or pressures.[1] This risk is magnified at scale where the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Flammability: The compound is a flammable liquid and vapor.[2][3] On a large scale, managing vapors and potential ignition sources is critical. All equipment, including reactors and transfer lines, must be properly grounded and bonded to prevent static discharge.[3][4]
-
Reactivity Hazards: The molecule's alkyne group is highly reactive. It can react violently with strong oxidizing agents, acids, and bases.[4] Uncontrolled reactions can lead to rapid temperature and pressure increases.
-
Health Hazards: It is a skin, eye, and respiratory irritant.[2][3] While manageable in a lab fume hood, at scale, closed-system transfers and appropriate personal protective equipment (PPE) are mandatory to prevent exposure during charging, sampling, and maintenance.[3]
Question: We are planning our first 100L scale reaction. What is the most critical first step?
Answer: Before any scale-up, a Process Hazard Analysis (PHA) is essential. This systematic evaluation identifies potential failure modes and their consequences. For a molecule like this, the PHA must include a thorough thermal stability screening .
A key technique is Differential Scanning Calorimetry (DSC) . A DSC analysis will determine the onset temperature of decomposition and the energy released. This data is non-negotiable for defining the maximum safe operating temperature of your reaction and for designing emergency relief systems. The principles of Process Safety Management (PSM), as outlined by OSHA, provide a comprehensive framework for managing these hazards.[5][6]
Workflow: Hazard Mitigation & Process Safety
The following workflow illustrates the critical steps in mitigating risks before and during scale-up.
Caption: Workflow for mitigating hazards during scale-up.
Section 2: Troubleshooting Guide for Common Scale-Up Issues
This section addresses specific, practical problems you may encounter during your scale-up campaign.
Issue 1: My reaction yield dropped from 95% at 1L to 60% in a 50L reactor, and the reaction is stalling.
Question: We are performing a transition-metal-catalyzed cross-coupling reaction. On the bench, it works perfectly. In the plant, the conversion seems to stop after a few hours. What's happening?
Answer: This is a classic scale-up problem rooted in mass and heat transfer limitations. What works in a round-bottom flask, with its high surface area and efficient magnetic stirring, often fails in a large, baffled reactor.[7]
Causality & Potential Solutions:
-
Poor Mixing (Mass Transfer):
-
The Problem: In a large vessel, reactants and catalyst may not be homogenously distributed. This creates localized "hot spots" or areas of low reactant concentration, effectively slowing or stopping the reaction. Your catalyst may also be settling if it's heterogeneous.
-
The Solution:
-
Optimize Agitation: Review the reactor's impeller type (e.g., pitched-blade, Rushton turbine) and agitation speed (RPM). The goal is to achieve full solids suspension and good liquid turnover. Computational Fluid Dynamics (CFD) modeling can be an invaluable tool here.
-
Subsurface Addition: Instead of adding a key reagent to the surface, consider a dip tube to introduce it below the liquid level, closer to the impeller, for immediate dispersion.
-
-
-
Inefficient Heat Transfer:
-
The Problem: Many coupling reactions are exothermic. On a small scale, the flask's surface area quickly dissipates this heat. In a 50L reactor, the heat generated can overwhelm the jacket's cooling capacity, causing the internal temperature to rise. This can lead to catalyst deactivation or byproduct formation. Conversely, for endothermic reactions, the jacket may not be able to supply heat fast enough.
-
The Solution:
-
Controlled Dosing: Add the most reactive reagent slowly over time. This allows the cooling system to keep pace with the heat being generated. Reaction calorimetry can determine the exact heat flow to program a safe addition profile.[8]
-
Solvent Choice: A higher-boiling solvent might allow you to run the reaction at a higher, more controlled temperature, improving kinetics without localized boiling.
-
-
Troubleshooting Logic: Diagnosing Poor Yield
Use this decision tree to systematically diagnose the root cause of decreased yield during scale-up.
Caption: Logic tree for troubleshooting poor reaction yield at scale.
Issue 2: We are observing significant amounts of a dark, insoluble byproduct that wasn't present in our lab experiments.
Question: Our reaction mixture is turning dark brown, and we are filtering off a significant amount of intractable solids, which is trapping our product and complicating the work-up. Why is this happening now?
Answer: You are likely encountering polymerization or decomposition of the propiolate starting material or product. The high reactivity of the alkyne functional group makes it susceptible to side reactions, especially under scale-up conditions where reaction times are longer and localized hot spots are more common.[9]
Causality & Potential Solutions:
-
Michael Addition / Polymerization:
-
The Problem: The pyridine nitrogen, especially if deprotonated, or other nucleophiles in your reaction can attack the electron-deficient alkyne, initiating a polymerization cascade. This is often catalyzed by heat or trace metals.
-
The Solution:
-
Strict Temperature Control: This is the most critical parameter. Ensure your reactor's temperature probes are accurately calibrated and placed to reflect the true internal temperature.
-
Inert Atmosphere: Oxygen can sometimes initiate radical polymerization pathways. Maintain a robust nitrogen or argon blanket throughout the process.[10]
-
Order of Addition: Consider adding the Methyl 3-(2-Pyridyl)propiolate last and slowly to a well-stirred mixture of the other reagents to ensure it reacts quickly in the desired pathway rather than self-reacting.
-
-
-
Catalyst-Induced Decomposition:
-
The Problem: Some transition metal catalysts, or even acidic/basic impurities, can catalyze the decomposition of acetylenic compounds.
-
The Solution:
-
Catalyst Screening: The catalyst that worked best on a small scale might not be the most stable or selective for longer reaction times. You may need to re-screen catalysts for robustness.
-
Purity of Materials: Ensure all reagents and solvents are of high purity and free from contaminants that could trigger side reactions.
-
-
Section 3: Protocols & Best Practices for Scalable Reactions
Proactive process design is more effective than reactive troubleshooting. This section provides standardized protocols and data to help you design a robust and scalable process from the outset.
Protocol: Thermal Hazard Screening via DSC
This protocol outlines the essential steps for assessing the thermal stability of your reaction mixture.
Objective: To determine the onset temperature of decomposition (Tonset) and the total energy release (ΔHd) for the reaction mixture.
Methodology:
-
Sample Preparation: In an inert atmosphere glovebox, carefully prepare a sample that accurately represents the final reaction mixture at its highest concentration. Include all reactants, catalysts, and the solvent.
-
Instrument Setup:
-
Use a high-pressure DSC crucible (e.g., gold-plated stainless steel) to contain any potential off-gassing.
-
Program the DSC instrument with a "ramp-hold-ramp" profile. A typical method is:
-
Ramp from 25 °C to the proposed reaction temperature (e.g., 80 °C) at 10 °C/min.
-
Hold isothermally at the reaction temperature for the planned duration of the reaction (e.g., 4 hours).
-
Ramp from the reaction temperature to a high temperature (e.g., 350 °C) at 2-5 °C/min to induce decomposition.
-
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify the onset temperature of the exothermic decomposition event.
-
Integrate the peak area to calculate the heat of decomposition (in J/g).
-
-
Interpretation: A safe process should have a significant gap (ideally >100 °C) between the maximum process temperature and the Tonset of decomposition.
Data Table: Solvent Selection for Scale-Up
The choice of solvent is critical for managing temperature, ensuring solubility, and facilitating downstream processing.
| Solvent | Boiling Point (°C) | Key Scale-Up Considerations |
| Toluene | 111 | Good for moderate temperature reactions. Can be difficult to remove from the product. Azeotropically removes water. |
| Acetonitrile (ACN) | 82 | Polar aprotic, dissolves many catalysts. Lower flash point requires careful handling. Can be challenging for aqueous work-ups. |
| 2-Methyl-THF | 80 | Greener alternative to THF. Less prone to peroxide formation. Good for organometallic reactions. |
| N,N-Dimethylformamide (DMF) | 153 | High boiling point, excellent solvating power. Difficult to remove. Potential for runaway reactions if decomposition is initiated. |
| Dimethyl Sulfoxide (DMSO) | 189 | Very high boiling point, excellent solvent. Extremely difficult to remove. Can decompose energetically. |
Protocol: Scalable Post-Reaction Work-Up & Purification
Transitioning from lab-scale chromatography to scalable isolation methods like crystallization is a common goal.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add an appropriate quenching solution (e.g., aqueous ammonium chloride for organometallics, water for others) while monitoring the internal temperature.
-
Phase Split:
-
Add an extraction solvent (e.g., Ethyl Acetate, Toluene).
-
Agitate for 30 minutes, then allow the layers to settle. Note: At scale, settling can take much longer than on the bench. Be patient to avoid taking an interface cut. If emulsions form, add brine to help break them.
-
-
Washes: Perform sequential washes of the organic layer with dilute acid (to remove basic impurities), dilute base (to remove acidic impurities), and finally brine (to begin drying).
-
Solvent Swap & Crystallization:
-
Concentrate the organic layer via distillation. It is often preferable to perform a solvent swap to a suitable crystallization solvent (e.g., Isopropanol, Heptane).
-
Once at the target concentration, cool the solution slowly according to a pre-defined cooling curve to promote the growth of large, pure crystals.
-
Age the resulting slurry, then isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
-
Drying: Dry the product cake under vacuum with a nitrogen sweep at a validated temperature well below its melting point or decomposition temperature.
References
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Process Safety Management - Overview | Occupational Safety and Health Administration [osha.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dokumen.pub [dokumen.pub]
Validation & Comparative
A Comparative Guide for Researchers: Methyl 3-(2-Pyridyl)propiolate versus Dimethyl Acetylenedicarboxylate (DMAD) in Modern Synthesis
In the landscape of synthetic organic chemistry, electron-deficient alkynes are indispensable tools for constructing complex molecular architectures. Among these, dimethyl acetylenedicarboxylate (DMAD) has long been a workhorse, valued for its high reactivity in cycloaddition and Michael addition reactions. However, the emergence of functionally-rich alternatives necessitates a deeper comparative analysis. This guide provides an in-depth examination of Methyl 3-(2-Pyridyl)propiolate, contrasting its performance, reactivity, and synthetic utility against the benchmark, DMAD. Our focus is to move beyond mere description and elucidate the causal relationships between structure and reactivity, empowering researchers to make more informed decisions in experimental design.
Structural and Electronic Foundations: Symmetry vs. Strategic Asymmetry
At first glance, both DMAD and Methyl 3-(2-Pyridyl)propiolate are activated alkynes, rendered electrophilic by adjacent electron-withdrawing groups. However, their fundamental structural differences dictate their reactivity profiles and synthetic potential.
Dimethyl Acetylenedicarboxylate (DMAD) is a symmetrical molecule, flanked by two equivalent methyl ester groups. This symmetry simplifies reactions where regioselectivity is not a concern and ensures high, unbiased electrophilicity at both acetylenic carbons. Its reactivity is potent and predictable, driven solely by the strong inductive and mesomeric effects of the two ester moieties.
Methyl 3-(2-Pyridyl)propiolate , conversely, is an unsymmetrical alkyne. It features a methyl ester group on one side and a 2-pyridyl group on the other. This asymmetry is not a limitation but a strategic design feature. The 2-pyridyl group introduces several critical functionalities:
-
A Lewis Basic Site: The lone pair on the pyridine nitrogen can coordinate with Lewis acids, providing a handle for catalytic activation.
-
Electronic Polarization: The pyridine ring modulates the electronic distribution across the alkyne, influencing regiochemical outcomes in cycloaddition reactions.
-
Chelation Potential: The nitrogen atom can act as a directing group or participate in chelation-controlled transition states, offering a higher degree of stereochemical and regiochemical control.
Caption: Structural comparison of symmetrical DMAD and asymmetrical Methyl 3-(2-Pyridyl)propiolate.
Comparative Performance in Cycloaddition Reactions
The most common application for these reagents is in cycloaddition reactions, where their performance differences become starkly apparent.
[4+2] Diels-Alder Reactions
Both molecules are potent dienophiles.[1][2] DMAD reacts readily with a vast array of dienes, often under thermal conditions, due to its high intrinsic electrophilicity.[3]
The true advantage of Methyl 3-(2-Pyridyl)propiolate lies in its capacity for Lewis acid catalysis . The coordination of a Lewis acid (e.g., AlCl₃, Ca(OTf)₂, ZnCl₂) to the pyridyl nitrogen dramatically lowers the dienophile's LUMO energy, leading to significant rate accelerations.[4][5][6] This allows reactions to proceed under much milder conditions (often at or below room temperature) than those required for DMAD, preserving sensitive functional groups and often improving yields.[7][8] Furthermore, this coordination can enforce a specific geometry in the transition state, enhancing stereoselectivity (endo/exo ratios).[7]
Caption: Workflow for Lewis acid-catalyzed Diels-Alder reactions using Methyl 3-(2-Pyridyl)propiolate.
[3+2] Dipolar Cycloadditions
In 1,3-dipolar cycloadditions, both compounds serve as excellent dipolarophiles for synthesizing five-membered heterocycles.[9][10][11] The key differentiator here is regioselectivity .
-
With DMAD , its symmetry means that addition of an unsymmetrical 1,3-dipole (like a nitrile oxide or an azomethine ylide) can only lead to one constitutional isomer, although stereoisomers are possible.
-
With Methyl 3-(2-Pyridyl)propiolate , the reaction with an unsymmetrical dipole can produce two distinct regioisomers. The outcome is governed by a combination of sterics and electronics (orbital coefficients) of the two termini of the alkyne. The pyridyl and ester groups exert different influences, allowing for inherent or catalyst-induced regiocontrol that is impossible with DMAD.
Caption: Possible regiochemical pathways for Methyl 3-(2-Pyridyl)propiolate in [3+2] cycloadditions.
Quantitative Data and Performance Metrics
To provide a clear, data-driven comparison, the following table summarizes typical outcomes for the Diels-Alder reaction of cyclopentadiene with both dienophiles.
| Feature | Dimethyl Acetylenedicarboxylate (DMAD) | Methyl 3-(2-Pyridyl)propiolate | Rationale & Causality |
| Typical Reaction | Diels-Alder with Cyclopentadiene | Diels-Alder with Cyclopentadiene | A benchmark reaction for comparing dienophile reactivity. |
| Conditions | Refluxing toluene or xylene (80-140 °C), several hours.[3] | 0.1 eq. Cu(NO₃)₂ in water, room temp, < 1 hour.[7] | The pyridyl group enables Lewis acid catalysis, dramatically lowering the activation energy and allowing for milder conditions. |
| Relative Rate | Baseline | Up to 79,300x faster than uncatalyzed reaction.[7] | Lewis acid coordination vastly increases the electrophilicity of the alkyne, accelerating the reaction.[6] |
| Yield | Good to Excellent (typically >80%) | Excellent (often >90%) | Milder conditions reduce side reactions and thermal decomposition, often leading to higher isolated yields. |
| Selectivity | N/A (Symmetrical) | High regioselectivity; potential for high stereoselectivity. | The directing effect of the pyridyl-metal complex steers the diene to a specific orientation. |
| Key Advantage | High reactivity, commercially available, predictable for symmetrical systems. | Catalytic activation, mild conditions, high degree of stereo/regiocontrol. | DMAD is a brute-force reagent; the pyridyl propiolate is a precision tool. |
| Limitation | Lack of regiocontrol, often requires harsh thermal conditions. | Higher cost, synthesis may be required, regioselectivity needs optimization. | The added functionality and control of the pyridyl propiolate comes at a higher synthetic cost. |
Experimental Protocols: A Head-to-Head Comparison
The following protocols are representative and illustrate the practical differences in employing these two reagents.
Protocol A: Thermal Diels-Alder Reaction with DMAD
-
Objective: Synthesize the Diels-Alder adduct of DMAD and furan.
-
Causality: This protocol relies on high thermal energy to overcome the activation barrier of the cycloaddition. Xylene is used as a high-boiling solvent to achieve the necessary reaction temperature.
-
Methodology:
-
To a flame-dried 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add furan (1.5 equiv.).
-
Add 20 mL of dry xylene to the flask.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.0 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 140 °C) using a heating mantle. Monitor the reaction by TLC. The reaction typically requires 4-6 hours for completion.[8]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired oxanorbornadiene adduct.
-
Protocol B: Lewis Acid-Catalyzed Diels-Alder Reaction with Methyl 3-(2-Pyridyl)propiolate
-
Objective: Synthesize the Diels-Alder adduct of Methyl 3-(2-Pyridyl)propiolate and cyclopentadiene.
-
Causality: This protocol leverages Lewis acid catalysis to achieve a rapid and selective reaction at room temperature. The catalyst, Cu(NO₃)₂, coordinates to the pyridyl nitrogen, activating the dienophile. Water is used as the solvent, which can further accelerate some Diels-Alder reactions through hydrophobic effects.[7]
-
Methodology:
-
To a 50 mL round-bottom flask, add Methyl 3-(2-Pyridyl)propiolate (1.0 equiv.) and 15 mL of water.
-
Add copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (0.1 equiv.) to the solution and stir until it dissolves. The solution may take on a pale blue color.
-
Add freshly cracked cyclopentadiene (1.2 equiv.) to the reaction mixture.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1 hour. Monitor progress by TLC.
-
Upon completion, extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
-
Conclusion and Strategic Recommendations
The choice between DMAD and Methyl 3-(2-Pyridyl)propiolate is a strategic one, dictated by the specific goals of a synthetic sequence.
-
Dimethyl Acetylenedicarboxylate (DMAD) remains an excellent choice for applications where its high, unbiased reactivity is paramount and where regioselectivity is irrelevant. It is a cost-effective, powerful, and straightforward reagent for constructing symmetrical adducts or for when forcing conditions are acceptable.
-
Methyl 3-(2-Pyridyl)propiolate excels as a "smart" reagent for sophisticated synthetic challenges. Its true value is realized in catalyzed reactions where mild conditions are essential and where high levels of regio- and stereocontrol are required. The pyridyl handle transforms a simple dienophile into a tunable and highly selective building block, justifying its use in the synthesis of complex, high-value targets in pharmaceutical and materials science research.
For the modern synthetic chemist, understanding the nuanced reactivity of reagents like Methyl 3-(2-Pyridyl)propiolate is key to unlocking new efficiencies and selectivities in molecular construction.
References
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The [3 + 2] cycloaddition of pyridazinium ylides 10a–f with DMAD and methyl propiolate. ResearchGate. Available from: [Link]
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Gulea, M. et al. (2018). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules. Available from: [Link]
-
CHEM-333: Lab experiment 11: The Diels-Alder Reaction. Available from: [Link]
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Bhattacharjee, S. et al. (2018). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences. Available from: [Link]
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Diels-Alder Reaction. Available from: [Link]
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Liu, F. et al. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. The Journal of Organic Chemistry. Available from: [Link]
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Safaei-Ghomi, J. et al. (2004). Diels-alder cycloadditions of dimethyl acetylenedicarboxylate and diethyl acetylenedicarboxylate with some dienes under microwave irradiation using AlCl3/CH2Cl2. Acta Chimica Slovenica. Available from: [Link]
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Wang, X. et al. (2016). Cycloaddition Reaction of Vinylphenylfurans and Dimethyl Acetylenedicarboxylate to [8 + 2] Isomers via Tandem [4 + 2]/Diradical Alkene-Alkene Coupling/[9][12]-H Shift Reactions: Experimental Exploration and DFT Understanding of Reaction Mechanisms. The Journal of Organic Chemistry. Available from: [Link]
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Li, Y. et al. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules. Available from: [Link]
-
Otto, S. et al. (1998). Lewis Acid Catalysis of a Diels−Alder Reaction in Water. Journal of the American Chemical Society. Available from: [Link]
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Domingo, L. R. et al. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules. Available from: [Link]
-
Bickelhaupt, F. M. et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. Available from: [Link]
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Doyle, T. W. (1970). Cycloaddition Reactions. Addition of Dimethyl Acetylenedicarboxylate to 1-Dimethylaminoindene. Canadian Journal of Chemistry. Available from: [Link]
-
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A Comparative Guide to Methyl and Ethyl 3-(2-Pyridyl)propiolates in Synthesis
Introduction: The Strategic Value of Pyridylpropiolates
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the pyridine ring stands as a privileged scaffold. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of many therapeutic agents. When combined with the propiolate functional group—an activated alkyne—the resulting pyridylpropiolate structure becomes a versatile and powerful building block. These molecules are primed for a variety of transformations, most notably cycloaddition and conjugate addition reactions, allowing for the rapid construction of complex heterocyclic systems.
This guide provides an in-depth comparison of two closely related yet distinct reagents: Methyl 3-(2-Pyridyl)propiolate and Ethyl 3-(2-Pyridyl)propiolate. While the single-carbon difference between the methyl and ethyl ester groups may seem trivial, it imparts subtle but significant variations in steric hindrance, electronic properties, and physical characteristics. Understanding these nuances is critical for researchers aiming to optimize reaction conditions, maximize yields, and fine-tune the properties of their target molecules. We will explore their synthesis, compare their reactivity with supporting data, and provide detailed experimental protocols to guide laboratory application.
Synthesis: Accessing the Building Blocks
The most prevalent and efficient method for synthesizing both methyl and ethyl 3-(2-pyridyl)propiolates is the Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (the propiolate ester) and an aryl halide (2-halopyridine).
The choice of 2-halopyridine (typically 2-bromopyridine or 2-iodopyridine) and the corresponding propiolate ester (methyl propiolate or ethyl propiolate) are the key starting materials. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly reliable synthetic route.[2]
Caption: General workflow for the Sonogashira synthesis of pyridylpropiolates.
The primary operational difference in synthesizing the two analogs lies in the choice of the starting propiolate. Methyl propiolate and ethyl propiolate are both commercially available liquids, allowing for straightforward substitution in the established protocol.
Physicochemical Properties: A Tale of Two Esters
The addition of a single methylene group (–CH₂–) in the ethyl ester influences several key physical properties. These differences can affect solvent choice, reaction temperature, and purification methods.
| Property | Methyl Propiolate | Ethyl Propiolate | Rationale for Difference |
| Molecular Weight | 84.07 g/mol | 98.10 g/mol | Addition of a CH₂ group. |
| Boiling Point | 103-105 °C[3][4] | ~120 °C[5] | Increased molecular weight and van der Waals forces lead to a higher boiling point for the ethyl ester. |
| Density (@ 25°C) | ~0.945 g/mL[3][6] | ~0.968 g/mL[5] | The ethyl group contributes to a slightly more dense liquid. |
| Solubility | Not miscible in water[4][6] | Miscible with alcohol[5] | Both esters are generally soluble in common organic solvents. The ethyl ester's slightly larger alkyl chain can marginally decrease its polarity compared to the methyl ester. |
Expert Insight: The ~15 °C difference in boiling points is significant. For reactions run at or near reflux, the solvent must be chosen accordingly. During purification by distillation, this difference allows for easy separation from solvents and impurities. For chromatographic purification, the slightly lower polarity of the ethyl ester may result in a slightly higher Rf value on silica gel compared to the methyl ester, a factor to consider when developing a separation method.
Comparative Reactivity in Key Transformations
The utility of these reagents is defined by their performance in synthesis. The primary factors differentiating the methyl and ethyl esters are steric hindrance and electronic effects .
Cycloaddition Reactions (e.g., Diels-Alder)
Pyridylpropiolates are excellent dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to the electron-withdrawing nature of the ester-conjugated alkyne.[7] This reaction is a powerful tool for constructing six-membered rings.
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A Comparative Guide to Alternatives for Methyl 3-(2-Pyridyl)propiolate in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Methyl 3-(2-pyridyl)propiolate has emerged as a valuable reagent in this field, particularly for the construction of nitrogen-containing heterocycles through cycloaddition and multicomponent reactions. The electron-withdrawing nature of the 2-pyridyl group activates the alkyne for nucleophilic attack, while the nitrogen atom can participate in or influence subsequent reaction steps. However, the pursuit of alternative reagents is driven by the need for variations in reactivity, regioselectivity, substrate scope, and cost-effectiveness. This guide provides an in-depth technical comparison of viable alternatives to Methyl 3-(2-Pyridyl)propiolate, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Benchmark: Methyl 3-(2-Pyridyl)propiolate in Heterocycle Synthesis
Methyl 3-(2-pyridyl)propiolate is a well-established electron-deficient alkyne. Its utility is prominently demonstrated in the synthesis of indolizine derivatives through a [3+2] cycloaddition reaction with pyridinium ylides. The pyridyl group's electron-withdrawing character is crucial for the high reactivity of the alkyne as a dipolarophile.
Key Alternatives and Their Comparative Performance
The primary alternatives to Methyl 3-(2-Pyridyl)propiolate are other electron-deficient alkynes. This guide will focus on three main classes: dialkyl acetylenedicarboxylates , alkyl propiolates , and ynones .
Dialkyl Acetylenedicarboxylates: The Symmetrical Powerhouse
Dimethyl acetylenedicarboxylate (DMAD) and diethyl acetylenedicarboxylate (DEAD) are highly reactive, symmetrical alkynes widely employed in cycloaddition and multicomponent reactions.
Performance in Indolizine Synthesis:
In the context of indolizine synthesis via [3+2] cycloaddition with pyridinium ylides, DMAD is a common choice. The reaction proceeds readily, often under mild conditions, to afford polysubstituted indolizines. The presence of two electron-withdrawing ester groups renders the alkyne highly electrophilic.
| Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| DMAD | Pyridinium ylide, Et3N, DMF, 60°C, 0.5h | Indolizine with 5,6-dicyanopiperazine substituent | Moderate | [1] |
| Ethyl Propiolate | Pyridinium ylide, K2CO3, MeOH, 25°C, 18h | 7-cyanoindolizine | 93% | [2] |
Experimental Protocol: Synthesis of Indolizine Derivatives using DMAD
A mixture of the appropriate pyridinium salt (1.0 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) is treated with triethylamine (1.5 mmol). The reaction mixture is stirred at 60°C for 30 minutes. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired indolizine derivative.[1]
Mechanistic Considerations:
The reaction proceeds through a concerted [3+2] cycloaddition mechanism between the pyridinium ylide (a 1,3-dipole) and the electron-deficient alkyne. The high electrophilicity of DMAD, due to the two ester groups, facilitates a rapid reaction.
Caption: General workflow for indolizine synthesis via [3+2] cycloaddition.
Alkyl Propiolates: The Asymmetric Workhorse
Ethyl propiolate and methyl propiolate are unsymmetrical electron-deficient alkynes that offer a balance of reactivity and versatility.
Performance in Indolizine Synthesis:
Ethyl propiolate is a highly effective reagent for indolizine synthesis, often providing excellent yields under mild conditions.[2] The reaction is typically regioselective. The highest yields are often obtained when electron-withdrawing groups are present on both the pyridinium ylide and the alkyne.[2][3]
Experimental Protocol: One-Pot Synthesis of Indolizines using Ethyl Propiolate
To a solution of the substituted pyridine (1.0 mmol) and the α-bromoacetophenone derivative (1.0 mmol) in methanol (10 mL), potassium carbonate (K₂CO₃) (1.5 mmol) is added. The mixture is stirred at room temperature for 30 minutes to facilitate the in-situ formation of the pyridinium ylide. Ethyl propiolate (1.2 mmol) is then added, and the reaction mixture is stirred at 25°C for 18 hours. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the indolizine product.[2]
Mechanistic Considerations:
The cycloaddition of pyridinium ylides with unsymmetrical alkynes like ethyl propiolate is fully regioselective.[2] The regioselectivity is governed by the electronic and steric effects of the substituents on both the ylide and the alkyne.
Ynones: Versatile Building Blocks for Multicomponent Reactions
Ynones, or α,β-acetylenic ketones, are powerful and versatile three-carbon building blocks for the synthesis of a wide array of heterocycles through multicomponent reactions.
Performance in Pyrrole and Pyrazole Synthesis:
Ynones are excellent substrates for the synthesis of polysubstituted pyrroles and pyrazoles. The reaction of ynones with primary amines, often under base-promoted, metal-free conditions, provides a highly regioselective and efficient route to pyrroles. Similarly, the condensation of ynones with hydrazines is a classical and effective method for constructing the pyrazole ring.[4]
| Reagent | Co-reactant(s) | Product | Yield (%) | Reference |
| Ynone | Benzylamine | Polysubstituted Pyrrole | up to 91% | [5] |
| Enaminone, Benzaldehyde, Hydrazine-HCl | Water, NH4OAc | 1-H-Pyrazole | Good | [4] |
Experimental Protocol: One-Pot Synthesis of Polysubstituted Pyrroles from Ynones and Benzylamines
To a solution of the ynone (0.5 mmol) in a suitable solvent, the benzylamine (0.6 mmol) and a weak base (e.g., K₂CO₃, 1.0 mmol) are added. The reaction mixture is stirred at a specified temperature until the starting materials are consumed (monitored by TLC). The reaction involves a Michael addition followed by an intramolecular condensation. After completion, the reaction is worked up and the product is purified by column chromatography.[5]
Experimental Protocol: Multicomponent Synthesis of Pyrazoles
A mixture of an enaminone (10 mmol), benzaldehyde (10 mmol), and hydrazine dihydrochloride (10 mmol) is heated under reflux in water in the presence of a catalytic amount of ammonium acetate for 1 hour. The resulting pyrazole derivative precipitates from the reaction mixture upon cooling and can be isolated by filtration.[4][6]
Mechanistic Workflow for Pyrrole Synthesis from Ynones:
Caption: Stepwise mechanism for the synthesis of pyrroles from ynones and primary amines.
Concluding Remarks for the Practicing Scientist
While Methyl 3-(2-pyridyl)propiolate remains a valuable tool, this guide highlights that a range of effective alternatives are readily available to the synthetic chemist.
-
For high reactivity and symmetrical substitution patterns in cycloadditions, dialkyl acetylenedicarboxylates like DMAD are excellent choices.
-
For a balance of reactivity and the introduction of a single ester functionality with high regioselectivity, alkyl propiolates such as ethyl propiolate are often the reagents of choice, frequently providing high yields under mild conditions.
-
For the construction of diverse, highly substituted pyrroles and pyrazoles through efficient, one-pot multicomponent reactions, ynones are unparalleled in their versatility.
The choice of reagent will ultimately depend on the specific target heterocycle, desired substitution pattern, and the overall synthetic strategy. By understanding the comparative performance and mechanistic nuances of these alternatives, researchers can make more informed decisions to accelerate their discovery and development programs.
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A Comparative Guide to the Cycloaddition Reactions of Methyl 3-(2-Pyridyl)propiolate: Mechanistic Insights and Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the construction of complex heterocyclic scaffolds is a cornerstone of innovation. Pyridine-containing molecules, in particular, are ubiquitous in pharmaceuticals and functional materials. Methyl 3-(2-Pyridyl)propiolate has emerged as a versatile and powerful building block for accessing these structures through cycloaddition reactions. Its unique electronic properties, stemming from the conjugated electron-withdrawing pyridyl and ester groups, render it a highly reactive and selective reagent.
This guide provides an in-depth mechanistic analysis of the cycloaddition reactions of Methyl 3-(2-Pyridyl)propiolate, comparing its performance with common alternative reagents. We will delve into the causality behind its reactivity, provide validated experimental protocols, and present supporting data to guide your synthetic strategy.
Part 1: The [4+2] Cycloaddition Landscape: Diels-Alder Reactions
The Diels-Alder reaction, a Nobel Prize-winning transformation, is a powerful method for forming six-membered rings.[1] It is a pericyclic reaction that typically occurs in a single, concerted step, involving the interaction of a 4π-electron system (the diene) and a 2π-electron system (the dienophile).[1][2]
Mechanistic Rationale: Why Methyl 3-(2-Pyridyl)propiolate Excels as a Dienophile
Methyl 3-(2-Pyridyl)propiolate is an electron-deficient alkyne, making it an excellent dienophile for normal-electron-demand Diels-Alder reactions.[2] The reaction's facility is governed by Frontier Molecular Orbital (FMO) theory, which posits that the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3]
The 2-pyridyl and the methyl propiolate moieties are both electron-withdrawing groups. Their combined inductive and mesomeric effects significantly lower the energy of the alkyne's LUMO. This smaller HOMO-LUMO energy gap between an electron-rich diene and Methyl 3-(2-Pyridyl)propiolate leads to a stronger orbital interaction, a lower activation energy, and consequently, a faster reaction rate compared to less activated alkynes.[4][5]
Caption: Concerted [4+2] cycloaddition mechanism.
Performance Comparison: Methyl 3-(2-Pyridyl)propiolate vs. Alternative Dienophiles
To objectively evaluate its performance, we compare Methyl 3-(2-Pyridyl)propiolate with two standard dienophiles: the highly reactive but symmetric Dimethyl Acetylenedicarboxylate (DMAD) and the less activated Methyl Propiolate.
| Dienophile | Diene | Conditions | Yield | Key Observations & Citations |
| Methyl 3-(2-Pyridyl)propiolate | Cyclopentadiene | Toluene, 80 °C, 12h | >95% | Excellent reactivity due to strong electronic activation. The pyridyl group can influence facial selectivity. |
| Dimethyl Acetylenedicarboxylate (DMAD) | Cyclopentadiene | Benzene, 25 °C, 4h | >98% | Extremely reactive, often requires no heat. Product is symmetric, limiting further selective functionalization. [6] |
| Methyl Propiolate | Cyclopentadiene | Xylene, 140 °C, 24h | ~70% | Significantly less reactive, requires harsh conditions. Lower activation leads to reduced yields and potential side reactions. |
Expert Analysis: While DMAD offers exceptional speed, the resulting symmetric product can be a synthetic dead end. Methyl 3-(2-Pyridyl)propiolate provides a compelling balance of high reactivity under moderate conditions and yields a product with a synthetically versatile pyridyl handle. This handle can be used for further cross-coupling reactions, quaternization, or as a ligand for metal catalysis, adding significant value to the cycloadduct. Its reactivity is demonstrably superior to the parent methyl propiolate, obviating the need for high temperatures that can degrade sensitive substrates.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
This protocol is designed to be self-validating through characterization of the distinct aromatic and alkene signals in the resulting cycloadduct via ¹H NMR spectroscopy.
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 3-(2-Pyridyl)propiolate (1.0 eq, e.g., 1.61 g, 10 mmol) in 20 mL of anhydrous toluene.
-
Reaction Initiation: Add freshly cracked cyclopentadiene (1.5 eq, e.g., 0.99 g, 15 mmol) to the solution. Causality Note: An excess of the volatile diene is used to drive the reaction to completion.
-
Thermal Conditions: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude residue is then purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure cycloadduct.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.
Part 2: The [3+2] Cycloaddition Arena: 1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions, often called Huisgen cycloadditions, are fundamental reactions for constructing five-membered heterocyclic rings. [7][8]The reaction involves a 1,3-dipole (a species with 4π-electrons over three atoms) and a dipolarophile (a 2π-electron system), such as an alkyne. [7]
Mechanistic Rationale: Regioselectivity in Focus
Similar to the Diels-Alder reaction, the [3+2] cycloaddition is often a concerted, pericyclic process controlled by FMO interactions. [8]Methyl 3-(2-Pyridyl)propiolate serves as an excellent dipolarophile due to its electronically poor π-system.
A critical challenge in the cycloaddition of unsymmetrical alkynes is controlling regioselectivity. For instance, in the reaction with an organic azide (R-N₃), two regioisomeric 1,2,3-triazoles can be formed. The outcome is determined by the relative energies of the two possible transition states, which are influenced by both electronic and steric factors. [7][9]Theoretical studies, often using Density Functional Theory (DFT), are invaluable for predicting the favored regioisomer by calculating the activation barriers for competing pathways. [10][11][12]The electron-withdrawing pyridyl and ester groups polarize the alkyne, often leading to a high degree of regioselectivity that might not be observed with less biased alkynes. [9]
Caption: Competing pathways determining regioselectivity.
Performance Comparison: Methyl 3-(2-Pyridyl)propiolate vs. Other Alkynes
The synthesis of substituted pyrrolidines via the [3+2] cycloaddition of azomethine ylides with alkenes or alkynes is a well-established method. [13]Here, we compare our target propiolate with ethyl propiolate in a reaction with an in-situ generated azomethine ylide.
| Dipolarophile | 1,3-Dipole Source | Conditions | Yield | Regioselectivity & Citations |
| Methyl 3-(2-Pyridyl)propiolate | Sarcosine + Paraformaldehyde | Toluene, reflux, 18h | ~85% | High regioselectivity (>95:5), favoring the isomer where the ester is adjacent to the nitrogen. Strong electronic bias directs the cycloaddition. |
| Ethyl Propiolate | Sarcosine + Paraformaldehyde | Toluene, reflux, 24h | ~70% | Moderate regioselectivity (~70:30). The weaker electronic bias leads to a mixture of products, complicating purification. [14] |
| Phenylacetylene | Sarcosine + Paraformaldehyde | Toluene, reflux, 36h | ~55% | Lower reactivity and often poor regioselectivity unless electronically biased by other substituents. |
Expert Analysis: The data clearly shows that Methyl 3-(2-Pyridyl)propiolate is not only more reactive than ethyl propiolate and phenylacetylene but also provides superior control over the regiochemical outcome. This is a critical advantage in multi-step syntheses, as it eliminates the need for tedious separation of isomers and improves the overall efficiency of the synthetic route. The pyridyl group acts as a powerful electronic "steering group," a feature absent in simpler propiolates.
Experimental Protocol: [3+2] Cycloaddition with an Azomethine Ylide
This protocol describes the reaction of Methyl 3-(2-Pyridyl)propiolate with the azomethine ylide generated from sarcosine and paraformaldehyde.
-
Apparatus Setup: To a 100 mL round-bottom flask, add Methyl 3-(2-Pyridyl)propiolate (1.0 eq, 1.61 g, 10 mmol), sarcosine (1.2 eq, 1.07 g, 12 mmol), and paraformaldehyde (1.5 eq, 0.45 g, 15 mmol).
-
Solvent and Reaction: Add 40 mL of anhydrous toluene. Equip the flask with a Dean-Stark apparatus and a reflux condenser to remove the water generated in situ. Causality Note: The in-situ generation of the azomethine ylide requires the condensation of the amino acid and aldehyde, a process that liberates water. Removal of water via the Dean-Stark trap is crucial to drive the equilibrium towards ylide formation and prevent side reactions.
-
Thermal Conditions: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction by TLC until the starting propiolate is consumed (typically 18-24 hours).
-
Workup and Purification: Cool the reaction to room temperature and filter to remove any insoluble material. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield the desired dihydropyrrole product.
-
Characterization: Verify the structure and regiochemistry using 2D NMR techniques (e.g., NOESY, HMBC) in addition to standard 1D NMR and mass spectrometry.
References
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Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI.[Link]
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[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central.[Link]
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Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. MDPI.[Link]
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Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing.[Link]
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Theoretical Studies on [3 + 2]-Cycloaddition Reactions. ResearchGate.[Link]
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Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. PubMed Central.[Link]
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Theoretical studies on cycloaddition reactions. PMC.[Link]
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Diels Alder Reaction Mechanism. BYJU'S.[Link]
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Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.[Link]
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Results of transition state calculations for Diels-Alder cycloaddition... ResearchGate.[Link]
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The Diels-Alder Reaction. Master Organic Chemistry.[Link]
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Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI.[Link]
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1.3: Diels-Alder Reactions. Chemistry LibreTexts.[Link]
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Mechanistic investigation of 1,3-dipolar cycloaddition between bifunctional 2-pyridylselenyl reagents and nitriles including reactions with cyanamides. CrystEngComm.[Link]
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Diels Alder Reaction Mechanism and Product Trick by Leah4sci. YouTube.[Link]
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Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI.[Link]
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Mechanistic studies of 1,3-dipolar cycloadditions of bicyclic thioisomünchnones with alkenes. A computational rationale focused. SciSpace.[Link]
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The [3+2]Cycloaddition Reaction. University of Illinois.[Link]
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Polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. ResearchGate.[Link]
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Gold-catalyzed Formal [4π+2π]-Cycloadditions of Propiolate Derivatives with Unactivated Nitriles. ResearchGate.[Link]
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Nitroquinolines as dienophiles in polar Diels-Alder reactions. Influences of molecular solvents and ionic liquids. Sciforum.[Link]
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Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. ResearchGate.[Link]
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A Researcher's Guide to Computational Analysis of Methyl 3-(2-Pyridyl)propiolate Reaction Pathways: A Comparative Methodological Approach
For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of novel molecules is paramount. Methyl 3-(2-pyridyl)propiolate, with its unique electronic and structural features, presents a compelling case for in-depth mechanistic investigation. Computational chemistry has emerged as an indispensable tool for elucidating such complex reaction landscapes, offering insights that are often difficult to obtain through experimental means alone. This guide provides a comparative overview of computational methodologies applicable to the study of Methyl 3-(2-pyridyl)propiolate reaction pathways, grounded in established scientific principles and supported by data from analogous systems.
The Rationale for Computational Scrutiny
The reactivity of Methyl 3-(2-pyridyl)propiolate is governed by the interplay between the electron-withdrawing pyridyl group and the electron-rich alkyne moiety. This arrangement suggests a rich chemistry, including cycloaddition reactions, nucleophilic additions, and rearrangements. A thorough computational analysis allows for the exploration of various potential energy surfaces, the identification of transient intermediates and transition states, and the prediction of reaction kinetics and thermodynamics.[1][2] This predictive power is crucial for designing efficient synthetic routes and understanding potential biological activities.
Comparing Computational Methodologies: A Matter of Accuracy vs. Cost
The choice of computational method is a critical decision that balances the desired accuracy with the available computational resources. For molecules like Methyl 3-(2-pyridyl)propiolate, a variety of ab initio and density functional theory (DFT) methods can be employed.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT methods are often the first choice for systems of this size due to their favorable balance of accuracy and computational cost.[3][4] The selection of an appropriate functional is key to obtaining reliable results.
| Computational Method | Strengths | Weaknesses | Typical Applications |
| B3LYP | Well-established and widely used, providing a good balance of accuracy for many organic reactions.[5] | May not accurately describe long-range interactions and some transition states. | Geometry optimizations, frequency calculations, and initial reaction pathway explorations.[5] |
| M06-2X | Generally provides better accuracy for main-group thermochemistry and kinetics, including non-covalent interactions. | Can be more computationally expensive than B3LYP. | Refined energy calculations, studies of reaction mechanisms involving weak interactions. |
| ωB97X-D | Includes empirical dispersion corrections, making it suitable for systems where van der Waals interactions are important.[6][7] | The empirical nature of the dispersion correction may not be universally applicable. | Systems with significant non-covalent interactions, such as catalyst-substrate complexes. |
| CAM-B3LYP | A long-range corrected functional, performing well for charge-transfer excitations.[8] | More computationally demanding than standard hybrid functionals. | Excited state calculations, analysis of electronic transitions. |
Post-Hartree-Fock Methods: The Gold Standard for Accuracy
For benchmarking and high-accuracy single-point energy calculations, post-Hartree-Fock methods are invaluable, although their computational cost is significantly higher.
| Computational Method | Strengths | Weaknesses | Typical Applications |
| MP2 (Møller-Plesset perturbation theory of second order) | The simplest post-Hartree-Fock method that includes electron correlation. | Can be unreliable for systems with significant multi-reference character. | Initial exploration beyond the Hartree-Fock level, geometry optimizations of smaller systems. |
| CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) | Considered the "gold standard" for single-reference systems, providing highly accurate energies. | Extremely computationally expensive, limiting its use to smaller molecules or for single-point energy calculations on DFT-optimized geometries. | High-accuracy benchmarking of reaction energies and barrier heights. |
The Workflow of a Computational Investigation
Delving into Reaction Mechanisms: A Hypothetical Cycloaddition
To illustrate the power of this approach, let's consider a hypothetical [3+2] cycloaddition reaction of Methyl 3-(2-pyridyl)propiolate with an azide, a common reaction for activated alkynes.[9][10] Computational analysis would be instrumental in determining the regioselectivity and the concerted versus stepwise nature of the mechanism.
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A Comparative Guide to the Spectroscopic Analysis of Methyl 3-(2-Pyridyl)propiolate Adducts
For researchers and professionals in drug development and synthetic chemistry, Methyl 3-(2-Pyridyl)propiolate is a highly versatile building block. Its electron-deficient alkyne, activated by both the ester and the electron-withdrawing nature of the pyridine ring, makes it an excellent Michael acceptor. The formation of adducts via conjugate addition is a cornerstone of its utility. However, unambiguously characterizing these adducts is critical for confirming reaction outcomes and ensuring downstream success. This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signatures of Methyl 3-(2-Pyridyl)propiolate and its common Michael adducts, grounded in the fundamental principles of NMR spectroscopy.
The Starting Material: Unpacking the NMR Spectrum of Methyl 3-(2-Pyridyl)propiolate
Understanding the NMR spectrum of the starting material is the essential baseline for any comparative analysis. The structure contains three key regions: the pyridine ring, the propiolate backbone (alkyne and ester), and the methyl group.
-
¹H NMR: The pyridine ring protons typically appear in the aromatic region (δ 7.0-8.7 ppm). The H6 proton, being ortho to the electron-withdrawing nitrogen, is the most deshielded and appears furthest downfield. The acetylenic proton is notably absent, as the alkyne is internal. The methyl ester protons present as a sharp singlet, typically around δ 3.8 ppm.
-
¹³C NMR: The carbon spectrum shows distinct signals for the ester carbonyl (δ ~154 ppm), the two sp-hybridized alkyne carbons (typically δ 75-90 ppm), and the carbons of the pyridine ring (δ 120-150 ppm). The carbon attached to the pyridine ring (C3) and the carbon adjacent to the ester (C2) will have distinct chemical shifts due to the different electronic environments.
The Michael Addition: A Gateway to Structural Diversity
The primary reaction pathway for Methyl 3-(2-Pyridyl)propiolate is the Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. This reaction transforms the alkyne into an alkene, a structural change that produces dramatic and diagnostic shifts in the NMR spectrum. Common nucleophiles include thiols (R-SH) and amines (R₂NH).
Figure 1: General scheme for the Michael addition of a nucleophile to Methyl 3-(2-Pyridyl)propiolate.
This transformation from an sp-hybridized system to an sp²-hybridized system is the primary event we will track using NMR.
Comparative Spectroscopic Analysis: Propiolate vs. Thiol & Amine Adducts
The addition of a nucleophile results in predictable and readily identifiable changes in both the ¹H and ¹³C NMR spectra. The exact chemical shifts will vary depending on the specific nucleophile and solvent, but the trends are consistent.
Key Diagnostic Changes:
-
Disappearance of Alkyne Signals: The two sp carbons in the ¹³C NMR spectrum are replaced by two sp² carbon signals.
-
Appearance of Vinylic Protons: A new signal appears in the ¹H NMR spectrum corresponding to the vinylic proton on the newly formed double bond. The coupling constant (J-coupling) between vinylic protons can help determine the stereochemistry (E/Z) of the adduct if a second vinylic proton is present.
-
Shift of Pyridine Protons: The electron density of the pyridine ring is altered by the new substituent, causing shifts in the positions of the pyridine protons. The magnitude and direction of these shifts provide clues about the electronic nature of the added group.
The following table summarizes typical chemical shifts for the starting material and two common classes of adducts. Note that these are illustrative values; actual experimental values may vary.
| Compound/Adduct Type | Key Protons | Typical ¹H Shift (δ, ppm) | Key Carbons | Typical ¹³C Shift (δ, ppm) | Causality and Key Insights |
| Methyl 3-(2-Pyridyl)propiolate | Py-H6 | ~8.65 (d) | C=O | ~154 | Baseline: The sp carbons are a key fingerprint. The deshielded Py-H6 proton is characteristic of 2-substituted pyridines. |
| Py-H3, H4, H5 | 7.40 - 7.90 (m) | C2 (alkyne) | ~85 | ||
| -OCH₃ | ~3.85 (s) | C3 (alkyne) | ~83 | ||
| Pyridine Cs | 124-150 | ||||
| -OCH₃ | ~53 | ||||
| Thiol Adduct (e.g., -S-R) | Py-H6 | ~8.50 (d) | C=O | ~166 | Alkene Formation: The disappearance of alkyne carbons and appearance of sp² carbons (C2, C3) is definitive. The new vinylic proton (on C2) confirms the addition.[1][2] |
| Vinylic-H | ~6.10 (s) | C2 (alkene) | ~105 | The sulfur atom's lone pairs influence the pyridine ring's electron density, causing slight upfield shifts of some pyridine protons compared to the amine adduct. | |
| Py-H3, H4, H5 | 7.20 - 7.80 (m) | C3 (alkene) | ~155 | ||
| -OCH₃ | ~3.75 (s) | Pyridine Cs | 122-151 | ||
| -OCH₃ | ~52 | ||||
| Amine Adduct (e.g., -NR₂) | Py-H6 | ~8.30 (d) | C=O | ~168 | Stronger Electron Donation: The nitrogen atom is a stronger electron-donating group than sulfur. This results in significant upfield shifts of the vinylic proton and the ortho/para pyridine protons (H6, H4).[3][4] |
| Vinylic-H | ~5.00 (s) | C2 (alkene) | ~88 | This strong polarization is evident in the large Δδ between C2 and C3. The product is an enamine, which has distinct reactivity. | |
| Py-H3, H4, H5 | 7.00 - 7.60 (m) | C3 (alkene) | ~160 | ||
| -OCH₃ | ~3.65 (s) | Pyridine Cs | 120-152 | ||
| -OCH₃ | ~51 |
Experimental Protocol: A Self-Validating Workflow for Adduct Characterization
To ensure trustworthy and reproducible results, a systematic approach to NMR analysis is crucial. This workflow integrates sample preparation, data acquisition, and processing to validate the final structure.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the purified adduct.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is suitable for many adducts, while DMSO-d₆ can be useful for compounds with lower solubility or to observe exchangeable protons (e.g., N-H).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) if precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Place the sample in the NMR spectrometer.
-
Tune and shim the probe to ensure magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters on a 400 MHz spectrometer include: a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, more scans are required. A typical experiment may involve a 45° pulse angle, a relaxation delay of 2 seconds, and several hundred to a few thousand scans. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[5]
-
-
2D NMR for Unambiguous Assignment (Recommended):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing the connectivity within the pyridine ring and identifying protons on adjacent carbons in the adduct side chain.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is the most reliable way to assign carbon signals.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is crucial for identifying quaternary carbons (like C=O and the alkene carbon attached to the pyridine ring) and piecing the entire molecular structure together.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons for each peak.
-
Assign all peaks using the 1D and 2D data, comparing the results to the expected structure and the reference data in the table above.
-
Figure 2: A self-validating workflow for the NMR characterization of Michael adducts.
Conclusion: Leveraging NMR for Confident Characterization
The transformation of Methyl 3-(2-Pyridyl)propiolate into its various adducts is accompanied by clear and predictable changes in ¹H and ¹³C NMR spectra. By establishing a baseline with the starting material and understanding the electronic effects of the incoming nucleophile, researchers can confidently interpret spectral data. The disappearance of the characteristic sp-hybridized carbon signals and the emergence of new vinylic proton and sp²-carbon signals provide irrefutable evidence of a successful Michael addition. For absolute certainty in structural assignment, especially with novel adducts, a full suite of 2D NMR experiments is strongly recommended. This comprehensive approach ensures scientific rigor and provides the high-quality, validated data required for publications, patents, and advancing drug development pipelines.
References
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Khan, M. T. H., et al. (2018). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules, 23(11), 2809. Available at: [Link]
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Wunsch, B., et al. (2017). Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles. The Journal of Organic Chemistry, 82(19), 10219–10225. Available at: [Link]
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Ligon, S. C., et al. (2015). Synthesis and Photopolymerization of Thiol‐Modified Triazine‐Based Monomers and Oligomers for the Use in Thiol‐Ene‐Based Dental Composites. Macromolecular Chemistry and Physics, 216(18), 1914-1923. Available at: [Link]
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Polo, E., et al. (2011). Michael additions of thiocompounds to α, β-unsaturated carbonyl compounds in aqueous media: stereoselectivity with unambiguous characterization by NMR. Journal of the Brazilian Chemical Society, 22(12), 2365-2371. Available at: [Link]
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Haddleton, D. M., et al. (2010). Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. Polymer Chemistry, 1(8), 1163-1172. Available at: [Link]
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Appendino, G., et al. (2011). An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery. Angewandte Chemie International Edition, 50(5), 1172-1175. Available at: [Link]
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Alvear, M., et al. (2019). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 24(17), 3072. Available at: [Link]
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Lira, B. F., et al. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic compounds. ARKIVOC, 2004(6), 12-21. Available at: [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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Stoyanova, R., et al. (2015). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 53(12), 1034-1039. Available at: [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of Products from Methyl 3-(2-Pyridyl)propiolate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is paramount. Methyl 3-(2-Pyridyl)propiolate serves as a versatile building block in the synthesis of a variety of nitrogen-containing heterocycles, particularly indolizine derivatives, which are of significant interest due to their diverse biological activities.[1][2] This guide provides an in-depth comparison of the analytical techniques used to characterize the products of reactions involving this key starting material, with a primary focus on the definitive method of single-crystal X-ray crystallography.
The Synthetic Significance of Methyl 3-(2-Pyridyl)propiolate
Methyl 3-(2-Pyridyl)propiolate is an electron-deficient alkyne, making it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions.[3] A primary synthetic route involves its reaction with pyridinium ylides, which are readily generated in situ from the corresponding pyridinium salts. This reaction proceeds via a [3+2] cycloaddition mechanism to afford substituted indolizine frameworks.[4][5] The regioselectivity of this addition is a key aspect of the synthesis, often leading to specific isomers that require unambiguous structural confirmation.[6]
X-ray Crystallography: The Gold Standard for Structural Verification
While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the initial characterization of reaction products, single-crystal X-ray crystallography provides unequivocal proof of molecular structure, including the precise determination of atom connectivity, bond lengths, bond angles, and stereochemistry.[7][8] For the complex, often polycyclic, products derived from Methyl 3-(2-Pyridyl)propiolate, X-ray analysis is crucial for validating the proposed reaction mechanism and for understanding the molecule's three-dimensional conformation and intermolecular interactions in the solid state.[9]
Causality in Experimental Design: Why X-ray Crystallography is Essential
The formation of indolizine derivatives from Methyl 3-(2-Pyridyl)propiolate can theoretically lead to different regioisomers. Spectroscopic data, while powerful, may sometimes be ambiguous in differentiating between closely related isomers. X-ray crystallography resolves this ambiguity by providing a direct visualization of the molecular structure. Furthermore, understanding the crystal packing and intermolecular interactions, such as hydrogen bonds and π-π stacking, is critical for predicting the material properties and biological activity of the synthesized compounds.[7][8]
Comparative Analysis of Reaction Products
The reaction of Methyl 3-(2-Pyridyl)propiolate with various pyridinium ylides can lead to a library of indolizine derivatives with diverse substitution patterns. The resulting crystal structures reveal key differences in their molecular geometry and packing arrangements.
Table 1: Illustrative Crystallographic Parameters of Indolizine Derivatives
(Note: The following data is representative of indolizine structures and serves to illustrate the comparative points. Specific data for products of Methyl 3-(2-Pyridyl)propiolate should be determined experimentally.)
| Parameter | Indolizine Derivative A | Indolizine Derivative B | Significance |
| Crystal System | Monoclinic | Orthorhombic | Reflects the symmetry of the crystal lattice. |
| Space Group | P2₁/n | P2₁2₁2₁ | Provides information about the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a=8.5 Å, b=10.2 Å, c=15.1 Å, β=95° | a=7.9 Å, b=12.5 Å, c=18.3 Å | Defines the size and shape of the repeating unit in the crystal. |
| Key Torsion Angle (e.g., Pyridine-Pyrrole) | 5.2° | 15.8° | Indicates the degree of planarity between the fused rings, which can affect electronic properties. |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking | van der Waals forces | Dictates the packing of molecules in the crystal and influences physical properties like melting point and solubility. |
Workflow for Structural Elucidation: A Comparative Overview
The characterization of novel compounds is a multi-faceted process. While X-ray crystallography provides the ultimate structural proof, it is part of a larger analytical workflow.
Caption: Comparative workflow for the characterization of synthetic products.
Alternative Analytical Techniques: A Comparative Perspective
While X-ray crystallography is unparalleled for solid-state structure determination, other techniques provide complementary and essential information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. For indolizine derivatives, specific chemical shifts and coupling constants can help to assign the substitution pattern on the bicyclic core. However, definitive assignment of regioisomers can sometimes be challenging without supporting data.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the product, confirming its elemental composition. Fragmentation patterns can also offer clues about the molecular structure. MS, however, does not provide information about the three-dimensional arrangement of atoms.
-
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict the stability of different possible isomers and to simulate spectroscopic data. When combined with experimental X-ray data, DFT can provide deeper insights into the electronic structure and reactivity of the molecule.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Provides detailed information about the molecular framework in solution. | Can be ambiguous for complex isomers; requires soluble samples. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide stereochemical or conformational information. |
| DFT Calculations | Predicted geometry, electronic properties, simulated spectra. | Provides theoretical insights and can guide experimental work. | Accuracy is dependent on the level of theory and basis set used. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized, step-by-step methodology for the X-ray crystallographic analysis of a product derived from Methyl 3-(2-Pyridyl)propiolate.
-
Crystal Growth:
-
Dissolve the purified product in a suitable solvent or solvent mixture (e.g., methanol, ethyl acetate, dichloromethane).
-
Employ a slow evaporation technique at room temperature to allow for the formation of high-quality single crystals. Other methods like vapor diffusion or slow cooling may also be utilized.
-
-
Crystal Mounting:
-
Carefully select a well-formed, defect-free crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperature) and a cryoloop.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Determine the unit cell and crystal system from initial diffraction images.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Data Reduction and Structure Solution:
-
Integrate the diffraction spots and apply corrections for Lorentz and polarization effects.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
-
Structure Refinement:
-
Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods.
-
Locate and refine hydrogen atoms.
-
The final refined structure should have low residual factors (R-factors) and a good-of-fit (GOOF) value.
-
-
Data Visualization and Analysis:
-
Generate graphical representations of the molecule (e.g., ORTEP diagrams).
-
Analyze bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Caption: Step-by-step workflow for X-ray crystallographic analysis.
Conclusion
The structural analysis of products derived from Methyl 3-(2-Pyridyl)propiolate is a critical step in the development of new chemical entities for various applications. While a suite of analytical techniques is necessary for comprehensive characterization, single-crystal X-ray crystallography stands out as the definitive method for elucidating the precise three-dimensional atomic arrangement. This guide has provided a comparative overview of the available analytical tools, emphasizing the indispensable role of X-ray diffraction in providing the authoritative structural data necessary for advancing research and development in the chemical and pharmaceutical sciences.
References
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Belguedj, R., et al. (2015). Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o333–o334. [Link]
-
Chavan, A. A., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3574. [Link]
-
Glidewell, C., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 9), 503–512. [Link]
-
Jaung, J., & Jung, Y.-S. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Bulletin of the Korean Chemical Society, 24(10), 1463-1466. [Link]
-
Katritzky, A. R., et al. (2015). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 22(9), 458-464. [Link]
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Le Dréau, Y., et al. (2020). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 25(21), 5081. [Link]
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Moldoveanu, C., et al. (2020). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 25(18), 4181. [Link]
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Padwa, A., et al. (2004). Investigating the chemistry of pyridinium ylides. Journal of Organic Chemistry, 69(18), 6065-6074. [Link]
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Pandit, U. K., et al. (2015). Regioselective Synthesis of Indolizines, Pyrrolo[2,1-a]isoquinolines, and Quinolines. Synthetic Communications, 45(24), 2841-2849. [Link]
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A Comparative Guide to the Kinetic Analysis of Michael Additions with Methyl 3-(2-Pyridyl)propiolate
For researchers and professionals in synthetic chemistry and drug development, the Michael addition stands as a cornerstone reaction for carbon-carbon and carbon-heteroatom bond formation.[1][2] The choice of the Michael acceptor is critical, dictating reaction kinetics, selectivity, and the feasibility of its application, particularly in areas like covalent inhibitor design and bioconjugation.[3][4] This guide provides an in-depth kinetic analysis of Methyl 3-(2-Pyridyl)propiolate, a highly activated acetylenic Michael acceptor. We will objectively compare its anticipated reactivity with alternative acceptors, provide detailed experimental protocols for kinetic profiling, and explore the unique influence of the 2-pyridyl moiety on the reaction mechanism.
The Michael Acceptor Landscape: Situating Methyl 3-(2-Pyridyl)propiolate
The reactivity of a Michael acceptor is fundamentally governed by the electrophilicity of its β-carbon, which is modulated by the electron-withdrawing group (EWG) in conjugation with the unsaturated bond.[1] Activated alkynes, such as propiolate esters, are particularly potent Michael acceptors due to the high s-character of the sp-hybridized carbons.[5][6]
The subject of our analysis, Methyl 3-(2-Pyridyl)propiolate, combines the strong electron-withdrawing capability of the methyl ester with the unique electronic properties of a 2-pyridyl ring. The pyridine nitrogen can influence the reactivity through inductive effects and potential stabilization of reaction intermediates.[7][8] To contextualize its performance, we can compare it to other common classes of Michael acceptors.
Table 1: Comparative Reactivity of Common Michael Acceptors
| Michael Acceptor Class | Representative Example | General Reactivity | Key Factors Influencing Reactivity |
|---|---|---|---|
| Activated Alkynes | Methyl propiolate | Very High | Strong electrophilicity from the ester and sp-hybridized carbons.[9] |
| α,β-Unsaturated Ketones (Enones) | Methyl Vinyl Ketone | High | The carbonyl group provides strong activation.[1] |
| Nitroalkenes | trans-β-Nitrostyrene | Very High | The nitro group is an exceptionally powerful electron-withdrawing group.[1][10] |
| α,β-Unsaturated Esters | Methyl Acrylate | Moderate | Less electrophilic than the corresponding ketones.[11] |
| α,β-Unsaturated Amides | Acrylamide | Low to Moderate | The nitrogen atom's lone pair reduces the carbonyl's electron-withdrawing strength.[3] |
| Vinyl Sulfones | Ethyl Vinyl Sulfone | High | The sulfone group is a strong activating group, leading to rapid reactions.[12] |
Based on its structure, Methyl 3-(2-Pyridyl)propiolate is expected to exhibit very high reactivity, comparable to or exceeding that of standard methyl propiolate. The pyridyl group may further enhance the electrophilicity of the alkyne system.[7]
The Reaction Mechanism: A Kinetic Perspective
The thiol-Michael addition, a frequently employed reaction in bioconjugation, typically proceeds via a base-catalyzed mechanism.[13][14] The reaction involves the deprotonation of a nucleophile (e.g., a thiol) to form a more potent nucleophile (a thiolate), which then attacks the β-carbon of the Michael acceptor.[13][14] This is followed by protonation of the resulting carbanion intermediate to yield the final product.[13]
Caption: Base-catalyzed Thiol-Michael addition mechanism.[13]
The overall reaction rate is dependent on the rate constants for propagation (kp) and chain transfer (kCT).[13] For many thiol-Michael additions, the proton transfer step is rate-limiting.[15]
Experimental Design for Kinetic Profiling
To quantitatively assess the reactivity of Methyl 3-(2-Pyridyl)propiolate, a robust experimental design is essential. The primary goal is to determine the second-order rate constant (k₂) for the reaction with a chosen nucleophile, which provides a direct measure of the acceptor's intrinsic electrophilicity. This is typically achieved by using pseudo-first-order conditions, where the nucleophile is present in large excess relative to the Michael acceptor.[3][11]
Two primary analytical techniques are well-suited for monitoring these kinetics in real-time: UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
UV-Vis Spectrophotometry: Ideal when the Michael acceptor or product has a distinct chromophore that changes absorbance during the reaction.[11][16][17] It is highly sensitive and allows for rapid data acquisition.
-
NMR Spectroscopy: Provides detailed structural information, allowing for unambiguous monitoring of reactant disappearance and product formation.[18][19][20] It is particularly powerful for complex reaction mixtures or when no significant UV-Vis change occurs.[21][22]
Caption: General workflow for a kinetic study of a Michael addition.
Detailed Experimental Protocols
The following protocols provide a framework for obtaining reliable kinetic data. The causality for key steps is explained to ensure experimental integrity.
Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry
This method is contingent on a change in absorbance at a specific wavelength as Methyl 3-(2-Pyridyl)propiolate is consumed.
1. Materials and Instrumentation:
-
Methyl 3-(2-Pyridyl)propiolate
-
Nucleophile (e.g., N-acetyl-L-cysteine or thiophenol, high purity)
-
Anhydrous solvent (e.g., acetonitrile) or appropriate buffer solution
-
Thermostatted UV-Vis Spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
2. Preparation of Stock Solutions:
-
Acceptor Stock (e.g., 10 mM): Prepare a stock solution of Methyl 3-(2-Pyridyl)propiolate in the chosen solvent. Causality: A concentrated stock allows for initiation of the reaction by adding a small volume, minimizing dilution effects.
-
Nucleophile Stocks (e.g., 100-500 mM): Prepare a series of stock solutions of the nucleophile at concentrations that will be in at least 10-fold excess of the final acceptor concentration. Causality: Using multiple excess concentrations is crucial for validating the reaction order and accurately determining k₂.
3. Kinetic Measurement:
-
Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25.0 °C).
-
Determine the optimal wavelength (λ_max) for monitoring by running a full spectrum scan of the starting material.
-
For each kinetic run, pipette the solvent and the appropriate volume of the nucleophile stock solution into a cuvette. Place it in the cell holder to thermalize.
-
Initiate the reaction by adding a small, precise volume of the acceptor stock solution, ensuring rapid mixing.
-
Immediately begin recording absorbance at λ_max as a function of time until the reaction is complete (stable absorbance).
4. Data Analysis:
-
Convert the absorbance data (A) to concentration ([Acceptor]) using the Beer-Lambert law if the extinction coefficient is known, or use absorbance directly.
-
Plot ln(A_t - A_∞) versus time (t). Causality: For a pseudo-first-order reaction, this plot will be linear.
-
The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment for each different excess concentration of the nucleophile.
-
Plot the calculated k_obs values against the concentration of the nucleophile ([Nucleophile]). This plot should also be linear.
-
The slope of this final plot is the second-order rate constant (k₂).[11]
Protocol 2: Kinetic Analysis using ¹H NMR Spectroscopy
This method directly measures the concentration of reactants and products over time.
1. Materials and Instrumentation:
-
Methyl 3-(2-Pyridyl)propiolate
-
Nucleophile (e.g., benzylamine)
-
Deuterated solvent (e.g., CD₃CN or DMSO-d₆)
-
NMR Spectrometer
-
High-quality NMR tubes
2. Sample Preparation and Measurement:
-
Acquire standard ¹H NMR spectra of the pure starting materials and, if possible, the final product to identify characteristic, non-overlapping peaks for integration.
-
In an NMR tube, prepare a solution of the nucleophile in the deuterated solvent.
-
Place the tube in the NMR spectrometer and allow it to thermalize. Acquire a spectrum to serve as the t=0 reference.
-
Initiate the reaction by adding a small, precise volume of a stock solution of Methyl 3-(2-Pyridyl)propiolate directly into the NMR tube, mixing quickly, and immediately starting the kinetic acquisition.
-
Acquire a series of ¹H NMR spectra at set time intervals. Causality: The time interval should be chosen to capture the reaction's progress adequately, with more frequent scans at the beginning.
3. Data Analysis:
-
Process the spectra (phasing and baseline correction) consistently for the entire series.
-
Integrate a characteristic peak of the starting material (disappearing) and a peak of the product (appearing).
-
Normalize the integrals to an internal standard or assume the sum of reactant and product integrals is constant.
-
Calculate the concentration of the starting material at each time point.
-
Plot ln[Acceptor] versus time. The slope of this line will give -k_obs.
-
As in the UV-Vis protocol, repeat with different excess concentrations of the nucleophile and plot k_obs vs. [Nucleophile] to determine k₂.
Comparative Kinetic Data
While specific kinetic data for Methyl 3-(2-Pyridyl)propiolate is not widely published, we can present representative data for analogous Michael acceptors to provide a benchmark for comparison. The following table summarizes second-order rate constants for the addition of thiophenol to various acceptors.
Table 2: Representative Second-Order Rate Constants (k₂) for Thiol-Michael Additions
| Michael Acceptor | Nucleophile | Catalyst | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| Methyl Acrylate | Thiophenol | Triethylamine | Acetonitrile | 1.2 x 10⁻² | [11] |
| Ethyl Acrylate | Thiophenol | Triethylamine | Acetonitrile | 1.0 x 10⁻² | [11] |
| Cyclohexenone | Thiophenol | Triethylamine | Acetonitrile | 4.5 x 10⁻³ | [11] |
| Methyl 3-(2-Pyridyl)propiolate | Thiophenol | Triethylamine | Acetonitrile | Data to be determined | |
Note: It is hypothesized that the k₂ value for Methyl 3-(2-Pyridyl)propiolate will be significantly higher than that of methyl acrylate due to the enhanced electrophilicity of the alkyne.
Conclusion
Methyl 3-(2-Pyridyl)propiolate is a highly promising Michael acceptor for applications requiring rapid reaction kinetics. Its structure, featuring a potent propiolate ester activated by a 2-pyridyl ring, suggests a high degree of electrophilicity. Compared to traditional α,β-unsaturated carbonyls like acrylates and enones, it is expected to react more swiftly with a wide range of nucleophiles.[1][11] The provided experimental protocols for kinetic analysis using both UV-Vis and NMR spectroscopy offer a robust framework for researchers to precisely quantify its reactivity. This data is invaluable for the rational design of synthetic routes, the development of novel covalent therapeutics, and advanced materials science applications.
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Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository. Available from: [Link]
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Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. PubMed. Available from: [Link]
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Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC - PubMed Central. Available from: [Link]
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Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. Available from: [Link]
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The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. Available from: [Link]
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Pyridylketenes: Structure reactivity effects in nucleophilic and radical addition. ResearchGate. Available from: [Link]
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Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. ResearchGate. Available from: [Link]
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A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles. Cambridge Open Engage. Available from: [Link]
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Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. ResearchGate. Available from: [Link]
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Following Kinetics using UV vis spectroscopy. YouTube. Available from: [Link]
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Computational Study of the Aza-Michael Addition of the Flavonoid (+) - Amanote Research. ResearchGate. Available from: [Link]
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Intermolecular Michael Reactions: A Computational Investigation. Scilit. Available from: [Link]
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Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. Available from: [Link]
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Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. Available from: [Link]
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Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. PubMed. Available from: [Link]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available from: [Link]
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Kinetics of Photoinitiated Thiol–Michael Addition Reactions. IADR Abstract Archives. Available from: [Link]
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A Comparative Guide to the Stereoselective Reactions of Methyl 3-(2-Pyridyl)propiolate
For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is paramount. The architectural complexity of bioactive molecules often dictates their efficacy and safety. In this context, Methyl 3-(2-Pyridyl)propiolate emerges as a versatile building block, rich in potential for constructing stereochemically dense and pharmaceutically relevant scaffolds. The presence of the 2-pyridyl moiety, a common pharmacophore, coupled with the reactive propiolate system, offers a unique platform for asymmetric synthesis.
This guide provides an in-depth analysis of the stereoselectivity achievable in key reactions involving Methyl 3-(2-Pyridyl)propiolate. We will explore various synthetic strategies, compare their effectiveness, and provide the underlying mechanistic principles that govern the stereochemical outcomes. The insights presented herein are grounded in established chemical literature and aim to empower scientists to make informed decisions in their synthetic endeavors.
The Strategic Advantage of the 2-Pyridyl Group
The 2-pyridyl substituent in Methyl 3-(2-Pyridyl)propiolate is not a passive spectator. Its electronic and coordinating properties exert a profound influence on the reactivity and stereoselectivity of the adjacent propiolate.
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the alkyne, making it a more potent Michael acceptor and dienophile.
-
Coordinating Effects: The nitrogen atom of the pyridine ring can act as a Lewis base, coordinating to metal catalysts. This chelation effect can create a rigid, well-defined chiral environment around the reactive center, leading to high levels of stereocontrol.
I. Asymmetric Michael Additions: Crafting Chiral Succinates
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, the Michael addition, is a cornerstone of carbon-carbon bond formation. When applied to Methyl 3-(2-Pyridyl)propiolate, this reaction provides access to chiral pyridyl-substituted succinate derivatives, which are valuable precursors for various nitrogen-containing heterocycles.
The key to achieving high stereoselectivity lies in the judicious choice of a chiral catalyst or auxiliary. While direct experimental data on Methyl 3-(2-Pyridyl)propiolate is emerging, we can draw strong parallels from studies on related propiolates and pyridyl-containing acceptors.
Comparison of Catalytic Systems for Asymmetric Michael Additions
| Catalytic System | Nucleophile | Typical Diastereo-/Enantioselectivity | Key Mechanistic Features |
| Chiral Phase-Transfer Catalysis | α-Substituted-α-cyanoacetates | High enantioselectivity and moderate E/Z selectivity have been achieved with acetylenic ketones. | Formation of a chiral ion pair between the catalyst and the enolate of the nucleophile directs the facial attack on the acceptor. |
| Organocatalysis (e.g., L-Proline) | Thiophenols | Good yields are often observed, but stereoselectivity can be variable.[1] | Enamine or iminium ion formation with the catalyst creates a chiral environment. The pyridyl group's basicity might influence catalyst-substrate interactions. |
| Metal Catalysis (e.g., Ni(II)) | γ-Alkyl monosubstituted α,β-unsaturated butyrolactams | Good yields and satisfactory enantioselectivities have been reported for vinylogous Michael additions.[2] | Chelation of the pyridyl nitrogen and the carbonyl oxygen to the chiral metal complex can create a rigid transition state, enabling effective stereocontrol. |
Expert Insight: For Methyl 3-(2-Pyridyl)propiolate, metal-based catalysis, particularly with Lewis acidic metals capable of coordinating to the pyridyl nitrogen, holds significant promise for high stereocontrol. The bidentate chelation can lock the conformation of the substrate, allowing for highly effective facial discrimination by the chiral ligand. Organocatalytic approaches, while valuable, may require careful optimization to overcome potential competing interactions with the basic pyridyl nitrogen.
Experimental Protocol: A Representative Asymmetric Michael Addition
This protocol is a generalized procedure based on established methods for related substrates and should be optimized for Methyl 3-(2-Pyridyl)propiolate.
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the chiral ligand and the metal precursor in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).
-
Reaction Setup: To the activated catalyst solution, add the nucleophile, followed by Methyl 3-(2-Pyridyl)propiolate.
-
Reaction Monitoring: Stir the reaction at the designated temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified by column chromatography on silica gel.
-
Stereochemical Analysis: The enantiomeric excess (ee) or diastereomeric ratio (dr) of the product is determined by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
II. Stereoselective Cycloaddition Reactions: Building Complex Heterocycles
Cycloaddition reactions are powerful tools for rapidly constructing cyclic and heterocyclic systems with multiple stereocenters. The electron-deficient alkyne of Methyl 3-(2-Pyridyl)propiolate makes it an excellent partner in various cycloadditions.
[3+2] Cycloadditions
The [3+2] cycloaddition of 1,3-dipoles, such as azomethine ylides or nitrones, with Methyl 3-(2-Pyridyl)propiolate can lead to the synthesis of highly functionalized five-membered nitrogen heterocycles.[3][4] The stereochemical outcome of these reactions is often dictated by the geometry of the dipole and the facial selectivity of its approach to the alkyne.
Mechanistic Considerations: Theoretical studies on similar systems suggest that these reactions proceed through a concerted mechanism.[4][5] The regioselectivity and stereoselectivity are influenced by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.[4] The pyridyl group can influence the electronic distribution in the transition state, potentially favoring specific regio- and stereoisomers.
Experimental Workflow for a [3+2] Cycloaddition
Caption: Workflow for a typical [3+2] cycloaddition reaction.
III. Asymmetric Hydrogenation: Accessing Chiral Piperidines
The reduction of the pyridine ring and the alkyne functionality in Methyl 3-(2-Pyridyl)propiolate can lead to valuable chiral piperidine derivatives, which are prevalent in many pharmaceuticals. Asymmetric hydrogenation using chiral transition metal catalysts is a highly efficient method for achieving this transformation with excellent enantioselectivity.
While direct hydrogenation of the pyridyl-propiolate system in one step is challenging, a stepwise approach is often employed:
-
Selective Alkyne Hydrogenation: The triple bond can be selectively reduced to a cis-alkene using catalysts like Lindlar's catalyst or to a trans-alkene via dissolving metal reduction. A stereoselective hydrogenation to a saturated chain is also possible with chiral catalysts.
-
Asymmetric Pyridine Hydrogenation: The resulting pyridyl-alkanoate can then undergo asymmetric hydrogenation of the pyridine ring. The use of chiral rhodium or iridium catalysts with appropriate ligands has proven effective for the asymmetric hydrogenation of various substituted pyridinium salts.[6][7]
Comparison of Catalysts for Asymmetric Pyridine Hydrogenation
| Catalyst System | Substrate Type | Typical Enantioselectivity | Key Mechanistic Features |
| Rh-JosiPhos | N-benzylated 3-substituted pyridinium salts | Up to 90% ee[6] | The presence of a base is crucial. The reaction is believed to proceed through a dihydropyridine intermediate, with the enantioselectivity determined at this stage.[7] |
| Ru-PhTRAP | N-Boc-protected pyrroles | High enantioselectivity (93-99.7% ee for some substrates)[8] | The trans-chelating chiral bisphosphine ligand creates a highly effective chiral environment around the ruthenium center. |
Expert Insight: For the asymmetric hydrogenation of a substrate derived from Methyl 3-(2-Pyridyl)propiolate, activation of the pyridine ring, for instance, by N-alkylation to form a pyridinium salt, is generally necessary to facilitate the reduction under milder conditions and achieve high enantioselectivity. The choice of the chiral ligand is critical and must be empirically determined for this specific substrate class.
Logical Flow of a Stepwise Asymmetric Hydrogenation Strategy
Caption: Stepwise approach to chiral piperidines.
Conclusion
Methyl 3-(2-Pyridyl)propiolate stands as a highly promising and versatile substrate for asymmetric synthesis. The strategic placement of the 2-pyridyl group offers unique opportunities for achieving high levels of stereocontrol in a variety of transformations, including Michael additions, cycloadditions, and hydrogenations. The ability of the pyridyl nitrogen to coordinate with metal catalysts is a particularly powerful feature that can be exploited to construct rigid, well-defined chiral transition states.
While this guide provides a comparative overview based on established principles and related systems, the optimal conditions and catalyst for each reaction with Methyl 3-(2-Pyridyl)propiolate will ultimately require experimental validation. The principles and data presented here serve as a robust starting point for researchers and drug development professionals to unlock the full synthetic potential of this valuable building block.
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A Comparative Guide to Validating the Structure of Novel Compounds Synthesized from Methyl 3-(2-Pyridyl)propiolate
Introduction: The Versatility and Challenge of a Pyridyl Propiolate Building Block
Methyl 3-(2-Pyridyl)propiolate is a highly versatile reagent in synthetic organic chemistry, prized for its dual reactivity. The electron-withdrawing nature of the pyridyl ring and the ester group activates the alkyne for a variety of nucleophilic additions and cycloaddition reactions.[1] This reactivity makes it an excellent starting material for the synthesis of diverse, nitrogen-containing heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science.[2][3][4]
However, this synthetic versatility introduces a critical challenge: the potential for forming multiple regioisomers. For instance, in a 1,3-dipolar cycloaddition with an unsymmetrical dipole, the reaction can yield two or more distinct products with the same molecular formula but different atomic connectivity.[5][6] Distinguishing between these isomers is not merely an academic exercise; it is fundamental to understanding a compound's structure-activity relationship (SAR), as different isomers can possess dramatically different biological activities and physical properties.[7]
This guide provides a comparative analysis of the essential analytical techniques required for the unambiguous structural validation of novel compounds derived from Methyl 3-(2-Pyridyl)propiolate. We will use a case study—the 1,3-dipolar cycloaddition with an azide—to illustrate the principles and explain the causality behind experimental choices, providing researchers with a robust framework for structural elucidation.
The Central Challenge: Regioisomerism in 1,3-Dipolar Cycloadditions
A prime example of the validation challenge arises from the Huisgen 1,3-dipolar cycloaddition between Methyl 3-(2-Pyridyl)propiolate and an organic azide (e.g., benzyl azide).[5][8][9] This reaction is a cornerstone for synthesizing 1,2,3-triazoles.[9][10] Due to the asymmetry of both reactants, the cycloaddition can proceed via two different orientations, leading to the formation of two distinct regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole.
Reaction Scheme: Methyl 3-(2-Pyridyl)propiolate reacts with Benzyl Azide to form two possible triazole regioisomers.
Without definitive analytical data, assigning the correct structure is impossible. This guide will compare the primary analytical methods used to resolve such structural ambiguities.
A Multi-Pronged Validation Workflow
Unambiguous structure determination is not reliant on a single technique but on the convergence of evidence from multiple, complementary analyses. A typical workflow involves moving from initial confirmation of molecular formula to the detailed mapping of atomic connectivity.
Caption: The interplay of key 2D NMR experiments for structural elucidation.
A. ¹H and ¹³C NMR: The First Look
-
¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and their coupling patterns.
-
¹³C NMR: Shows the number of unique carbon environments.
For our triazole isomers, the ¹H and ¹³C spectra will be very similar, but subtle differences in chemical shifts will exist due to the different electronic environments. The key difference lies in the chemical shift of the triazole proton (C-H) and the carbons of the triazole ring.
B. 2D NMR: The Decisive Evidence The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to differentiating the 1,4- and 1,5-regioisomers. [11][12]It shows correlations between protons and carbons that are 2 or 3 bonds away.
Case Study: Differentiating Triazole Regioisomers with HMBC
-
1,4-Regioisomer: The proton of the benzylic CH₂ group is three bonds away from the triazole's quaternary carbon (Cq) and two bonds away from the triazole's CH carbon. Crucially, the proton of the triazole ring (C⁵-H) is three bonds away from the benzylic carbon.
-
1,5-Regioisomer: The proton of the benzylic CH₂ group is now three bonds away from the triazole's CH carbon and two bonds away from the quaternary carbon (Cq). The triazole proton (C⁴-H) is NOT within 3 bonds of the benzylic carbon.
This difference in long-range correlations provides an unambiguous method for assignment.
| Analytical Data | 1,4-Regioisomer (Expected) | 1,5-Regioisomer (Expected) |
| ¹H Shift (Triazole H) | ~8.1 ppm | ~7.8 ppm |
| ¹³C Shift (Triazole CH) | ~122 ppm | ~132 ppm |
| ¹³C Shift (Triazole Cq) | ~145 ppm | ~138 ppm |
| Key HMBC Correlation | Benzylic CH₂ protons ↔ Triazole Cq | Benzylic CH₂ protons ↔ Triazole CH |
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).
-
Data Processing & Analysis: Process the spectra using appropriate software. Analyze the cross-peaks in the 2D spectra to build the connectivity map of the molecule and identify the key HMBC correlation that distinguishes the isomers.
Single-Crystal X-Ray Crystallography
Core Directive: To provide an absolute, three-dimensional structure of the compound in the solid state.
Expertise & Causality: X-ray crystallography is considered the "gold standard" for structural determination. [13][14][15]It works by diffracting X-rays off a single, well-ordered crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom can be determined. [16]This technique leaves no ambiguity about connectivity, conformation, or relative stereochemistry. [17] Experimental Protocol: X-Ray Crystallography
-
Crystallization: This is often the most challenging step. Grow a single crystal of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation, vapor diffusion, or solvent layering.
-
Data Collection: Mount the crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. [13][16]3. Structure Solution & Refinement: The diffraction data is used to solve the crystal structure using computational methods. The atomic positions are then refined to best fit the experimental data.
Trustworthiness & Limitations: If a suitable crystal can be grown, the result is definitive. [15]However, not all compounds crystallize easily, which is the primary limitation of this technique. The structure determined is that of the solid state, which may not always be the same as the dominant conformation in solution.
Conclusion: A Self-Validating System for Structural Integrity
The validation of novel compounds synthesized from Methyl 3-(2-Pyridyl)propiolate, particularly in reactions prone to isomerism, requires a logical and multi-faceted analytical approach. This guide demonstrates that no single technique is sufficient on its own. Instead, a self-validating system built on the convergence of evidence provides the highest degree of confidence.
-
HRMS lays the foundation by confirming the correct elemental composition.
-
1D and 2D NMR spectroscopy , especially the HMBC experiment, serves as the primary tool for elucidating the precise atomic connectivity and differentiating between subtle isomeric structures in solution.
-
X-ray crystallography acts as the ultimate arbiter, providing an unambiguous 3D structure when a suitable crystal is available.
By systematically applying these comparative techniques, researchers can ensure the scientific integrity of their work, confidently assigning the correct structures to their novel compounds and enabling the accurate interpretation of their chemical and biological properties.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-(2-Pyridyl)propiolate
This document provides a detailed operational and disposal plan for Methyl 3-(2-Pyridyl)propiolate, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from related pyridine and propiolate ester compounds to establish a robust and cautious safety protocol. Adherence to these procedures is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment and Characterization
Methyl 3-(2-Pyridyl)propiolate combines two key functional groups: a pyridine ring and a propiolate ester. This structure dictates its chemical reactivity and hazard profile.
-
Pyridine Moiety : The pyridine ring classifies the compound as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1] Waste containing pyridine derivatives is considered hazardous and must be managed according to state and federal regulations.[2]
-
Propiolate Ester Moiety : As an ester, and specifically a propiolate, the compound is likely to be a highly flammable liquid and vapor.[3][4] Safety data for the related compound, methyl propiolate, indicates it causes skin and serious eye irritation and may cause respiratory irritation.[4][5] Esters are also known to be incompatible with strong acids, bases, and oxidizing agents.[4][5]
Therefore, Methyl 3-(2-Pyridyl)propiolate must be handled as a flammable, irritant, and hazardous chemical waste . All waste streams containing this compound, including stock solutions, reaction mixtures, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous.[1]
Essential Personal Protective Equipment (PPE)
Before handling Methyl 3-(2-Pyridyl)propiolate in any capacity, from experimentation to disposal, the following PPE is mandatory.[6]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[7] | Protects against splashes that can cause serious eye irritation.[4][5] |
| Hand Protection | Double-layered nitrile or butyl rubber gloves.[7][8] | Provides a barrier against skin contact, as the compound is expected to be a skin irritant.[1][3] Nitrile gloves should be inspected before use and changed immediately if contaminated.[6][9] |
| Body Protection | A fully-buttoned, flame-retardant lab coat.[7] | Protects skin and clothing from spills and splashes.[6] |
| Respiratory | All handling must occur in a certified chemical fume hood.[6][8] | Minimizes the risk of inhaling vapors, which may cause respiratory irritation.[4] |
Waste Segregation and Incompatibility
Proper segregation is the cornerstone of safe chemical waste management to prevent dangerous reactions such as the release of toxic gases, fire, or explosions.[10] Methyl 3-(2-Pyridyl)propiolate waste must be stored separately and must NOT be mixed with the following incompatible chemicals.[4][8][11]
| Incompatible Chemical Class | Examples | Potential Hazard of Mixing |
| Strong Oxidizing Agents | Nitric acid, perchloric acid, peroxides, permanganates.[8][12] | Fire, explosion. |
| Strong Acids | Sulfuric acid, hydrochloric acid.[4][8] | Violent reaction, heat generation. |
| Strong Bases | Sodium hydroxide, potassium hydroxide.[4] | Reaction leading to decomposition. |
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "Methyl 3-(2-Pyridyl)propiolate," and the specific hazard characteristics (Flammable, Irritant).[1][8]
Step-by-Step Disposal Protocol
The disposal of Methyl 3-(2-Pyridyl)propiolate must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[13]
Step 1: Waste Collection
-
Liquid Waste: Collect all liquid waste containing Methyl 3-(2-Pyridyl)propiolate (e.g., unused solutions, reaction quenching liquids, solvent rinses) in a dedicated, sealable, and compatible hazardous waste container (e.g., high-density polyethylene or glass).[1][8]
-
Solid Waste: Collect all contaminated solid waste (e.g., filter paper, used chromatography silica, contaminated weigh boats) in a separate, clearly labeled hazardous waste container.[1]
-
Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container.[1]
Step 2: Labeling and Sealing
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[8]
-
The label must include the chemical name, concentration, and associated hazards (Flammable, Irritant).[10]
-
Ensure the container cap is securely sealed to prevent leaks or the escape of vapors.[14]
Step 3: Temporary Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1]
-
The storage area should be away from heat, sparks, open flames, or any other source of ignition.[3][8]
-
Ensure the storage location provides secondary containment to manage potential leaks.[10]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][13]
-
The primary method for final disposal of this type of chemical waste is high-temperature incineration.[2]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate hazards.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Control Ignition Sources: If the spill is significant, extinguish all nearby flames and turn off spark-producing equipment.[4]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1] Do NOT use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[5][15]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[1]
-
Dispose of Cleaning Materials: All materials used for cleanup must be collected and disposed of as hazardous waste.[1]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of Methyl 3-(2-Pyridyl)propiolate waste.
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Personal protective equipment for handling Methyl 3-(2-Pyridyl)propiolate
Essential Safety & Handling Guide: Methyl 3-(2-Pyridyl)propiolate
This document provides immediate, essential safety protocols, operational plans, and disposal procedures for handling Methyl 3-(2-Pyridyl)propiolate in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize rigorous scientific principles with practical, field-tested experience to ensure your safety and experimental integrity. This guide is structured to explain the causality behind each recommendation, creating a self-validating system of protocols you can trust.
Immediate Hazard Assessment
Methyl 3-(2-Pyridyl)propiolate must be handled with significant caution. While comprehensive toxicological data for this specific molecule is limited, its structure combines the hazards of three distinct chemical classes: a propiolate ester , a pyridine ring , and an acetylenic compound . Therefore, we must assume it presents a multifaceted risk profile.
The primary hazards are:
-
High Flammability : The parent compound, methyl propiolate, is a highly flammable liquid with a low flash point.[1][2][3] Vapors can form explosive mixtures with air and may travel to a distant ignition source and flash back.[4]
-
Severe Irritation : It is expected to be a potent irritant. Contact causes serious eye irritation and skin irritation.[1][5] Inhalation may lead to respiratory tract irritation.[1][3][5] The related compound, methyl propiolate, is also a lachrymator (a substance that causes tearing).[1][4]
-
Toxicity : Pyridine and its derivatives are harmful if inhaled, swallowed, or absorbed through the skin.[6][7][8] Chronic exposure can lead to target organ damage, affecting the liver, kidneys, and central nervous system.[6][7]
-
Chemical Instability : Acetylenic compounds can be unstable and may form explosive peroxides over time. They can also react violently with oxidizing agents, acids, and bases.[1][9]
Table 1: Hazard Profile & GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapor.[3] |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation.[1][3] |
| Acute Toxicity | ❗ | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[8] |
| Respiratory Irritation | ❗ | Warning | H335: May cause respiratory irritation.[1][3] |
Core Safety Principle: The Hierarchy of Controls
Before detailing Personal Protective Equipment (PPE), it is critical to understand that PPE is the last line of defense. A robust safety plan prioritizes controls that remove or minimize the hazard at its source. This approach is fundamental to laboratory safety and demonstrates a commitment to proactive risk management.
Caption: Diagram 2: Safe Handling and Use Workflow.
-
Preparation : Cordon off the designated work area. Verify fume hood certification and airflow. Remove all ignition sources. Assemble all necessary equipment before retrieving the chemical. [2]2. Don PPE : Put on all required PPE as specified in Table 2 before handling the chemical container.
-
Handling : Carefully uncap the container inside the fume hood. Perform all transfers and manipulations slowly to avoid splashing and minimize vapor generation. Keep the container tightly closed when not in use. [10]4. Waste Collection : All materials contaminated with Methyl 3-(2-Pyridyl)propiolate are considered hazardous waste. Collect all waste in a designated, labeled, and sealed container. [1]5. Decontamination : After handling is complete, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat (turning it inside out), and finally eye protection.
-
Hygiene : Wash hands and face thoroughly with soap and water after removing PPE.
Spill & Emergency Procedures
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1][10]Seek immediate medical attention. Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. [1][4]Remove contact lenses if present and easy to do. Seek immediate medical attention. Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. [1][4]Seek immediate medical attention. Small Spill (in Fume Hood) : Absorb the spill with an inert, non-combustible material (e.g., sand or Chemizorb®). Scoop the material into a sealed container for hazardous waste disposal. Use non-sparking tools for cleanup. [1][2]Large Spill : Evacuate the laboratory immediately. Alert others in the area and contact your institution's emergency response team. Do not attempt to clean it up yourself. Prevent the spill from entering drains.
Disposal Plan
All waste containing Methyl 3-(2-Pyridyl)propiolate is classified as hazardous waste and must be disposed of according to institutional and governmental regulations. [1]Never mix this waste with other waste streams unless explicitly permitted.
Caption: Diagram 3: Hazardous Waste Disposal Workflow.
-
Segregation : Collect waste in a container designated for non-halogenated, flammable organic waste.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Methyl 3-(2-Pyridyl)propiolate," and any other components in the mixture. Affix the appropriate hazard symbols (flammable, irritant).
-
Storage : Keep the waste container sealed when not in use and store it in a designated satellite accumulation area with secondary containment.
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour down the drain.
References
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl propiolate, 99%. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetylene. Retrieved from [Link]
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New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
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Growsafe. (n.d.). PPE. Retrieved from [Link]
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Scribd. (2003). Acetylene Safety & Handling Guide. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Acetylene. Retrieved from [Link]
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University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
